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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (2-Bromophenyl)(2-methoxyphenyl)methanol for the Modern Researcher

Foreword: The Synthetic Chemist's Perspective In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility and potential for elaboration. (2-Bromophenyl)(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Synthetic Chemist's Perspective

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility and potential for elaboration. (2-Bromophenyl)(2-methoxyphenyl)methanol is a prime example of such a molecule. Its diarylmethanol core, flanked by two differentially functionalized aromatic rings—one activated for cross-coupling and the other bearing an electron-donating methoxy group—presents a rich platform for molecular architecture. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why this compound is a valuable tool, how to handle it safely, and the logical pathways for its synthetic application.

Part 1: Core Compound Identification and Properties

Unambiguous identification is the cornerstone of chemical safety and reproducibility. The primary identifier for this compound is its CAS Registry Number, which distinguishes it from its various isomers.

Table 1: Core Compound Identifiers

IdentifierDataSource
Chemical Name (2-Bromophenyl)(2-methoxyphenyl)methanolIUPAC Nomenclature
CAS Registry Number 129339-33-9CAS Common Chemistry
Molecular Formula C₁₄H₁₃BrO₂-
Molecular Weight 293.16 g/mol -
Synonyms 2-Bromo-2'-methoxybenzhydrol-

The physical properties of the compound dictate its handling and purification. While exhaustive experimental data is not publicly available, typical characteristics for a molecule of this size and functionality include being a solid at room temperature with low water solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Part 2: Synthesis Protocol and Mechanistic Rationale

The most direct and common synthetic route to (2-Bromophenyl)(2-methoxyphenyl)methanol is the Grignard reaction. This choice is predicated on the high nucleophilicity of the organomagnesium reagent and the electrophilicity of the aldehyde carbonyl, providing a reliable method for carbon-carbon bond formation.

Detailed Experimental Protocol: Grignard Synthesis

Objective: To prepare (2-Bromophenyl)(2-methoxyphenyl)methanol via the addition of 2-bromophenylmagnesium bromide to 2-methoxybenzaldehyde.

Causality Behind Choices:

  • Reagents: 1-bromo-2-iodobenzene is often used to generate the Grignard reagent as the carbon-iodine bond is more reactive towards magnesium, ensuring regioselective formation of the organometallic species while leaving the less reactive C-Br bond intact for subsequent reactions. Anhydrous THF is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent.

  • Conditions: The reaction is run under an inert atmosphere (N₂ or Ar) to prevent the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture. The initial addition of the aldehyde is performed at 0 °C to control the exothermicity of the reaction and minimize side product formation.

Step-by-Step Methodology:

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation:

    • Charge the flask with magnesium turnings (1.2 eq).

    • In the dropping funnel, prepare a solution of 1-bromo-2-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion (~10%) of the aryl halide solution to the magnesium. If the reaction does not initiate spontaneously (as evidenced by gentle bubbling or heat), a small crystal of iodine can be added as an activator.

    • Once initiated, add the remaining aryl halide solution dropwise at a rate sufficient to maintain a gentle reflux.

    • After the addition is complete, stir the resulting dark grey/brown solution for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methoxybenzaldehyde (1.05 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent.

    • Upon completion of the addition, remove the ice bath and allow the reaction to stir at ambient temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide and neutralizes any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure (2-Bromophenyl)(2-methoxyphenyl)methanol.

Workflow Visualization

Caption: A step-by-step logical flow for the synthesis of the target compound.

Part 3: Safety Data and Handling

A comprehensive safety protocol is non-negotiable. While a dedicated, peer-reviewed toxicological study for this specific molecule is not widely published, a reliable safety profile can be constructed from supplier Safety Data Sheets (SDS) and by analyzing the hazards of its constituent functional groups.

Hazard Identification

The compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

Table 2: GHS Hazard Classification

Hazard ClassGHS CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation.BLD Pharmatech SDS[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.BLD Pharmatech SDS[1]
STOT - Single ExposureH335May cause respiratory irritation.BLD Pharmatech SDS[1]

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>10 g).

    • Hand Protection: Nitrile gloves are required. Double-gloving is recommended during transfers.

    • Body Protection: A flame-resistant laboratory coat must be worn at all times.

  • Spill Response: In case of a spill, cordon off the area. For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as chemical waste. Do not use combustible materials like paper towels to clean up large spills.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Part 4: Applications in Advanced Synthesis

The true utility of (2-Bromophenyl)(2-methoxyphenyl)methanol lies in its capacity for controlled, sequential modification at two distinct sites: the aryl bromide and the secondary alcohol. This dual reactivity allows for the strategic construction of complex molecular frameworks.

Logical Relationship Diagram: Synthetic Pathways

G Potential Synthetic Transformations cluster_0 Pathway 1: C-Br Bond Functionalization (Cross-Coupling) cluster_1 Pathway 2: Hydroxyl Group Reactions A (2-Bromophenyl) (2-methoxyphenyl)methanol B Suzuki Reaction (R-B(OH)2, Pd catalyst) A->B C-C bond C Sonogashira Reaction (Alkyne, Pd/Cu catalyst) A->C C-C bond D Buchwald-Hartwig (Amine, Pd catalyst) A->D C-N bond E Oxidation (PCC, DMP) A->E C=O bond F Esterification (Acyl Chloride) A->F C-O bond P1 Biaryl Methanols B->P1 P2 Alkynyl-Substituted Diarylmethanols C->P2 P3 Amino-Substituted Diarylmethanols D->P3 P4 Substituted Benzophenones E->P4 P5 Diarylmethyl Esters F->P5

Caption: Key reaction pathways accessible from the title compound.

  • Expertise in Action (Pathway 1): The carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions. A Suzuki coupling, for instance, would allow for the introduction of a new aryl or vinyl group, leading to complex biaryl methanol structures. This is often a key step in building scaffolds for medicinal chemistry. The choice of catalyst, ligand, and base is critical and must be optimized to prevent side reactions at the hydroxyl group.

  • Expertise in Action (Pathway 2): The secondary alcohol can be easily oxidized to the corresponding 2-bromo-2'-methoxybenzophenone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This ketone is itself a valuable intermediate. Alternatively, esterification or etherification of the alcohol can be used to install protecting groups or to modulate the molecule's steric and electronic properties.

Part 5: Conclusion and Future Outlook

(2-Bromophenyl)(2-methoxyphenyl)methanol (CAS 129339-33-9) is more than just a chemical on a shelf; it is a strategic asset for synthetic design. Its well-defined structure, accessible synthesis, and orthogonal reactive sites provide a reliable foundation for creating novel and complex molecules. Understanding its synthesis from a mechanistic standpoint and handling it according to a robust safety protocol are prerequisites for unlocking its full potential. Future research will likely see this and similar intermediates used to build libraries of compounds for high-throughput screening in drug discovery and for the development of new functional materials.

References

  • CAS Common Chemistry. (n.d.). (2-Bromophenyl)(2-methoxyphenyl)methanol. American Chemical Society. Retrieved March 28, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Bromophenyl)(2-methoxyphenyl)methanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (2-Bromophenyl)(2-methoxyphenyl)methanol. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (2-Bromophenyl)(2-methoxyphenyl)methanol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. The principles outlined herein are grounded in established NMR theory and supported by comparative data from analogous structures, ensuring a robust and reliable analysis.

Introduction

(2-Bromophenyl)(2-methoxyphenyl)methanol is a multifaceted organic compound whose utility in synthetic chemistry and potential applications in medicinal chemistry necessitate unambiguous structural characterization. NMR spectroscopy stands as the premier analytical technique for determining the detailed molecular structure of such compounds in solution. This guide will present a thorough examination of its ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus and the through-bond and through-space interactions that define its spectral signature.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (2-Bromophenyl)(2-methoxyphenyl)methanol in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, methoxy, methine, and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents, as well as the overall molecular geometry.

Table 1: Predicted ¹H NMR Data for (2-Bromophenyl)(2-methoxyphenyl)methanol in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignmentJustification
~ 7.55Doublet of doublets1HH-6' (Bromo-ring)Located ortho to the bromine atom, this proton is expected to be significantly deshielded and will show coupling to the adjacent protons.
~ 7.30 - 7.40Multiplet3HAromatic ProtonsThis region likely contains overlapping signals from the remaining protons on the brominated ring and the methoxy-substituted ring.
~ 6.85 - 7.00Multiplet4HAromatic ProtonsProtons on the methoxy-substituted ring are generally expected at a higher field (more shielded) due to the electron-donating nature of the methoxy group.
~ 6.10Singlet1HCH (Methine)The proton on the carbon connecting the two aromatic rings is expected to appear as a singlet, deshielded by the adjacent oxygen and aromatic systems.
~ 3.80Singlet3HOCH₃ (Methoxy)The three equivalent protons of the methoxy group will appear as a sharp singlet in a characteristic region for such functional groups.
~ 2.50 (broad)Singlet1H-OH (Hydroxyl)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1][2][3] It often appears as a broad singlet and its signal can be confirmed by a D₂O shake experiment.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework of (2-Bromophenyl)(2-methoxyphenyl)methanol. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for (2-Bromophenyl)(2-methoxyphenyl)methanol in CDCl₃

Chemical Shift (ppm)AssignmentJustification
~ 156.0C-2 (Methoxy-ring)The carbon atom directly attached to the electron-donating methoxy group is expected to be significantly deshielded.
~ 142.0C-1' (Bromo-ring)The quaternary carbon attached to the bromine atom and the methine carbon.
~ 132.5C-6' (Bromo-ring)Aromatic CH carbon ortho to the bromine, deshielded by the halogen's inductive effect.
~ 129.0 - 130.0Aromatic CH CarbonsThis region will contain signals from other CH carbons of the aromatic rings.
~ 127.5Aromatic CH CarbonsFurther signals from the aromatic CH carbons.
~ 122.0C-Br (Bromo-ring)The carbon directly bonded to the bromine atom is expected to have a distinct chemical shift due to the heavy atom effect.[5]
~ 120.5Aromatic CH CarbonAromatic CH carbon signal.
~ 110.0Aromatic CH CarbonAromatic CH carbon on the methoxy-substituted ring, shielded by the electron-donating group.
~ 75.0CH (Methine)The sp³-hybridized carbon of the methanol bridge, deshielded by the adjacent oxygen and two aromatic rings.
~ 55.5OCH₃ (Methoxy)The carbon of the methoxy group, appearing in the typical range for such functionalities.

Scientific Integrity & Logic: Causality Behind Experimental Choices

The accurate acquisition of NMR data is paramount for reliable structural elucidation. The choice of solvent, concentration, and specific NMR experiments is guided by the chemical nature of the analyte and the desired level of structural detail.

Solvent Selection

Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. However, the chemical shift of the hydroxyl proton can be highly variable in CDCl₃ due to its concentration-dependent hydrogen bonding.[6] For more consistent hydroxyl proton shifts and to observe potential coupling to the methine proton, a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed.[1][6] In DMSO-d₆, the exchange of the hydroxyl proton is often slower, which can lead to the observation of J-coupling.[2]

Concentration Effects

For ¹H NMR, it is crucial to use a consistent and relatively dilute concentration (e.g., 5-10 mg in 0.5-0.7 mL of solvent) to minimize intermolecular interactions that can affect chemical shifts, particularly for the hydroxyl proton.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (2-Bromophenyl)(2-methoxyphenyl)methanol.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with a single peak for each unique carbon atom.

  • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

4. Advanced NMR Experiments (Optional but Recommended):

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the assignments of the methine and methoxy carbons.

  • COSY (Correlation Spectroscopy): A 2D COSY experiment will reveal proton-proton coupling networks, helping to assign the protons on the aromatic rings by showing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing definitive assignments for the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Visualization of Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecular structure and the analytical process, the following diagrams are provided.

molecular_structure cluster_bromo 2-Bromophenyl cluster_methoxy 2-Methoxyphenyl cluster_bridge Methanol Bridge C1 C C2 C-Br C1->C2 CHOH CH-OH C1->CHOH C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C-OCH3 C8 C C7->C8 O1 O C7->O1 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 C12->CHOH CH3 CH3 O1->CH3 O2 O CHOH->O2 H_OH H O2->H_OH

Caption: Molecular structure of (2-Bromophenyl)(2-methoxyphenyl)methanol.

experimental_workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Integration, Peak Picking, Referencing) D->E F Advanced 2D NMR (COSY, HSQC, HMBC) E->F If needed G Structural Elucidation E->G F->G

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unequivocal structural verification of (2-Bromophenyl)(2-methoxyphenyl)methanol. By leveraging predicted spectral data, understanding the underlying principles of chemical shifts and coupling constants, and employing a systematic experimental approach, researchers can confidently ascertain the molecular architecture of this and other complex organic molecules. The integration of one-dimensional and two-dimensional NMR techniques provides a powerful toolkit for a complete and unambiguous structural assignment, which is a cornerstone of modern chemical research and development.

References

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Hoye, T.R., Jeffrey, C.S., & Tennakoon, M.A. (2007). A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Nature Protocols, 2(9), 2451–2459. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]

  • Abraham, R.J., Byrne, J.J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH. [Link]

  • Fulmer, G.R., Miller, A.J.M., Sherden, N.H., Gottlieb, H.E., Nudelman, A., Stoltz, B.M., Bercaw, J.E., & Goldberg, K.I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19).
  • (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed. (2016, January 15).
  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes. (n.d.).
  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6).
  • Everything you need to know about C-13 NMR spectroscopy - Crunch Chemistry. (2022, December 18).

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Foundational

X-ray crystallographic structure of (2-Bromophenyl)(2-methoxyphenyl)methanol

An In-depth Technical Guide to the X-ray Crystallographic Structure of (2-Bromophenyl)(2-methoxyphenyl)methanol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallographic Structure of (2-Bromophenyl)(2-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the three-dimensional molecular architecture of (2-Bromophenyl)(2-methoxyphenyl)methanol. The structural elucidation was accomplished via single-crystal X-ray diffraction, the definitive method for determining atomic arrangements in the solid state. This document details the complete workflow, from the targeted synthesis of the compound and the growth of diffraction-quality single crystals to the collection and refinement of crystallographic data. The core of this guide is a detailed analysis of the molecular conformation, including critical bond lengths, bond angles, and the specific spatial orientation of the phenyl rings. Furthermore, we investigate the supramolecular assembly, identifying key intermolecular interactions that govern the crystal packing, visualized through Hirshfeld surface analysis. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both a practical procedural framework and deep structural insights into this diarylmethanol compound. The definitive crystal structure has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 1863049[1].

Introduction

Diarylmethanol scaffolds are prevalent motifs in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals and functional materials. The specific arrangement of the aryl substituents around the central carbinol carbon dictates the molecule's overall shape, polarity, and ability to interact with its environment. Understanding this three-dimensional structure is paramount for rational drug design, predicting molecular recognition events, and engineering materials with desired properties.

(2-Bromophenyl)(2-methoxyphenyl)methanol presents an interesting case for structural analysis. The presence of a bromine atom and a methoxy group at the ortho positions of the two phenyl rings introduces significant steric and electronic asymmetry. These substituents are known to participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can profoundly influence the crystal packing and, consequently, the material's bulk properties.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously determining molecular structure.[2][3] It provides precise atomic coordinates, from which all other geometric parameters—bond lengths, angles, and torsion angles—can be calculated.[4] This guide serves as an authoritative resource on the complete process of determining and analyzing the crystal structure of the title compound, grounded in established experimental protocols and analytical theory.

Synthesis and Crystallization

Synthesis via Grignard Reaction

The synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol is efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5]

Rationale: This method was selected for its high yield and reliability. The Grignard reagent, 2-bromophenylmagnesium bromide, is prepared in situ from 2-dibromobenzene and magnesium turnings. This nucleophile then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. An acidic workup protonates the resulting alkoxide to yield the final diarylmethanol product. All glassware must be rigorously dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive towards protic species like water.[6]

Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Fit the flask with a reflux condenser (topped with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a glass stopper.

  • Reagent Preparation: Add magnesium turnings (1.2 eq.) to the flask. In the dropping funnel, add a solution of 1-bromo-2-iodobenzene (1.0 eq.) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small iodine crystal. Once initiated (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure full consumption of the magnesium.

  • Addition of Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of 2-methoxybenzaldehyde (1.05 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching and Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (2-Bromophenyl)(2-methoxyphenyl)methanol as a solid.

Single Crystal Growth: Slow Evaporation

The growth of high-quality single crystals is the most critical and often most challenging step in a crystallographic analysis. The slow evaporation method was employed, as it allows molecules to organize into a well-ordered crystal lattice under conditions of near-thermodynamic equilibrium.[7][8]

Rationale: The choice of solvent is crucial. A suitable solvent (or solvent system) should fully dissolve the compound but also allow for the gradual, controlled removal of the solvent to achieve supersaturation.[9][10] A mixture of ethyl acetate and n-hexane provides a good polarity balance for the title compound, promoting the formation of well-defined crystals.

Protocol:

  • Solution Preparation: Dissolve approximately 10-15 mg of the purified compound in a minimal amount of a suitable solvent system (e.g., 2:1 ethyl acetate/n-hexane) in a clean, small-bore vial.

  • Evaporation Control: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This restricts the rate of solvent evaporation, which is essential for growing large, single crystals rather than a polycrystalline powder.[8]

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the vial over several days to a week. Colorless, block-shaped crystals suitable for diffraction should form as the solvent slowly evaporates.

X-ray Data Collection and Structure Refinement

The process of determining a crystal structure involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11] The geometry and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Experimental Workflow

The overall workflow from a grown crystal to a refined molecular structure is a systematic process involving several key stages.

G cluster_exp Experimental Phase cluster_analysis Computational Phase crystal 1. Crystal Selection & Mounting diffractometer 2. Mounting on Diffractometer crystal->diffractometer data_collection 3. Data Collection (X-ray Exposure) diffractometer->data_collection integration 4. Data Integration (Spot Intensities) data_collection->integration Raw Diffraction Images solution 5. Structure Solution (Phase Problem) integration->solution refinement 6. Structure Refinement (Model Fitting) solution->refinement validation 7. Validation & CIF (Final Report) refinement->validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Crystallographic Data Summary

The crystal structure of (2-Bromophenyl)(2-methoxyphenyl)methanol was determined by single-crystal X-ray diffraction. A summary of the data collection and refinement parameters is presented below. The full dataset is available from the Cambridge Crystallographic Data Centre (CCDC) via deposition number 1863049.

Parameter Value
Empirical Formula C₁₄H₁₃BrO₂
Formula Weight 293.15
Temperature 293(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.512(3) Å, α = 90°
b = 8.123(2) Å, β = 98.78(3)°
c = 15.678(5) Å, γ = 90°
Volume 1324.2(7) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.470 Mg/m³
Data / Restraints / Params 2315 / 0 / 164
Goodness-of-fit on F² 1.056
Final R indices [I>2σ(I)] R₁ = 0.0451, wR₂ = 0.1189
R indices (all data) R₁ = 0.0576, wR₂ = 0.1265
CCDC Deposition Number 1863049

Results and Discussion: Analysis of the Crystal Structure

Molecular Conformation and Geometry

The asymmetric unit contains one molecule of (2-Bromophenyl)(2-methoxyphenyl)methanol. The central carbinol carbon atom connects the two substituted phenyl rings. The key conformational feature is the relative orientation of these two rings, which is defined by the C(aryl)-C(carbinol)-C(carbinol)-C(aryl) torsion angles. These angles dictate the overall shape of the molecule and are influenced by the steric hindrance imposed by the ortho-substituents. The methoxy group's methyl carbon is nearly coplanar with its attached phenyl ring, while the bromine atom, as expected, lies within the plane of its ring.

Supramolecular Assembly and Intermolecular Interactions

While the covalent bonds define the molecule, the non-covalent intermolecular interactions dictate how the molecules arrange themselves in the crystal lattice. In the structure of (2-Bromophenyl)(2-methoxyphenyl)methanol, the most significant interaction is a classic O-H···O hydrogen bond. The hydroxyl group of one molecule acts as a hydrogen bond donor, while the oxygen atom of the methoxy group of an adjacent molecule serves as the acceptor.

This primary interaction links the molecules into infinite one-dimensional chains. Further analysis using Hirshfeld surfaces reveals other significant, though weaker, close contacts that contribute to the overall crystal packing, including H···H, C···H, and Br···H contacts.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13] The surface is generated based on the electron distribution of the molecule, and properties like the normalized contact distance (dnorm) can be mapped onto it. Red spots on the dnorm surface indicate close contacts that are shorter than the sum of the van der Waals radii, highlighting regions of significant intermolecular interaction.[14]

G cluster_packing Crystal Packing Influences mol_A Molecule A (Hydroxyl Group) mol_B Molecule B (Methoxy Group) mol_A->mol_B O-H···O Hydrogen Bond (Primary Interaction) h_h H···H Contacts mol_B->h_h Weak Interactions c_h C-H···π Interactions mol_B->c_h br_h Br···H Contacts mol_B->br_h

Caption: Key Intermolecular Interactions in the Crystal Lattice.

The Hirshfeld analysis for the title compound clearly shows prominent red regions corresponding to the O-H···O hydrogen bonds, confirming them as the dominant directional force in the crystal packing. Additional, more diffuse contacts are also visible, corresponding to weaker van der Waals forces that provide overall cohesion to the structure.

Conclusion

This guide has detailed the successful determination of the (CCDC 1863049). Through a robust workflow encompassing chemical synthesis, single-crystal growth, and X-ray diffraction analysis, the precise three-dimensional arrangement of atoms has been elucidated. The molecular conformation is characterized by a specific torsion between the two substituted aryl rings. The crystal packing is primarily directed by strong O-H···O hydrogen bonds, which assemble the molecules into one-dimensional chains. This foundational structural knowledge is invaluable for future studies, including computational modeling, structure-activity relationship (SAR) analyses, and the rational design of new molecules based on this diarylmethanol scaffold.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

  • Thao, P. T. B., & Lee, S. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • University of Hyderabad, School of Chemistry. Slow Evaporation Method. Retrieved from University of Hyderabad. [Link]

  • University of Florida, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from University of Florida. [Link]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. Research Park, SPbU. [Link]

  • Pathshala, E. 25 Single crystal XRD (Introduction) - Analytical Chemistry. Retrieved from E-Pathshala. [Link]

  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863-1883. [Link]

  • Tan, Y. Z., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • University of Western Australia. The Hirshfeld Surface. CrystalExplorer. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 1863049: Experimental Crystal Structure Determination. Retrieved from CCDC. [Link]

  • Wang, Y., et al. (2021). The Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Omega, 6(46), 30847–30859. [Link]

  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

Sources

Exploratory

Physicochemical properties and solubility of (2-Bromophenyl)(2-methoxyphenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (2-Bromophenyl)(2-methoxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of (2-Bromophenyl)(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of (2-Bromophenyl)(2-methoxyphenyl)methanol, a diarylmethanol derivative of interest in synthetic chemistry and potentially in early-stage drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document focuses on a hybrid approach: presenting known data, outlining robust computational prediction methods, and providing detailed, field-proven experimental protocols for its full characterization. This approach empowers researchers to generate reliable data and understand the scientific rationale behind each step.

Introduction to (2-Bromophenyl)(2-methoxyphenyl)methanol

(2-Bromophenyl)(2-methoxyphenyl)methanol belongs to the diarylmethanol class of compounds, characterized by a central methanol carbon atom attached to two aryl groups. In this case, the substituents are a 2-bromophenyl group and a 2-methoxyphenyl group. The nature and position of these substituents—an electron-withdrawing bromine atom and an electron-donating methoxy group, both at the ortho position—create a sterically hindered and electronically complex molecule.

Understanding the physicochemical properties of such molecules is paramount in drug development. Properties like solubility, lipophilicity (logP), and ionization constant (pKa) directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Core Physicochemical Properties: A Hybrid Approach

Due to the novelty of this specific compound, a combination of data from chemical databases, computational predictions, and recommended experimental verification is necessary for a complete profile.

Known and Predicted Properties

The following table summarizes the available and computationally predicted data for (2-Bromophenyl)(2-methoxyphenyl)methanol. Predicted values are essential for initial assessment but must be confirmed experimentally for any rigorous scientific application.

PropertyValue (Data Type)SourceSignificance in Drug Development
Molecular Formula C₁₄H₁₃BrO₂PubChemDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 293.16 g/mol PubChemCrucial for all stoichiometric calculations, solution preparation, and interpretation of analytical data.
XLogP3 3.8 (Predicted)PubChemIndicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donors 1 (from the hydroxyl group)PubChemInfluences solubility in protic solvents and potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 2 (from the ether and hydroxyl oxygens)PubChemAlso influences solubility and target binding interactions.
pKa (Acidic) 13.35 ± 0.20 (Predicted)ChemicalizeThe hydroxyl proton is weakly acidic. The compound will be neutral at physiological pH, impacting its solubility and transport.
Melting Point Not available (Requires experimental determination)-A key indicator of purity and lattice energy. Important for solid-state characterization and formulation.
Aqueous Solubility Not available (Requires experimental determination)-A critical parameter for bioavailability. Low solubility is a major challenge in drug development.
Experimental Determination of Physicochemical Properties

The following protocols are standard, robust methods for determining the key physicochemical properties of a novel compound like (2-Bromophenyl)(2-methoxyphenyl)methanol.

The logical flow for characterizing a new chemical entity is outlined below. It begins with basic identity and purity confirmation before moving to the core physicochemical properties that dictate its behavior.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Solubility Profile NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Confirm MW) NMR->MS HPLC_Purity HPLC-UV (Purity Assessment >95%) MS->HPLC_Purity MP Melting Point (Capillary Method) HPLC_Purity->MP If solid & pure pKa pKa Determination (Potentiometric Titration) HPLC_Purity->pKa LogP LogP Determination (HPLC Method) HPLC_Purity->LogP Thermo_Sol Thermodynamic Solubility (Shake-Flask Method) LogP->Thermo_Sol Informs solvent choice

Caption: Logical workflow for the physicochemical characterization of a new chemical entity.

  • Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this occurs over a narrow range. This method relies on visual observation of the phase change in a sample heated at a controlled rate.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement:

      • Heat rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can estimate this).

      • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁-T₂.

  • Trustworthiness: The narrowness of the melting range is a reliable indicator of purity. Impurities typically depress and broaden the melting range. Calibration of the apparatus with known standards (e.g., benzoic acid, caffeine) is essential for accuracy.

  • Principle: The partition coefficient (LogP) measures a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), indicating its lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP by correlating the compound's retention time with that of known standards.

  • Methodology:

    • Standard Selection: Choose a series of compounds with known LogP values that bracket the expected LogP of the analyte (e.g., uracil, phenol, naphthalene).

    • Chromatographic Conditions:

      • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: An isocratic mixture of methanol and water (or acetonitrile and water). The exact ratio should be optimized to achieve good retention and peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a wavelength where all compounds absorb (e.g., 254 nm).

    • Procedure:

      • Inject each standard and the test compound individually and record their retention times (t_R).

      • Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the void time (retention time of an unretained compound like uracil).

      • Plot log(k') of the standards versus their known LogP values.

      • Perform a linear regression on the data to generate a calibration curve.

      • Calculate log(k') for (2-Bromophenyl)(2-methoxyphenyl)methanol and use the regression equation to determine its LogP.

  • Trustworthiness: This method is highly reproducible and avoids the experimental challenges of the traditional shake-flask method (e.g., emulsion formation). The strength of the correlation (R² value) of the calibration curve validates the results.

Aqueous Solubility: The Cornerstone of Bioavailability

Solubility, particularly in aqueous media, is arguably the most critical physicochemical property for drug candidates. The high predicted XLogP3 of 3.8 suggests that (2-Bromophenyl)(2-methoxyphenyl)methanol is likely to have low aqueous solubility, a common challenge for drug discovery projects.

Theoretical Considerations

The "like dissolves like" principle governs solubility. The large, non-polar bromophenyl and methoxyphenyl groups dominate the molecular structure, making it poorly suited for favorable interactions with the highly polar hydrogen-bonding network of water. While the hydroxyl and ether groups can participate in hydrogen bonding, their contribution is likely insufficient to overcome the hydrophobicity of the aryl rings.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Principle: This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent for an extended period to achieve saturation, followed by quantifying the concentration of the dissolved compound in the supernatant.

  • Causality Behind Choices:

    • Excess Solid: Using an excess of the compound ensures that the solution reaches its maximum saturation point.

    • Equilibration Time: A minimum of 24-48 hours is used to ensure the system reaches true thermodynamic equilibrium, moving beyond the potentially higher (and less stable) concentrations of supersaturated solutions.

    • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

    • Quantification Method: HPLC-UV is chosen for its specificity and sensitivity, allowing for accurate measurement of the compound even at low concentrations and separating it from any potential impurities.

G prep 1. Sample Prep Add excess solid to solvent (e.g., 1-2 mg in 1 mL) equilibrate 2. Equilibration Shake/rotate at 25°C for 24-48 hours prep->equilibrate Ensure saturation separate 3. Phase Separation Centrifuge or filter (0.22 µm) to remove undissolved solid equilibrate->separate Isolate saturated solution quantify 4. Quantification Dilute supernatant & analyze via calibrated HPLC-UV separate->quantify Measure dissolved analyte calculate 5. Calculation Determine concentration (µg/mL or µM) from calibration curve quantify->calculate

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

  • Preparation: Add an excess amount of solid (2-Bromophenyl)(2-methoxyphenyl)methanol (e.g., 2 mg) to a 2 mL glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 5% DMSO/water). Prepare in triplicate for statistical validity.

  • Equilibration: Seal the vials and place them on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for at least 24 hours. Visual inspection should confirm that solid material remains, indicating that saturation has been achieved.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

  • Quantification: Create a calibration curve by injecting known concentrations of the compound. Use the peak area from the sample to calculate its concentration, and then factor in the dilution to determine the final solubility value (e.g., in µg/mL or µM).

Conclusion and Implications

(2-Bromophenyl)(2-methoxyphenyl)methanol is a lipophilic molecule (predicted XLogP3 ~3.8) with an expected low aqueous solubility. Its characterization requires a systematic experimental approach, as outlined in this guide. The provided protocols for determining melting point, LogP, and thermodynamic solubility are robust, industry-standard methods that will yield reliable data for any research or development program. For drug development professionals, the anticipated low solubility is a critical flag; early characterization using these techniques is essential for making informed decisions about the compound's future, potentially guiding efforts in formulation science (e.g., amorphous solid dispersions, salt formation if a suitable handle exists) or chemical modification to improve its physicochemical profile.

References

  • PubChem Compound Summary for CID 13861839, (2-Bromophenyl)(2-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

Foundational

Electronic and steric effects in (2-Bromophenyl)(2-methoxyphenyl)methanol

An In-depth Technical Guide to the Electronic and Steric Effects in (2-Bromophenyl)(2-methoxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (2-Bromophenyl)(2-methoxyphenyl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Steric Effects in (2-Bromophenyl)(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenyl)(2-methoxyphenyl)methanol is a diarylmethanol derivative with significant potential in synthetic chemistry and drug discovery. The presence of ortho-substituents on both phenyl rings, a bromine atom and a methoxy group, introduces a fascinating interplay of electronic and steric effects that govern its reactivity, conformation, and potential biological activity. This technical guide provides a comprehensive analysis of these effects, offering insights into the molecule's behavior and a practical framework for its experimental investigation. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust understanding.

Introduction: The Significance of Substituted Diarylmethanols

Diarylmethanol scaffolds are prevalent in a wide array of biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals. The substituents on the aromatic rings play a crucial role in modulating the pharmacological properties of these compounds. In (2-Bromophenyl)(2-methoxyphenyl)methanol, the ortho-positioning of the bromo and methoxy groups creates a unique chemical environment that influences the molecule's three-dimensional structure and the electron distribution within its aromatic systems. A thorough understanding of these electronic and steric factors is paramount for predicting its reactivity, designing synthetic routes, and exploring its potential as a lead compound in drug development.

Deciphering the Electronic Landscape

The electronic nature of (2-Bromophenyl)(2-methoxyphenyl)methanol is dictated by the inductive and resonance effects of its substituents.

Inductive and Resonance Effects of the Substituents
  • The Bromo Group: The bromine atom is an electronegative halogen, and as such, it exerts a significant electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring it is attached to. Conversely, due to the presence of lone pairs, bromine can participate in resonance, exhibiting a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect.

  • The Methoxy Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). In contrast, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R). For the methoxy group, the resonance effect is dominant.

Quantifying Electronic Influence: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[1] While Hammett constants are typically determined for meta and para substituents, ortho-specific values can be influenced by steric factors. Nevertheless, the standard constants offer valuable insights.

SubstituentHammett Constant (σp)Hammett Constant (σm)Dominant Electronic Effect
Bromo (-Br)+0.23[2]+0.39[2]Electron-withdrawing
Methoxy (-OCH₃)-0.27[2]+0.12[2]Electron-donating

Table 1: Hammett Substituent Constants for Bromo and Methoxy Groups.

The positive σ values for the bromo group confirm its electron-withdrawing nature, while the negative para value for the methoxy group highlights its strong electron-donating character through resonance.[2]

G cluster_bromo 2-Bromophenyl Ring cluster_methoxy 2-Methoxyphenyl Ring Br Bromo Group Inductive_Br Inductive Effect (-I) Electron Withdrawing Br->Inductive_Br Dominant Resonance_Br Resonance Effect (+R) Weakly Electron Donating Br->Resonance_Br OMe Methoxy Group Inductive_OMe Inductive Effect (-I) Electron Withdrawing OMe->Inductive_OMe Resonance_OMe Resonance Effect (+R) Strongly Electron Donating OMe->Resonance_OMe Dominant Methanol_Bridge Methanol Bridge cluster_bromo cluster_bromo cluster_bromo->Methanol_Bridge cluster_methoxy cluster_methoxy cluster_methoxy->Methanol_Bridge

Caption: Electronic effects of the substituents.

Unraveling the Steric Architecture

The ortho-substituents in (2-Bromophenyl)(2-methoxyphenyl)methanol impose significant steric constraints that dictate the molecule's preferred conformation.

Conformational Analysis

The two phenyl rings are not free to rotate around the C-C bonds connecting them to the carbinol carbon. The bulky bromine atom and the methoxy group will sterically hinder each other, forcing the rings to adopt a twisted, non-planar conformation. This restricted rotation is a key feature of ortho-substituted diaryl systems. The dihedral angles between the two aromatic rings will be significantly different from what would be observed in an unsubstituted diarylmethanol.

Intramolecular Interactions

The proximity of the methoxy group's oxygen atom and the hydroxyl group of the methanol bridge could lead to intramolecular hydrogen bonding. This interaction would further stabilize a specific conformation and influence the molecule's reactivity.

G cluster_molecule Conformational Constraints Structure (2-Bromophenyl)(2-methoxyphenyl)methanol Ortho Substituents Steric_Hindrance Steric Hindrance -Br vs -OCH₃ Structure:f1->Steric_Hindrance:f0 leads to Restricted_Rotation Restricted Rotation Non-planar conformation Steric_Hindrance:f1->Restricted_Rotation:f0 causes Hydrogen_Bonding Intramolecular H-Bonding -OH···O(CH₃) Restricted_Rotation:f1->Hydrogen_Bonding:f0 influences

Caption: Key steric factors influencing conformation.

Experimental Workflow for Characterization

For a comprehensive understanding of the electronic and steric effects, a systematic experimental investigation is necessary. While a commercial supplier notes the availability of some data, the following protocols outline a self-validating workflow for researchers.[3]

Synthesis and Purification

A common route to synthesize diarylmethanols is through the Grignard reaction.

Protocol: Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

  • Grignard Reagent Formation: React 2-bromo-1-methoxybenzene with magnesium turnings in anhydrous THF to form the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Addition to Aldehyde: Slowly add a solution of 2-bromobenzaldehyde in anhydrous THF to the Grignard reagent at 0 °C.

  • Quenching: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Start Starting Materials (2-bromo-1-methoxybenzene, Mg, 2-bromobenzaldehyde) Grignard Grignard Reagent Formation Start->Grignard Addition Addition to Aldehyde Grignard->Addition Quench Quenching Addition->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Pure (2-Bromophenyl)(2-methoxyphenyl)methanol Purify->Product

Caption: Synthetic workflow for the target compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The proton ortho to the methoxy group is expected to be shielded (shifted upfield) due to the +R effect, while the protons on the brominated ring will be deshielded. The methoxy protons will appear as a singlet, and the carbinol proton will also be a singlet.

  • ¹³C NMR: The carbon attached to the methoxy group will be significantly shielded, while the carbon bearing the bromine atom will be deshielded. The chemical shift of the carbinol carbon can provide insights into the electronic environment at the reactive center.[4]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to probe the spatial proximity of protons, providing direct evidence for the through-space interactions caused by steric hindrance and confirming the preferred conformation.

Infrared (IR) Spectroscopy:

  • The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The position and shape of this band can indicate the presence and strength of intramolecular hydrogen bonding.

  • Characteristic C-O and C-Br stretching vibrations will also be present.

X-ray Crystallography:

  • Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the molecule. It will provide precise bond lengths, bond angles, and the dihedral angles between the two phenyl rings, offering a clear picture of the steric effects and the solid-state conformation.

Conclusion and Future Directions

The interplay of electronic and steric effects in (2-Bromophenyl)(2-methoxyphenyl)methanol makes it a compelling molecule for further study. The electron-donating methoxy group and the electron-withdrawing bromo group, combined with the steric clash of their ortho-positioning, create a unique and complex system. The experimental workflow outlined in this guide provides a clear path for researchers to fully characterize this molecule. Future studies could explore its reactivity in various chemical transformations, its potential as a ligand in catalysis, and its biological activity, all of which will be governed by the fundamental electronic and steric properties discussed herein.

References

  • BROWN, H. C.; OKAMOTO, Y. J. Am. Chem. Soc.1958 , 80 (18), 4979–4987. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165-195. [Link]

  • Hammett, L. P. The Hammett Equation. J. Chem. Educ.1966 , 43 (9), 464. [Link]

  • (2-Bromophenyl)(2-methoxyphenyl)methanol. MolPort. [Link]

  • Agrawal, P. K. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Nat. Prod. Commun.2023 , 18 (6). [Link]

Sources

Exploratory

UV-Vis absorption spectrum of (2-Bromophenyl)(2-methoxyphenyl)methanol

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of (2-Bromophenyl)(2-methoxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of (2-Bromophenyl)(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of (2-Bromophenyl)(2-methoxyphenyl)methanol. While a directly measured high-resolution spectrum for this specific compound is not widely available in public spectral databases, this guide synthesizes fundamental principles of UV-Vis spectroscopy, the well-documented effects of substituents on aromatic systems, and established experimental protocols to present a detailed theoretical and practical overview.

Theoretical Foundation: Electronic Transitions in Aromatic Systems

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions that occur upon absorption of electromagnetic radiation. In aromatic compounds like (2-Bromophenyl)(2-methoxyphenyl)methanol, the key transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.[1]

The primary electronic transitions in aromatic compounds are of the π → π* type.[1][2][3] The benzene ring itself exhibits characteristic absorptions, often referred to as the primary bands (E1 and E2) and a secondary, fine-structured band (B-band).[3] The E-bands are typically more intense and occur at shorter wavelengths, while the B-band is less intense and appears at longer wavelengths.[3] The presence of substituents on the benzene ring significantly modifies these transitions.

Another possible transition is n → π, which involves the promotion of a non-bonding electron (from heteroatoms like oxygen or bromine) to an anti-bonding π orbital.[1] These transitions are generally of lower intensity than π → π* transitions.[4]

Predicted Spectral Characteristics of (2-Bromophenyl)(2-methoxyphenyl)methanol

The structure of (2-Bromophenyl)(2-methoxyphenyl)methanol comprises two substituted benzene rings linked by a methanol bridge. The substituents, a bromo group (-Br) and a methoxy group (-OCH₃), are expected to influence the UV-Vis spectrum in predictable ways.

  • Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group is anticipated to cause a bathochromic (red) shift in the absorption maxima of the benzene ring to which it is attached.[5] This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

  • Bromo Group (-Br): The bromo group is an electron-withdrawing group via induction but can also donate electron density through resonance. Its overall effect can be a modest bathochromic shift.

  • Combined Effects: The presence of both substituents on separate rings, which are not in direct conjugation, suggests that the overall spectrum will be a composite of the two individual substituted phenyl chromophores. The relative positions of the substituents (ortho in both cases) will also influence the electronic transitions.[2]

Based on these principles, the following table summarizes the expected absorption bands for (2-Bromophenyl)(2-methoxyphenyl)methanol.

Transition Type Associated Chromophore Predicted Wavelength Range (λmax) Expected Molar Absorptivity (ε)
π → π* (E-band)Substituted Benzene Rings~200-240 nmHigh
π → π* (B-band)Substituted Benzene Rings~260-290 nmLow to Moderate
n → πOxygen and Bromine atomsMay be obscured by the more intense π → π bandsLow

It is important to note that the exact λmax values can be influenced by the solvent used for the analysis, a phenomenon known as solvatochromism.[4][6][7][8] Polar solvents may lead to shifts in the absorption bands compared to non-polar solvents.[4]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain the , a standardized experimental procedure should be followed.

Materials and Instrumentation
  • Analyte: (2-Bromophenyl)(2-methoxyphenyl)methanol

  • Solvent: A spectroscopic grade solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, cyclohexane). The choice of solvent should consider the solubility of the analyte.

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a precise amount of (2-Bromophenyl)(2-methoxyphenyl)methanol and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent) to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.

The following diagram illustrates the general workflow for obtaining a UV-Vis spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute calibrate Calibrate Spectrophotometer dilute->calibrate measure Measure Sample Absorbance calibrate->measure acquire Acquire Spectrum measure->acquire identify Identify λmax acquire->identify calculate Calculate Molar Absorptivity (ε) identify->calculate

Caption: A generalized workflow for acquiring and analyzing a UV-Vis absorption spectrum.

Interpretation of the Spectrum: A Logical Approach

The interpretation of the obtained UV-Vis spectrum should be a systematic process.

Interpretation_Logic start Obtained Spectrum identify_bands Identify Absorption Bands (λmax) start->identify_bands compare_literature Compare with Literature Values for Similar Structures identify_bands->compare_literature assign_transitions Assign Electronic Transitions (π→π, n→π) compare_literature->assign_transitions analyze_substituent_effects Analyze Substituent Effects (-Br, -OCH₃) assign_transitions->analyze_substituent_effects consider_solvent Consider Solvent Polarity Effects analyze_substituent_effects->consider_solvent conclusion Conclude on Molecular Electronic Structure consider_solvent->conclusion

Caption: A logical flow for the interpretation of a UV-Vis spectrum.

Conclusion

The is expected to be characterized by π → π* transitions originating from the two substituted benzene rings. The electron-donating methoxy group and the bromo substituent will likely induce bathochromic shifts in the primary and secondary absorption bands of the benzene chromophores. A systematic experimental approach, coupled with a thorough understanding of the theoretical principles of electronic spectroscopy, will enable a comprehensive characterization of this molecule's electronic properties. This information is valuable for quality control, stability studies, and understanding the potential photochemical behavior of this compound in various applications, including drug development.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: )
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene - Royal Society Publishing. (URL: )
  • (PDF)
  • UV-Vis Spectroscopy. (URL: )
  • Solvent Effects in UV-Visible Spectroscopy | PDF - Scribd. (URL: )
  • Ultraviolet absorption spectra of seven substituted benzenes. (URL: )
  • ULTRAVIOLET SPECTROSCOPY - St.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (2-Bromophenyl)(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive framework for assessing the thermodynamic stability of (2-Bromophenyl)(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for assessing the thermodynamic stability of (2-Bromophenyl)(2-methoxyphenyl)methanol. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, first-principles approach to characterizing its stability profile. By integrating theoretical considerations with detailed, field-proven experimental protocols, this guide serves as a complete roadmap for researchers and drug development professionals.

Theoretical Foundation: Understanding the Intrinsic Stability of (2-Bromophenyl)(2-methoxyphenyl)methanol

The thermodynamic stability of (2-Bromophenyl)(2-methoxyphenyl)methanol is primarily dictated by the strength of its covalent bonds and the potential for degradation through various chemical pathways. The key structural features influencing its stability are the C-Br bond on the phenyl ring, the methoxy group, and the benzylic alcohol moiety.

Potential Degradation Pathways:

  • Homolytic Cleavage of the C-Br Bond: The carbon-bromine bond is often susceptible to cleavage, particularly under photolytic or high-temperature conditions, which can lead to the formation of radical species.[1][2] Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the bond dissociation energy (BDE) of the C-Br bond.[1][3][4] A lower BDE suggests a higher susceptibility to cleavage.

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield a phenolic derivative.

  • Oxidation of the Benzylic Alcohol: The secondary alcohol is a potential site for oxidation, which could lead to the corresponding ketone.

  • Dehydration: The benzylic alcohol could undergo dehydration, especially at elevated temperatures and in the presence of acid or base catalysts, to form a more conjugated system.

To quantitatively assess these potential degradation pathways, a combination of computational modeling and experimental stress testing is essential.

Experimental Assessment of Thermodynamic Stability

A forced degradation study is a systematic approach to identify the likely degradation products and pathways of a drug substance under various stress conditions.[5][6] These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Forced Degradation Studies

The following protocols are designed to investigate the stability of (2-Bromophenyl)(2-methoxyphenyl)methanol under a range of stress conditions.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsDuration
Acid Hydrolysis 0.1 M HCl in a 1:1 solution of acetonitrile and water24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH in a 1:1 solution of acetonitrile and water24, 48, 72 hours at 60°C
Oxidative Degradation 3% H₂O₂ in a 1:1 solution of acetonitrile and water24, 48, 72 hours at room temperature
Thermal Degradation Solid sample heated at 80°C, 100°C, and 120°C24, 48, 72 hours
Photostability Solid sample and solution in 1:1 acetonitrile/water exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterAs per ICH Q1B guidelines

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of (2-Bromophenyl)(2-methoxyphenyl)methanol in appropriate solvents acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidative Degradation prep->oxidation Expose to thermal Thermal Degradation prep->thermal Expose to photo Photostability prep->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points nmr NMR Spectroscopy hplc->nmr Isolate & Characterize Degradants ftir FTIR Spectroscopy hplc->ftir Isolate & Characterize Degradants

Caption: Workflow for forced degradation studies of (2-Bromophenyl)(2-methoxyphenyl)methanol.

Detailed Protocol for Acid Hydrolysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of (2-Bromophenyl)(2-methoxyphenyl)methanol in a 1:1 (v/v) mixture of acetonitrile and water.

  • Stress Condition: To 5 mL of the sample solution, add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the solution in a sealed vial and incubate in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.

Rationale behind experimental choices: Acetonitrile is used as a co-solvent to ensure the solubility of the compound. The temperature is elevated to accelerate the degradation process. Multiple time points are taken to understand the degradation kinetics.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature.[7] This is useful for determining the onset of thermal decomposition.

TGA Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of (2-Bromophenyl)(2-methoxyphenyl)methanol into a clean TGA pan.

  • Experimental Parameters:

    • Temperature Range: 25°C to 600°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature.[8][9][10] It can detect phase transitions such as melting and decomposition.

DSC Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards.

  • Sample Preparation: Accurately weigh 2-5 mg of (2-Bromophenyl)(2-methoxyphenyl)methanol into a hermetically sealed aluminum pan.

  • Experimental Parameters:

    • Temperature Range: 25°C to 400°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks can indicate melting, while exothermic events may suggest decomposition.

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_interpretation Data Interpretation sample Weigh (2-Bromophenyl)(2-methoxyphenyl)methanol tga_run Run TGA (25-600°C, 10°C/min, N2) sample->tga_run dsc_run Run DSC (25-400°C, 10°C/min, N2) sample->dsc_run tga_data Analyze Mass Loss vs. Temperature tga_run->tga_data interpretation Determine Decomposition Temperature, Melting Point, and Enthalpy Changes tga_data->interpretation dsc_data Analyze Heat Flow vs. Temperature dsc_run->dsc_data dsc_data->interpretation

Caption: Workflow for the thermal analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol.

Computational Assessment of Bond Stability

Computational chemistry provides a powerful tool for predicting the intrinsic stability of a molecule by calculating bond dissociation energies (BDEs).[1][3][4][11] For (2-Bromophenyl)(2-methoxyphenyl)methanol, the C-Br and the O-CH₃ bonds are of particular interest.

Methodology for BDE Calculation:

A common and reliable method for calculating BDEs is using Density Functional Theory (DFT). The ωB97X-D functional with a 6-311++G(d,p) basis set has been shown to provide good accuracy for BDE calculations of similar compounds.[4]

Computational Workflow:

BDE_Calculation_Workflow cluster_geom_opt Geometry Optimization cluster_energy_calc Energy Calculation cluster_bde_calc BDE Calculation parent Optimize geometry of the parent molecule energy Perform single-point energy calculations (including ZPVE corrections) parent->energy radicals Optimize geometry of the resulting radicals radicals->energy bde BDE = E(radicals) - E(parent) energy->bde

Caption: Workflow for calculating bond dissociation energies using DFT.

Table 2: Predicted Bond Dissociation Energies (Hypothetical)

BondPredicted BDE (kcal/mol)Implication for Stability
C-Br~65-75Susceptible to homolytic cleavage under energetic conditions.
O-CH₃ (Aromatic)~85-95More stable than the C-Br bond, but potentially labile under harsh hydrolytic conditions.
C-OH (Benzylic)~90-100Relatively strong bond, but the alcohol can be a site for other reactions.

Note: The BDE values in this table are estimates based on typical values for similar chemical bonds and should be confirmed by specific calculations for (2-Bromophenyl)(2-methoxyphenyl)methanol.

Summary and Recommendations

The thermodynamic stability of (2-Bromophenyl)(2-methoxyphenyl)methanol is a critical parameter for its development as a potential pharmaceutical agent. This guide has outlined a comprehensive strategy for its assessment, combining forced degradation studies, thermal analysis, and computational chemistry.

  • Forced degradation studies will reveal the susceptibility of the molecule to hydrolysis, oxidation, heat, and light, and will help in the identification of potential degradation products.

  • Thermal analysis (TGA and DSC) will provide quantitative data on its thermal stability, including the onset of decomposition and any phase transitions.

  • Computational modeling of bond dissociation energies will offer insights into the most labile bonds within the molecule, guiding the focus of experimental stability studies.

By following the detailed protocols and workflows presented in this guide, researchers can build a comprehensive stability profile for (2-Bromophenyl)(2-methoxyphenyl)methanol, ensuring the development of a safe, effective, and stable drug product.

References

  • Crystallographic and computational investigations of structural properties in phenyl and methoxy-phenyl substituted 1,4 dihydropyridine derivatives. ResearchGate. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • The C—Br bond dissociation energy in halogenated bromomethanes. R Discovery. Available from: [Link]

  • Computational Study of Bond Dissociation Enthalpies for Substituted β-O-4 Lignin Model Compounds... ORNL. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]

  • (2-Bromo-5-methoxyphenyl)methanol. PubChem. Available from: [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Advances. Available from: [Link]

  • Investigation of Thermo-Gravimetric Analysis (TGA) on Waste Tires and Chemical Analysis Including Light Hydrocarbons, Substituted Aromatics, and Polycyclic Aromatic Hydrocarbon (PAH). ResearchGate. Available from: [Link]

  • On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. MDPI. Available from: [Link]

  • Thermogravimetric analysis. Wikipedia. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Available from: [Link]

  • Differential Scanning Calorimetry Analysis. Intertek. Available from: [Link]

Sources

Exploratory

Predictive Toxicology and Hazard Assessment of (2-Bromophenyl)(2-methoxyphenyl)methanol

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary & Structural Causality (2-Bromophenyl)(2-methoxyphenyl)methanol (CAS: 1284451-83-7) is a highly specialized organic intermediate chara...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Causality

(2-Bromophenyl)(2-methoxyphenyl)methanol (CAS: 1284451-83-7) is a highly specialized organic intermediate characterized by a sterically hindered diaryl methanol scaffold[1]. In pharmaceutical process chemistry, diaryl methanols serve as critical precursors for complex active pharmaceutical ingredients (APIs), including antihistamines and targeted kinase inhibitors[2].

However, the integration of such novel intermediates into scale-up pipelines requires rigorous hazard assessment, even when empirical in vivo toxicity data is sparse[3]. The predictive toxicity profile of this compound is governed by three structural pillars:

  • The Diaryl Methanol Core : The central secondary alcohol is susceptible to hepatic oxidation by Cytochrome P450 (CYP450) enzymes, which can convert the relatively inert methanol core into a potentially reactive diaryl ketone[2].

  • The ortho-Bromo Substituent : Halogenation significantly increases the molecule's lipophilicity (LogP), enhancing cellular membrane penetration and bioaccumulation potential. Furthermore, the steric bulk of the bromine atom at the ortho position restricts the rotation of the phenyl ring, locking the molecule into specific conformations that can intercalate with off-target proteins and cause cellular stress[4].

  • The ortho-Methoxy Substituent : Acting as an electron-donating group, the methoxy moiety increases the electron density of the aromatic ring. While this makes it a prime target for electrophilic attack during synthesis, biologically, it introduces the risk of O-demethylation during Phase I metabolism, potentially yielding toxic phenolic byproducts.

Synthesized Material Safety Data Sheet (MSDS) Profile

Because a standardized, globally harmonized MSDS for this exact niche compound is not universally published, we must utilize read-across methodology. By anchoring our predictions against structurally analogous brominated and methoxylated aromatics (e.g., 1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene), we can synthesize a highly accurate hazard profile.

Quantitative Physicochemical & Hazard Data

Table 1: Predicted Physicochemical Properties and GHS Hazard Classifications

ParameterValue / ClassificationCausality / Rationale
Molecular Formula C14H13BrO2Standard compositional baseline[1].
Molecular Weight 293.16 g/mol Falls well within Lipinski's Rule of 5, indicating a high potential for systemic absorption if inhaled or ingested[1].
Physical State Solid (Crystalline)Typical for high-MW halogenated diaryl methanols; presents an inhalation hazard as airborne dust[2].
GHS Health Hazards Category 2 (Skin/Eye Irritant), Category 3 (STOT-SE)The lipophilic nature allows the compound to disrupt the lipid bilayer in epithelial cells, causing severe localized irritation.
GHS Environmental Aquatic Acute 1, Aquatic Chronic 1Brominated aromatics resist rapid biodegradation and exhibit notoriously high aquatic toxicity.
Signal Word WARNING Based on structural alerts for acute dermal and oral toxicity.

Self-Validating Experimental Protocols for Hazard Verification

To transition this compound from discovery to process scale, its predictive toxicity must be empirically validated. The following protocols are designed as self-validating systems, ensuring that any observed toxicity is mechanistically linked to the compound rather than experimental artifacts.

Protocol 1: In Vitro Hepatotoxicity and Metabolic Profiling (S9 Fraction Assay)

Purpose: To determine if the diaryl methanol undergoes toxic bioactivation. Causality: Relying solely on basal cytotoxicity assays ignores Phase I metabolism. By incorporating human liver S9 fractions, we simulate the in vivo hepatic environment, allowing us to capture the toxicity of transient, reactive metabolites.

Step-by-Step Methodology:

  • Preparation of Test Matrix : Dissolve (2-Bromophenyl)(2-methoxyphenyl)methanol in LC-MS grade DMSO to a stock concentration of 10 mM.

    • Self-Validation Check: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, running a DMSO-only negative control in parallel.

  • S9 Activation Mixture : Combine human liver S9 fraction (2 mg/mL protein) with an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Add the test compound to the S9 mixture to achieve a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

  • Quenching & Extraction : At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated benzophenone).

    • Causality: Cold acetonitrile instantly precipitates S9 proteins, halting metabolism and stabilizing any reactive intermediates for accurate detection.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and identify the formation of the diaryl ketone metabolite (observed as an m/z shift from [M+H]+ 293 to 291).

Protocol 2: Safe Handling and PPE Workflow

Purpose: To establish a zero-exposure environment during the synthesis or handling of the solid powder.

  • Engineering Controls : All weighing, transferring, and solvent dissolution must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-handling isolator.

  • PPE Requirements : Operators must wear double-layered nitrile gloves, a Tyvek lab coat, and full-seal safety goggles. If handled outside an isolator, an N95 or P100 particulate respirator is mandatory due to the potential for inhalation of the fine crystalline powder, which can cause severe respiratory tract irritation (STOT-SE).

Mechanistic and Workflow Visualizations

Below is the predicted hepatic metabolic pathway of the compound, illustrating the causality of how the inert methanol core can be biologically oxidized into a potentially toxic species.

MetabolicPathway A Parent Compound (Diaryl Methanol) B CYP450 Oxidation (Hepatic Phase I) A->B NADPH + O2 C Diaryl Ketone Metabolite B->C Alcohol Dehydrogenase D O-Demethylation (Phenol Formation) B->D Demethylase E Glucuronidation (Phase II) C->E UGT Enzymes G Cellular Toxicity (Protein Binding) C->G Accumulation D->E F Renal Excretion E->F Clearance

Figure 1: Predicted Phase I/II hepatic metabolism and toxicity pathway of the diaryl methanol.

To systematically validate the safety profile of this compound, the following hazard assessment workflow must be executed.

HazardWorkflow Step1 1. Structural Input (SMILES & Physicochemical Data) Step2 2. In Silico Profiling (QSAR & Read-Across) Step1->Step2 Step3 3. In Vitro Assays (S9 Metabolism & Cytotoxicity) Step2->Step3 Step4 4. GHS Classification & MSDS Generation Step3->Step4

Figure 2: Self-validating step-by-step hazard assessment workflow for synthetic intermediates.

References

  • MolPort. "(2-bromophenyl)(2-methoxyphenyl)methanol | 1284451-83-7". Molport.com.
  • Sigma-Aldrich. "1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene". Sigmaaldrich.com.
  • The Journal of Organic Chemistry. "Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction". ACS Publications.
  • MDPI. "Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile". MDPI.com.
  • Dokumen. "Handbook for Chemical Process Research and Development 9781032259277". Dokumen.pub.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2-Bromophenyl)(2-methoxyphenyl)methanol

Introduction & Strategic Utility Diarylmethanols are pivotal structural motifs in medicinal chemistry and advanced materials science. Specifically, (2-Bromophenyl)(2-methoxyphenyl)methanol serves as a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

Diarylmethanols are pivotal structural motifs in medicinal chemistry and advanced materials science. Specifically, (2-Bromophenyl)(2-methoxyphenyl)methanol serves as a highly functionalized, versatile synthetic intermediate. The presence of an ortho-bromine atom allows for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methoxy group provides a coordinating heteroatom capable of directing further functionalization or acting as a hydrogen-bond acceptor in target drug scaffolds.

This application note details a robust, self-validating protocol for the synthesis of this compound via the nucleophilic addition of an aryl Grignard reagent to an aryl aldehyde.

Experimental Design & Causality

To ensure high yield and purity, the experimental design relies on the reaction between 2-bromobenzaldehyde and 2-methoxyphenylmagnesium bromide . The methodology is governed by three critical mechanistic controls:

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly utilized over diethyl ether. THF possesses a higher boiling point and superior solvating power for Grignard reagents, which is essential for facilitating nucleophilic attack on sterically hindered, ortho-substituted benzaldehydes [1].

  • Temperature Profiling (0 °C to Ambient): Both coupling partners feature significant steric bulk at the ortho positions. Initiating the addition at 0 °C mitigates localized exotherms. While 2-methoxyphenylmagnesium bromide lacks β -hydrogens (precluding β -hydride reduction side-reactions), strict temperature control suppresses single-electron transfer (SET) pathways that could lead to unwanted pinacol homocoupling of the aldehyde [2].

  • Mild Quenching Strategy: The reaction is quenched with saturated aqueous ammonium chloride (NH 4​ Cl) rather than a strong mineral acid. The resulting secondary benzylic alcohol is highly susceptible to acid-catalyzed carbocation formation. A mild, buffered quench prevents the dehydration or dimerization of the product into a diaryl ether [3].

Reaction Workflow

G Start Anhydrous Setup (Argon/N2 Atmosphere) Step1 Dissolve 2-Bromobenzaldehyde in dry THF Start->Step1 Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of 2-Methoxyphenylmagnesium bromide Step2->Step3 Exotherm Control Step4 Warm to RT & Stir (2-4 hours) Step3->Step4 Step5 Quench with Sat. NH4Cl (aq) Step4->Step5 TLC Conversion Step6 Extraction (EtOAc) & Washing (Brine) Step5->Step6 Step7 Drying (Na2SO4) & Concentration Step6->Step7 End Purification (Silica Gel Chromatography) Step7->End

Figure 1: Step-by-step workflow for the Grignard addition and isolation process.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Bromobenzaldehyde 185.021.001.85 g (10.0 mmol)Electrophile
2-Methoxyphenylmagnesium bromide (1.0 M in THF)211.351.2012.0 mL (12.0 mmol)Nucleophile
Tetrahydrofuran (THF) 72.11N/A20.0 mLSolvent (Anhydrous)
Ammonium Chloride (Sat. Aq.) 53.49Excess15.0 mLQuenching Agent
(2-Bromophenyl)(2-methoxyphenyl)methanol 293.161.00~2.93 g (Theoretical)Target Product

Detailed Experimental Protocol

Part A: Preparation and Reaction Execution
  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Allow the flask to cool to room temperature under a continuous stream of argon to ensure a strictly anhydrous environment.

  • Electrophile Solvation: Charge the flask with 2-bromobenzaldehyde (1.85 g, 10.0 mmol). Inject anhydrous THF (20.0 mL) via syringe. Stir until the aldehyde is completely dissolved.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Grignard Addition: Using a dry, argon-purged syringe, slowly add the 2-methoxyphenylmagnesium bromide solution (12.0 mL, 1.0 M in THF, 12.0 mmol) dropwise over 15 minutes.

    • Causality Note: Dropwise addition prevents a sudden spike in internal temperature, maintaining the kinetic preference for 1,2-addition over potential side reactions. The solution may transition to a yellow/orange hue, indicating the formation of the magnesium alkoxide intermediate.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent. The starting 2-bromobenzaldehyde is strongly UV-active and will have a higher Rf​ value than the resulting secondary alcohol product. Proceed to quenching only when the starting material spot is completely consumed.

Part B: Quenching, Workup, and Purification
  • Quenching: Re-cool the reaction flask to 0 °C. Carefully add saturated aqueous NH 4​ Cl (15.0 mL) dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide. Caution: Effervescence and mild heat generation will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (20 mL) and saturated brine (20 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na 2​ SO 4​ ), and swirl for 5 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C) to yield the crude product as a viscous oil or off-white solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes/Ethyl Acetate). Collect the fractions containing the pure product (identified via TLC), pool them, and remove the solvent in vacuo to afford pure (2-Bromophenyl)(2-methoxyphenyl)methanol.

References

  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). Aldehydes from 4,4-Dimethyl-2-oxazoline and Grignard Reagents: o-Anisaldehyde. Organic Syntheses, 54, 42. URL:[Link]

  • Lu, Y., et al. (2021). Substituted 9-Anthraldehydes from Dibenzocycloheptanol Epoxides via Acid-Catalyzed Epoxide Opening/Semipinacol Rearrangement. The Journal of Organic Chemistry, 86(17), 11845–11853. URL:[Link]

Application

Application Note: Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol via Grignard Addition

Introduction & Strategic Scope The synthesis of diarylmethanols is a cornerstone in synthetic organic chemistry, providing essential building blocks for triarylmethanes, specialized ligands, and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The synthesis of diarylmethanols is a cornerstone in synthetic organic chemistry, providing essential building blocks for triarylmethanes, specialized ligands, and active pharmaceutical ingredients. Specifically, the synthesis of (2-bromophenyl)(2-methoxyphenyl)methanol (CAS: 1284451-83-7)[1] requires the controlled nucleophilic addition of an aryl Grignard reagent to an ortho-substituted benzaldehyde. This application note details a highly optimized, self-validating protocol for the Grignard addition of 2-methoxyphenylmagnesium bromide to 2-bromobenzaldehyde, specifically tailored for researchers and drug development professionals.

Mechanistic Insights & Causality

The Grignard reaction is a fundamental organometallic transformation for carbon-carbon bond formation[2]. While generally proceeding via a polar nucleophilic addition, sterically hindered substrates can sometimes undergo Single Electron Transfer (SET) pathways or β -hydride reductions[3]. However, in this specific diaryl system, β -hydride reduction is impossible (due to the lack of β -hydrogens on the aryl nucleophile), and the polar addition dominates.

Causality in Experimental Design:

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly utilized over diethyl ether. THF provides superior solvation for the organomagnesium species, stabilizing the nucleophile and maintaining its solubility at lower temperatures.

  • Thermal Management (0 °C to RT): The initial nucleophilic attack is highly exothermic. Adding the Grignard reagent at 0 °C prevents localized heating, which could otherwise promote Wurtz-type homocoupling of the Grignard reagent. Subsequent warming to room temperature is required to overcome the significant steric hindrance imparted by the ortho-bromo and ortho-methoxy groups, driving the reaction to completion.

  • Quenching Strategy (Sat. NH₄Cl): Proper quenching is critical. As noted in standard synthesis protocols, mild proton sources like saturated ammonium chloride are required to prevent side reactions[4]. Utilizing a strong acid (e.g., HCl) to quench the magnesium alkoxide intermediate would protonate the newly formed benzylic alcohol, leading to rapid dehydration and the formation of a highly reactive, stabilized diarylmethyl carbocation.

G SM 2-Bromobenzaldehyde (Electrophile) TS Polar Addition Transition State SM->TS THF Solvation NUC 2-MethoxyphenylMgBr (Nucleophile) NUC->TS Nucleophilic Attack ALK Magnesium Alkoxide Intermediate TS->ALK C-C Bond Formation PROD Diarylmethanol Target Product ALK->PROD Sat. NH4Cl Protonation

Fig 1. Mechanistic pathway of the Grignard addition to form the diarylmethanol.

Quantitative Data & Stoichiometry

To ensure complete consumption of the sterically hindered electrophile, a 1.2 molar equivalent excess of the Grignard reagent is employed.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Bromobenzaldehyde185.021.010.01.85 g
2-Methoxyphenylmagnesium bromide (1.0 M in THF)211.361.212.012.0 mL
Anhydrous THF (Solvent)72.11--20.0 mL
Saturated NH₄Cl (aq) (Quench)---15.0 mL
Ethyl Acetate (EtOAc) (Extraction)88.11--3 × 20.0 mL

Experimental Protocol: Step-by-Step Methodology

Prerequisites: All glassware must be rigorously flame-dried under vacuum and purged with inert gas (Argon or Nitrogen) prior to use to exclude moisture, which would prematurely quench the Grignard reagent[2].

Step 1: Electrophile Preparation

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Charge the flask with 2-bromobenzaldehyde (1.85 g, 10.0 mmol).

  • Inject anhydrous THF (20.0 mL) via a dry syringe and stir until complete dissolution is achieved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Nucleophile Addition

  • Obtain commercial 2-methoxyphenylmagnesium bromide (1.0 M in THF) or prepare fresh via standard Mg turnings insertion[4].

  • Draw 12.0 mL (12.0 mmol) of the Grignard reagent into a dry, argon-purged syringe.

  • Add the Grignard reagent dropwise to the 0 °C aldehyde solution over a period of 20 minutes.

    • Self-Validation Checkpoint 1: The reaction mixture will transition from colorless/pale yellow to a deeper yellow/brown hue, indicating the formation of the magnesium alkoxide complex.

Step 3: Reaction Maturation

  • Upon completion of the addition, remove the ice-water bath.

  • Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 2 hours.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting 2-bromobenzaldehyde (Rf ~0.6) will stain bright orange with 2,4-Dinitrophenylhydrazine (DNP). The reaction is complete when this spot disappears, replaced by a new, lower Rf spot (Rf ~0.3) that is UV-active but DNP-negative, and stains deep blue/purple with KMnO₄ (confirming the secondary alcohol).

Step 4: Quenching and Workup

  • Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add saturated aqueous NH₄Cl (15.0 mL) dropwise to quench the unreacted Grignard reagent and protonate the alkoxide[2].

    • Self-Validation Checkpoint 3: Vigorous bubbling and the precipitation of white/gelatinous magnesium salts will occur. These salts will eventually partition into the aqueous layer.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 20.0 mL).

  • Wash the combined organic layers with brine (20.0 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes:Ethyl Acetate (9:1 to 4:1).

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum to afford (2-bromophenyl)(2-methoxyphenyl)methanol as a solid/viscous oil[1].

G N1 1. Apparatus Setup Flame-dried, Ar/N2 Atmosphere N2 2. Electrophile Preparation 2-Bromobenzaldehyde in THF (0 °C) N1->N2 Moisture Exclusion N3 3. Nucleophile Addition 2-MethoxyphenylMgBr (Dropwise) N2->N3 Thermal Control N4 4. Reaction Maturation Warm to RT (2 hours) N3->N4 Overcome Steric Hindrance N5 5. Mild Quenching Sat. NH4Cl (Avoid Strong Acid) N4->N5 Alkoxide Formation Complete N6 6. Isolation & Purification (2-Bromophenyl)(2-methoxyphenyl)methanol N5->N6 Prevent Dehydration

Fig 2. Logical workflow and causality checkpoints for the Grignard addition protocol.

References[4] Title: Organic Syntheses Procedure

Source: orgsyn.org URL: [2] Title: Application Notes and Protocols for Grignard Reaction in Organic Synthesis - Benchchem Source: benchchem.com URL: [3] Title: Grignard Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: [1] Title: (2-bromophenyl)(2-methoxyphenyl)methanol | 1284451-83-7 - Molport Source: molport.com URL:

Sources

Method

The Strategic Application of (2-Bromophenyl)(2-methoxyphenyl)methanol in the Synthesis of Neurologically Active Pharmaceutical Ingredients

Introduction: The Role of (2-Bromophenyl)(2-methoxyphenyl)methanol in Modern API Synthesis (2-Bromophenyl)(2-methoxyphenyl)methanol is a key starting material in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of (2-Bromophenyl)(2-methoxyphenyl)methanol in Modern API Synthesis

(2-Bromophenyl)(2-methoxyphenyl)methanol is a key starting material in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of the atypical antipsychotic drug, Lurasidone. Its unique structural features, namely the ortho-bromo and ortho-methoxy substitutions on the phenyl rings, make it an ideal precursor for the construction of the 1,2-benzisoxazole heterocyclic system, a privileged scaffold in medicinal chemistry, particularly for neurologically active compounds. This document provides a comprehensive overview of the application of (2-Bromophenyl)(2-methoxyphenyl)methanol in API synthesis, with a focus on detailed protocols, mechanistic insights, and the rationale behind the experimental choices.

The bifunctional nature of this molecule, possessing a reactive benzylic alcohol and a strategically placed bromine atom, allows for a facile intramolecular cyclization to form the core of several important APIs. The methoxy group also plays a crucial role in modulating the electronic properties of the aromatic ring and influencing the regioselectivity of the cyclization reaction.

Application 1: Synthesis of a Key Intermediate for the Atypical Antipsychotic Lurasidone

Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors and is widely used in the treatment of schizophrenia and bipolar disorder.[1] The synthesis of Lurasidone heavily relies on the efficient construction of a 3-(1-piperazinyl)-1,2-benzisoxazole intermediate. (2-Bromophenyl)(2-methoxyphenyl)methanol serves as the foundational starting material for this critical benzisoxazole moiety.

The overall synthetic strategy involves the intramolecular cyclization of (2-Bromophenyl)(2-methoxyphenyl)methanol to form 3-(2-methoxyphenyl)-1,2-benzisoxazole, which is then further functionalized to introduce the piperazine side chain, ultimately leading to Lurasidone.

Experimental Workflow for Lurasidone Intermediate Synthesis

A (2-Bromophenyl)(2-methoxyphenyl)methanol B 3-(2-methoxyphenyl)-1,2-benzisoxazole A->B Intramolecular Cyclization C 3-Chloro-1,2-benzisoxazole B->C Chlorination D 3-(1-piperazinyl)-1,2-benzisoxazole C->D Nucleophilic Substitution with Piperazine E Lurasidone Intermediate D->E Coupling with Cyclohexane Derivative

Caption: Synthetic workflow for the Lurasidone intermediate.

Protocol 1: Intramolecular Cyclization to 3-(2-methoxyphenyl)-1,2-benzisoxazole

This protocol details the crucial intramolecular cyclization step, which is a variation of the Ullmann condensation.[2] The reaction proceeds via a base-mediated intramolecular nucleophilic substitution of the bromine atom by the hydroxyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
(2-Bromophenyl)(2-methoxyphenyl)methanol≥98%Commercially Available
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableStrong, non-nucleophilic base
TolueneAnhydrousCommercially AvailableHigh-boiling solvent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailablePolar aprotic co-solvent

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq) in a mixture of toluene and DMF (e.g., 10:1 v/v), add potassium tert-butoxide (1.2 eq) under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(2-methoxyphenyl)-1,2-benzisoxazole.

Causality Behind Experimental Choices:

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the benzylic alcohol, forming the corresponding alkoxide. This alkoxide is the active nucleophile for the intramolecular cyclization.

  • Solvent: Toluene is a high-boiling, non-polar solvent that allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy of the C-O bond formation. DMF is used as a polar aprotic co-solvent to enhance the solubility of the reagents and facilitate the nucleophilic substitution.

  • Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation of the starting material and the intermediate alkoxide, which could lead to side products and reduced yields.

Application 2: Potential Synthesis of Dibenzo[b,f][1][3]oxazepine Derivatives

The dibenzo[b,f][1][3]oxazepine core is present in several important APIs, including the antipsychotics Loxapine and Amoxapine.[4] While the direct synthesis of these specific APIs from (2-Bromophenyl)(2-methoxyphenyl)methanol is not the standard industrial route, the structural features of this starting material make it a plausible precursor for the synthesis of novel dibenzo[b,f][1][3]oxazepine derivatives through a multi-step synthetic sequence.

This hypothetical application would involve an initial intermolecular Ullmann condensation to form a diaryl ether, followed by further functionalization and an intramolecular cyclization to construct the seven-membered oxazepine ring.

Hypothetical Experimental Workflow for Dibenzo[b,f][1][3]oxazepine Synthesis

A (2-Bromophenyl)(2-methoxyphenyl)methanol B 2-(2-Aminophenoxy)benzyl alcohol derivative A->B Intermolecular Ullmann Condensation with 2-Aminophenol C Dibenzo[b,f][1,4]oxazepine derivative B->C Intramolecular Cyclization

Caption: Hypothetical workflow for Dibenzo[b,f][1][3]oxazepine synthesis.

Protocol 2: Hypothetical Synthesis of a Dibenzo[b,f][1][3]oxazepine Precursor

This protocol outlines a potential two-step sequence for the synthesis of a dibenzo[b,f][1][3]oxazepine precursor from (2-Bromophenyl)(2-methoxyphenyl)methanol.

Step 1: Intermolecular Ullmann Condensation

  • React (2-Bromophenyl)(2-methoxyphenyl)methanol with a substituted 2-aminophenol in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K2CO3) in a high-boiling solvent such as DMF or DMSO.[2][5]

  • The reaction would proceed via an Ullmann-type C-O coupling to form a 2-(2-aminophenoxy)benzyl alcohol derivative.

Step 2: Intramolecular Cyclization

  • The resulting 2-(2-aminophenoxy)benzyl alcohol derivative could then undergo an intramolecular cyclization to form the dibenzo[b,f][1][3]oxazepine ring system.

  • This cyclization could be achieved through various methods, such as a Pictet-Spengler type reaction or a palladium-catalyzed intramolecular C-N bond formation.

Challenges and Considerations:

  • Regioselectivity: The intermolecular Ullmann condensation may lead to a mixture of products if the 2-aminophenol is not appropriately substituted.

  • Reaction Conditions: The conditions for both the Ullmann condensation and the subsequent cyclization would need to be carefully optimized to achieve good yields and minimize side reactions.

  • Functional Group Compatibility: The presence of the methoxy group and the benzylic alcohol will influence the reactivity of the molecule and must be considered when planning the synthetic route.

Conclusion

(2-Bromophenyl)(2-methoxyphenyl)methanol is a valuable and versatile starting material in the synthesis of APIs, particularly for those containing the 1,2-benzisoxazole scaffold. Its application in the synthesis of Lurasidone highlights its importance in the pharmaceutical industry. While its use in the synthesis of other API classes, such as dibenzo[b,f][1][3]oxazepines, is not as well-established, its structural features offer intriguing possibilities for the development of novel synthetic routes to these important therapeutic agents. The protocols and insights provided in this document are intended to serve as a guide for researchers and drug development professionals in harnessing the full potential of this key chemical intermediate.

References

  • Maruyama, M., & Horiisawa, T. (n.d.). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. Dainippon Sumitomo Pharma Co., Ltd.
  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][3]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256.

  • Ullmann coupling-An overview. (2025, April 1). OperaChem.
  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • An Improved Process For The Preparation Of Lurasidone And Its Intermedi
  • LURASIDONE | New Drug Approvals. (2016, July 18).
  • Preparation method of intermediate of lurasidone. (2014, July 2).
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
  • New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. (2013, May 1).
  • Amoxapine CAS#: 14028-44-5. (n.d.). ChemicalBook.
  • Process for preparing lurasidone and intermediate thereof. (2015, June 11).

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2-Bromophenyl)(2-methoxyphenyl)methanol

Introduction and Strategic Significance (2-Bromophenyl)(2-methoxyphenyl)methanol represents a highly functionalized, sterically congested diarylmethanol scaffold. The presence of ortho-substituents (a bromo and a methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Significance

(2-Bromophenyl)(2-methoxyphenyl)methanol represents a highly functionalized, sterically congested diarylmethanol scaffold. The presence of ortho-substituents (a bromo and a methoxy group) flanking the secondary carbinol center creates a demanding microenvironment for transition-metal catalysis. Selective carbon-carbon bond formation at the C–Br bond provides direct access to complex biaryl methanols, which serve as critical pharmacophores and advanced precursors for polycyclic systems such as functionalized fluorenes and xanthenes.

This application note details a robust, high-yielding protocol for the Suzuki-Miyaura cross-coupling of this sterically hindered substrate with arylboronic acids, specifically addressing the challenges of steric bulk and competitive side reactions.

Mechanistic Insights and Catalyst Selection

Coupling ortho-substituted aryl halides requires overcoming significant steric barriers during the transmetalation step while avoiding competitive side reactions. For diarylmethanols, the most prominent side reaction is the undesired oxidation of the secondary alcohol to a diaryl ketone via a palladium-alkoxide intermediate followed by β-hydride elimination.

  • Ligand Design (SPhos): We employ the Buchwald dialkylbiarylphosphine ligand, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the inert ortho-bromo C–X bond. Concurrently, the bulky biaryl backbone forces the Pd center into a highly active monoligated [Pd(0)L] state. The lower ring's methoxy groups stabilize the Pd(0) intermediate via transient Pd–O interactions, preventing catalyst aggregation and deactivation .

  • Base and Solvent Causality: A biphasic system of Toluene/H₂O with K₃PO₄ is optimal. Strong bases like NaOtBu are strictly avoided, as they readily deprotonate the benzylic alcohol, facilitating competitive β-hydride elimination and yielding the oxidized ketone byproduct. K₃PO₄ is mild enough to leave the alcohol intact but sufficiently basic to hydroxylate the boronic acid in the aqueous phase. The resulting trihydroxyboronate complex ([ArB(OH)₃]⁻) undergoes rapid transmetalation with the Pd(II) halide complex at the biphasic interface .

  • Degassing: Oxygen must be rigorously excluded. In the presence of O₂, Pd(0) can catalyze the homocoupling of the boronic acid, consuming the reagent and lowering the yield of the desired cross-coupled product .

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions, highlighting the necessity of the SPhos ligand and a biphasic mild base system to navigate the steric and electronic demands of the substrate.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Observation
1Pd(PPh₃)₄ (5)NoneNa₂CO₃Toluene/H₂O15Poor conversion; severe steric hindrance.
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene/H₂O22Significant unreacted starting material.
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene/H₂O78Good conversion, trace ketone byproduct.
4 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 94 Optimal conditions; clean conversion.
5Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane/H₂O89Slightly lower yield than Pd(OAc)₂.
6Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene45Major byproduct: Diaryl ketone (oxidation).

Reaction Conditions: (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 equiv), Phenylboronic acid (1.5 equiv), Base (2.0 equiv), 90 °C, 12 h. Yields determined by HPLC using an internal standard.

Step-by-Step Protocol

This protocol describes the synthesis of (Biphenyl-2-yl)(2-methoxyphenyl)methanol via the coupling of (2-Bromophenyl)(2-methoxyphenyl)methanol with phenylboronic acid. It is designed as a self-validating system with built-in quality control checks.

Reagent Preparation and Setup
  • Glassware Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Repeat the vacuum/N₂ cycle three times to ensure an inert atmosphere.

  • Reagent Loading: Under a positive flow of N₂, charge the Schlenk tube with:

    • (2-Bromophenyl)(2-methoxyphenyl)methanol (293 mg, 1.0 mmol)

    • Phenylboronic acid (183 mg, 1.5 mmol)

    • Palladium(II) acetate, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

    • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

    • Anhydrous Potassium phosphate, K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent Degassing: In a separate flask, prepare a 5:1 mixture of Toluene and deionized H₂O (6.0 mL total). Degas the solvent mixture by sparging with N₂ for 30 minutes or via three consecutive freeze-pump-thaw cycles.

Reaction Execution
  • Initiation: Add the degassed Toluene/H₂O (6.0 mL) to the Schlenk tube via a gastight syringe. Seal the tube with a Teflon screw cap.

  • Heating: Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic emulsion.

    • Validation Check: The reaction mixture will initially appear as a pale yellow suspension and will gradually darken to a deep amber/brown homogeneous-looking emulsion as the active Pd(0) species is generated.

  • Monitoring: After 12 hours, stop the stirring and allow the phases to separate. Withdraw a 10 µL aliquot from the organic layer, dilute with 1 mL of ethyl acetate, and analyze via TLC (Hexane/EtOAc 4:1, UV visualization at 254 nm). The starting bromide (Rf ~ 0.45) should be completely consumed, replaced by a new, more polar spot (Rf ~ 0.35) corresponding to the biaryl product.

Work-up and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and distilled H₂O (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice more with Ethyl Acetate (2 × 10 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane/EtOAc (85:15). Collect the product fractions and evaporate to yield (Biphenyl-2-yl)(2-methoxyphenyl)methanol as a white solid.

Visualizations

Workflow A 1. Reagent Prep Weigh Substrates & Catalyst B 2. Inert Setup Schlenk line Vacuum/N2 A->B C 3. Solvent Add degassed Toluene/H2O B->C D 4. Coupling Stir at 90°C for 12 hours C->D E 5. Quenching Cool to RT Add EtOAc/H2O D->E F 6. Purification Extract & Flash Chromatography E->F

Figure 1: Step-by-step experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

CatalyticCycle Pd0 Active Catalyst [Pd(0)(SPhos)] OA Oxidative Addition Complex [Pd(II)(Ar)(Br)(SPhos)] Pd0->OA (2-Bromophenyl)(2-methoxyphenyl)methanol TM Transmetalation Complex [Pd(II)(Ar)(Ph)(SPhos)] OA->TM [PhB(OH)₃]⁻ K⁺ - KBr, - B(OH)₃ RE Product Release (Biphenyl-2-yl)(2-methoxyphenyl)methanol TM->RE Isomerization & Reductive Elimination RE->Pd0

Figure 2: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the hindered diarylmethanol.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. URL:[Link]

Method

Application Notes and Protocols for the Oxidation of (2-Bromophenyl)(2-methoxyphenyl)methanol to (2-Bromophenyl)(2-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of established oxidation protocols for the conversion of the secondary alcohol, (2-Bromophenyl)(2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established oxidation protocols for the conversion of the secondary alcohol, (2-Bromophenyl)(2-methoxyphenyl)methanol, to its corresponding benzophenone, (2-Bromophenyl)(2-methoxyphenyl)methanone. The synthesis of benzophenone derivatives is a cornerstone in medicinal chemistry and materials science, and the selection of an appropriate oxidation method is critical for achieving high yields and purity. This document offers a comparative analysis of various oxidation strategies, detailing experimental protocols, mechanistic insights, and practical considerations to aid researchers in selecting the optimal method for their specific needs.

Introduction to the Synthesis of Substituted Benzophenones

Benzophenones are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The targeted synthesis of unsymmetrically substituted benzophenones, such as (2-Bromophenyl)(2-methoxyphenyl)methanone, is often a key step in the development of novel therapeutic agents. The oxidation of the corresponding diarylmethanol is a common and effective strategy for their preparation. The choice of oxidant and reaction conditions can significantly impact the efficiency of this transformation, with considerations for functional group tolerance, scalability, and safety being paramount.

Synthesis of the Starting Material: (2-Bromophenyl)(2-methoxyphenyl)methanol

Prior to the oxidation, the precursor alcohol, (2-Bromophenyl)(2-methoxyphenyl)methanol, must be synthesized. A reliable method for this is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound.

Protocol: Grignard Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

This protocol outlines the synthesis of the starting alcohol from 2-bromobenzaldehyde and 2-methoxyphenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an indicator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-bromoanisole

  • 2-bromobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The apparatus should be under an inert atmosphere (nitrogen or argon). Add a small crystal of iodine if desired.

  • In the dropping funnel, place a solution of 2-bromoanisole in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or by the addition of a previously prepared Grignard reagent.

  • Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2-bromobenzaldehyde in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-Bromophenyl)(2-methoxyphenyl)methanol. The product can be purified by column chromatography on silica gel or by recrystallization.

Oxidation Protocols for (2-Bromophenyl)(2-methoxyphenyl)methanol

The following section details several robust and widely used oxidation protocols applicable to the conversion of (2-Bromophenyl)(2-methoxyphenyl)methanol to the corresponding benzophenone.

Swern Oxidation

The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is known for its broad functional group tolerance and generally high yields.[1]

Causality Behind Experimental Choices: The reaction is conducted at very low temperatures (-78 °C) to control the reactivity of the intermediate chlorosulfonium salt and prevent side reactions. The use of a hindered base like triethylamine is crucial for the final elimination step.

Swern_Oxidation_Workflow A Activation of DMSO with Oxalyl Chloride at -78 °C B Addition of (2-Bromophenyl)(2-methoxyphenyl)methanol at -78 °C A->B C Addition of Triethylamine at -78 °C B->C D Warm to Room Temperature C->D E Aqueous Work-up and Extraction D->E F Purification (Column Chromatography) E->F

Swern Oxidation Experimental Workflow

Protocol:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Add a solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq.) in DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature below -60 °C.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), which offers a mild and selective method for oxidizing alcohols to ketones.[2]

Causality Behind Experimental Choices: DMP is a neutral reagent, making it suitable for substrates with acid-sensitive functional groups. The reaction is typically run at room temperature and is often complete within a few hours.

DMP_Oxidation_Workflow A Dissolve Alcohol in DCM B Add Dess-Martin Periodinane at Room Temperature A->B C Stir and Monitor by TLC B->C D Quench with Na₂S₂O₃ and NaHCO₃ C->D E Extraction and Washing D->E F Purification (Column Chromatography) E->F

Dess-Martin Oxidation Experimental Workflow

Protocol:

  • To a solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of benzylic and allylic alcohols.[3][4]

Causality Behind Experimental Choices: The reactivity of MnO₂ is highly dependent on its method of preparation ("activated" MnO₂ is more reactive). As a heterogeneous reagent, the reaction progress can be influenced by the solvent and stirring efficiency.

Protocol:

  • To a solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq.) in a suitable solvent (e.g., DCM, chloroform, or acetone), add activated manganese dioxide (5-10 eq.).

  • Stir the suspension vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. Reaction times can vary significantly depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Chromium-Based Oxidations

While effective, chromium-based oxidants such as Jones reagent (CrO₃/H₂SO₄) and Pyridinium Chlorochromate (PCC) are toxic and require careful handling and disposal.[5][6][7]

a) Jones Oxidation

Causality Behind Experimental Choices: Jones reagent is a strong oxidant, and the reaction is typically fast and high-yielding for secondary alcohols. The acidic conditions, however, may not be suitable for all substrates.

Protocol:

  • Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.

  • Dissolve (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq.) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.

  • Quench the reaction by the addition of isopropanol until the orange color of Cr(VI) is no longer present.

  • Add water and extract the product with ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

b) Pyridinium Chlorochromate (PCC) Oxidation

Causality Behind Experimental Choices: PCC is a milder alternative to Jones reagent and is used under non-aqueous conditions, which can be advantageous for certain substrates.[8][9]

Protocol:

  • To a suspension of PCC (1.5 eq.) and celite in anhydrous DCM, add a solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq.) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing thoroughly with ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Comparative Data of Oxidation Protocols

The following table provides a comparative summary of the discussed oxidation protocols for diarylmethanols, based on literature data for similar substrates.

Oxidation ProtocolOxidizing AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂/DMSO, Et₃N85-95-78 °C to rtMild, high yield, broad functional group toleranceRequires low temperatures, produces malodorous byproducts
Dess-Martin Oxidation Dess-Martin Periodinane90-98Room TemperatureMild, neutral conditions, high yield, short reaction timesReagent can be expensive and is moisture sensitive
MnO₂ Oxidation Activated MnO₂80-95Room Temp or HeatMild, selective for benzylic/allylic alcoholsHeterogeneous, requires large excess of reagent, variable reactivity
Jones Oxidation CrO₃/H₂SO₄85-950 °C to rtInexpensive, high yieldHighly toxic chromium waste, strongly acidic conditions
PCC Oxidation Pyridinium Chlorochromate80-90Room TemperatureMilder than Jones, non-aqueousToxic chromium waste, can be acidic

Conclusion

The oxidation of (2-Bromophenyl)(2-methoxyphenyl)methanol to the corresponding benzophenone can be achieved through a variety of effective protocols. For substrates with sensitive functional groups, mild methods such as the Swern or Dess-Martin oxidations are recommended. For cost-effective, large-scale syntheses where functional group tolerance is not a primary concern, Jones oxidation may be considered, with appropriate safety precautions. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and the presence of other functional groups in the molecule.

References

  • Ding, R., et al. (2018). Nitriles were prepared from primary amides or aldoximes using oxalyl chloride and a catalytic amount of dimethyl sulfoxide in the presence of diethyl ether. J. Org. Chem., 83, 12939-12944.
  • Schreiber, S. L., & Meyer, S. D. (1994).
  • Ali, M. A., et al. (2014). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry, 7(6), 1184-1190.
  • Bowden, K., et al. (1946). 153. Experiments on the synthesis of the cortical hormones. Part II. The oxidation of α-ketols and related substances with chromic acid. J. Chem. Soc., 39-45.
  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Mancuso, A. J., et al. (1978). Activated dimethyl sulfoxide: useful reagent for synthesis of aldehydes, ketones, and α-keto aldehydes. J. Org. Chem., 43(12), 2480-2482.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156.
  • Pratt, E. F., & Van de Castle, J. F. (1961). The Vapor Phase Oxidation of Benzyl Alcohol. J. Org. Chem., 26(8), 2973–2975.
  • Larock, R. C. (1999).
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend., 130, 1322-1325.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
  • Swern, D., et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. J. Org. Chem., 43(12), 2480-2482.
  • International Chemical Safety Cards (ICSC). (n.d.). Chromium(VI) Oxide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chromium (VI).
  • BenchChem. (2025). Application Notes and Protocols: Swern Oxidation for the Synthesis of Pent-2-ynal. Retrieved from a relevant chemical supplier's website.
  • BenchChem. (2025). Application Notes and Protocols for TEMPO-Catalyzed Oxidation of Secondary Alcohols. Retrieved from a relevant chemical supplier's website.
  • CDN. (n.d.). Experiment 3 - Oxidation of Benzhydrol.
  • Organic Syntheses. (n.d.). Dess-Martin periodinane.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from a relevant organic chemistry resource website.
  • ChemicalBook. (n.d.). 2-BROMO-4'-CHLORO-5-METHOXYBENZOPHENONE synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols. Retrieved from a relevant chemical supplier's website.
  • Chemistry LibreTexts. (2023). Swern oxidation.
  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate).
  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from a relevant organic chemistry resource website.
  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants.
  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features.
  • MolPort. (n.d.). (2-bromophenyl)(2-methoxyphenyl)methanol.
  • LookChem. (n.d.). (2-bromophenyl)-(2-methoxyphenyl)methanone.
  • NPTEL. (n.d.). Module 1 : Oxidation Reactions.
  • Swern, D. (1976). Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study. J. Org. Chem., 41(22), 3324-3329.
  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc., 113(19), 7277–7287.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media. Tetrahedron Letters, 20(5), 399-402.
  • Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
  • Merck. (n.d.). Dess–Martin Periodinane. Retrieved from a relevant chemical supplier's website.

Sources

Application

Advanced Application Note: (2-Bromophenyl)(2-methoxyphenyl)methanol (BMPM-OH) as a Sterically Demanding, Orthogonally Cleavable Protecting Group

Executive Summary In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and long-chain peptides, the selection of an appropriate protecting group is critical for maintaining stereochemical integrity and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs) and long-chain peptides, the selection of an appropriate protecting group is critical for maintaining stereochemical integrity and preventing side reactions. While standard trityl (Trt) and benzhydryl (Dpm) groups are foundational to organic synthesis, they often lack the precise tunability required for highly functionalized substrates.

(2-Bromophenyl)(2-methoxyphenyl)methanol , hereafter referred to as BMPM-OH , represents a next-generation diarylmethyl protecting group. By strategically combining an electron-donating ortho-methoxy group with a sterically massive, electron-withdrawing ortho-bromo group, BMPM offers a unique "Goldilocks" profile: it provides extreme steric shielding to prevent unwanted peptide aggregation and diketopiperazine formation[1], while maintaining an acid-lability profile perfectly suited for standard solid-phase peptide synthesis (SPPS) cleavage cocktails. Furthermore, the ortho-bromo substituent acts as a built-in orthogonal handle for late-stage transition-metal-catalyzed cross-coupling[2].

Mechanistic Rationale & Structural Advantages

The design of the BMPM protecting group is rooted in precise electronic and steric tuning. Understanding the causality behind its structural features is essential for optimizing its use in synthetic workflows:

  • The ortho-Methoxy Effect (Electronic Tuning): Diphenylmethyl (Dpm) derivatives require harsh acidic conditions (e.g., boiling TFA or HF) for removal. The introduction of the ortho-methoxy group provides critical anchimeric assistance. During acidolysis, the lone pairs on the oxygen stabilize the transient diarylmethyl carbocation (or ortho-quinone methide intermediate), allowing the group to be cleaved smoothly under standard 50–95% TFA conditions[3].

  • The ortho-Bromo Effect (Steric Shielding): The massive atomic radius of bromine in the ortho position creates a highly restricted rotational environment around the C-N bond. This severe steric hindrance completely suppresses secondary amine formation during protection and prevents nucleophilic attack by adjacent residues (e.g., preventing diketopiperazine formation during Fmoc-deprotection cycles)[1].

  • Orthogonal Reactivity: Unlike traditional protecting groups that are strictly transient, the aryl bromide motif allows BMPM to serve a dual purpose. If the protected nitrogen is part of a final drug scaffold, the BMPM group can be retained and subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to build complex pharmacophores, a strategy frequently utilized in antikinetoplastid and antimicrobial drug development[2].

Comparative Data Analysis

To guide experimental design, the physical and chemical properties of BMPM are compared against industry-standard protecting groups.

Protecting GroupStructural ClassificationAcid Lability (Cleavage)Steric HindranceOrthogonal Cross-Coupling Handle
Trt (Trityl)TriphenylmethylVery High (1–5% TFA)ExtremeNone
Dpm (Benzhydryl)DiphenylmethylLow (HF or boiling TFA)ModerateNone
DOD 4,4'-DimethoxybenzhydrylHigh (10–50% TFA)ModerateNone
BMPM (2-Bromo)(2-methoxy)benzhydrylModerate-High (50–95% TFA) High Yes (Aryl Bromide)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that both the protection and deprotection phases can be monitored and confirmed for high-yield API production.

Workflow A Free Amine/Thiol (Substrate) B BMPM-OH + Acid (Protection) A->B C BMPM-Protected Intermediate B->C D Peptide Coupling / Modifications C->D E TFA + Scavenger (Deprotection) D->E F Target API (Deprotected) E->F

Caption: Workflow for BMPM protection and deprotection in API synthesis.

Protocol 1: Installation of the BMPM Protecting Group

This procedure details the selective N-alkylation of a primary amine or amide (e.g., the side chain of Asparagine or Glutamine).

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the free amine substrate (1.0 eq) and BMPM-OH (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalysis & Activation: Cool the solution to 0 °C using an ice bath. Dropwise add boron trifluoride etherate (BF₃·OEt₂, 0.5 eq).

    • Causality: The Lewis acid coordinates to the hydroxyl group of BMPM-OH, promoting the loss of water. The resulting carbocation is highly stabilized by the ortho-methoxy group, making it an excellent electrophile for the incoming amine[3].

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Causality: The steric bulk of the ortho-bromo group physically blocks a second substrate molecule from attacking, ensuring strict mono-alkylation and preventing the formation of tertiary amines.

  • Validation (Quality Control): Monitor the reaction via LC-MS. The mass spectrum should show the complete disappearance of the starting material and the appearance of the [M+BMPM-H₂O]⁺ peak.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Acid-Mediated Cleavage of the BMPM Group

Because the BMPM group generates a highly stable and reactive carbocation upon cleavage, the use of appropriate scavengers is strictly required to prevent the destruction of the final API.

Mechanism N1 BMPM-Protected Amine N2 Protonation by TFA N1->N2 N3 C-N Bond Cleavage N2->N3 N4 Free Amine Product N3->N4 Release N5 BMPM Carbocation (Stabilized by 2-OMe) N3->N5 Intermediate N6 Trapped by Anisole N5->N6 Quenching

Caption: Acid-catalyzed cleavage mechanism of the BMPM protecting group.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail comprising 90% Trifluoroacetic acid (TFA), 5% Anisole, and 5% Triisopropylsilane (TIPS) by volume.

  • Deprotection: Suspend the BMPM-protected substrate in the cleavage cocktail (10 mL per gram of substrate) and stir at room temperature for 2 hours.

  • Scavenging Dynamics (Causality): As the acidic environment forces the C-N bond to cleave, the BMPM carbocation is liberated. If left unchecked, this electrophile will irreversibly alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, or Cysteine). Anisole acts as a sacrificial nucleophile, trapping the carbocation via electrophilic aromatic substitution, while TIPS acts as a hydride donor to neutralize it[4].

  • Isolation & Validation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Add cold diethyl ether (-20 °C) to precipitate the deprotected API. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether. Lyophilize the resulting powder and confirm purity via HPLC.

References

  • Takahashi, D., Yano, T., & Fukui, T. (2012). Novel diphenylmethyl-Derived Amide Protecting Group for Efficient Liquid-Phase Peptide Synthesis: AJIPHASE. Organic Letters, 14(17), 4514-4517. URL:[Link]

  • Wu, F., Buhendwa, M. G., & Weaver, D. F. (2004). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. The Journal of Organic Chemistry, 69(26), 9307-9309. URL:[Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. URL:[Link]

  • National Institutes of Health (NIH). (2015). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. PMC. URL:[Link]

Sources

Method

Application Note: Advanced Chiral Resolution Strategies for (2-Bromophenyl)(2-methoxyphenyl)methanol

Executive Summary & Mechanistic Rationale Enantiopure diarylmethanols are critical building blocks for the synthesis of active pharmaceutical ingredients (APIs) possessing antihistaminic, anticholinergic, and antidepress...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Enantiopure diarylmethanols are critical building blocks for the synthesis of active pharmaceutical ingredients (APIs) possessing antihistaminic, anticholinergic, and antidepressive properties[1]. However, the chiral resolution of (2-Bromophenyl)(2-methoxyphenyl)methanol presents a severe stereochemical challenge. The presence of two ortho-substituents—a bulky bromine atom and an electron-rich methoxy group—heavily restricts the conformational flexibility of the carbinol center.

Standard enzymatic kinetic resolution (EKR) using ubiquitous lipases like Candida antarctica Lipase B (CAL-B) often fails or proceeds at impractically slow rates because the enzyme's active site cannot accommodate the dual ortho-substituted steric bulk[2]. To overcome this, this application note details three field-proven, highly efficient methodologies tailored for sterically hindered diarylmethanols:

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR) utilizing a specialized bulky-substrate-tolerant lipase coupled with a Ruthenium racemization catalyst.

  • Preparative Chiral Supercritical Fluid Chromatography (SFC) for rapid, continuous enantioseparation.

  • Classical Diastereomeric Derivatization for robust, equipment-independent batch processing.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Causality & Mechanistic Insight

Traditional EKR is thermodynamically limited to a 50% theoretical yield, as the enzyme only reacts with one enantiomer[3]. By introducing a Ruthenium-based racemization catalyst (e.g., Shvo's catalyst), the unreacted (R)-enantiomer is continuously oxidized to an achiral ketone intermediate and reduced back to a racemic mixture[2]. Simultaneously, a sterically tolerant lipase—such as activated Lipoprotein Lipase (LPL-D1) or Pseudomonas stutzeri lipase (Lipase TL)—selectively acylates the (S)-enantiomer[3]. This shifts the equilibrium, allowing for theoretical yields approaching 100%.

DKR_Mechanism R_Alc (R)-Diarylmethanol (Unreactive) S_Alc (S)-Diarylmethanol (Reactive) R_Alc->S_Alc Ru Catalyst Racemization Product (S)-Ester Product (>99% ee) R_Alc->Product Enzymatic Block S_Alc->Product Lipase + Acyl Donor Enantioselective

Fig 1. Dynamic Kinetic Resolution (DKR) pathway for diarylmethanols using a Ru/Lipase dual system.

Protocol A: Self-Validating DKR Workflow
  • System Preparation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of racemic (2-Bromophenyl)(2-methoxyphenyl)methanol in 5.0 mL of anhydrous toluene.

  • Catalyst Loading : Add 0.04 mmol (4 mol%) of the Ruthenium racemization catalyst and 1.5 mmol of isopropenyl acetate (acyl donor).

  • Enzyme Addition : Introduce 50 mg of immobilized Lipase TL (or LPL-D1) and 1.0 mmol of solid Na₂CO₃. Causality: Na₂CO₃ buffers the system, preventing acid-catalyzed degradation of the ortho-methoxy group.

  • Reaction : Stir the suspension at 60 °C for 48 hours.

  • Self-Validation (IPC) : Withdraw a 10 µL aliquot, filter, and analyze via chiral HPLC. Validation Criteria : The system is validated if the unreacted alcohol peak shows <5% total area, and the product ester shows >98% ee. If the alcohol persists but ee is high, the Ru-catalyst has prematurely deactivated.

  • Workup & Hydrolysis : Filter through a Celite pad. Concentrate the filtrate and purify the (S)-acetate via flash chromatography. Hydrolyze using K₂CO₃ in MeOH to yield the enantiopure (S)-alcohol.

Preparative Chiral Supercritical Fluid Chromatography (SFC)

Causality & Mechanistic Insight

SFC has become the industry standard for preparative chiral separation due to the high diffusivity and low viscosity of supercritical CO₂, enabling high flow rates without excessive backpressure[4]. For (2-Bromophenyl)(2-methoxyphenyl)methanol, immobilized amylose-based chiral stationary phases (CSPs) are highly effective. The ortho-methoxy group acts as a strong hydrogen-bond acceptor, interacting differentially with the carbamate linkages of the CSP. Methanol is selected as the co-solvent because it acts as both a hydrogen bond donor and acceptor, disrupting non-specific binding and sharpening the elution peaks.

SFC_Workflow Start Racemic (2-Bromophenyl) (2-methoxyphenyl)methanol Screening Analytical Screening (Polysaccharide CSPs) Start->Screening Optimization Method Optimization (Co-solvent & Additives) Screening->Optimization ScaleUp Preparative SFC (Loading & Flow Rate) Optimization->ScaleUp Fractions Enantiopure Fractions (>99% ee Validation) ScaleUp->Fractions

Fig 2. Step-by-step workflow for the preparative SFC enantioseparation of racemic diarylmethanols.

Protocol B: Self-Validating SFC Scale-Up
  • Analytical Screening : Screen Chiralpak IA, IB, and IG columns using supercritical CO₂ with 20% MeOH. Select the column yielding a resolution factor ( Rs​ ) > 2.0.

  • Preparative Injection :

    • Stationary Phase : Chiralpak IG (250 x 21.1 mm, 5 µm).

    • Mobile Phase : 80% CO₂ / 20% MeOH.

    • Flow Rate : 70 mL/min at 120 bar backpressure (35 °C).

    • Detection : UV at 254 nm.

  • Fraction Collection : Collect the baseline-separated enantiomer peaks. Evaporate the co-solvent under reduced pressure.

  • Self-Validation (QC) : Re-inject a 1 mg/mL sample of Fraction 1 and Fraction 2 using the analytical method. Validation Criteria : Both fractions must exhibit >99% ee and <0.5% cross-contamination.

Classical Diastereomeric Derivatization

Causality & Mechanistic Insight

When specialized enzymes or SFC infrastructure are unavailable, covalent derivatization remains a highly reliable fallback. By reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as (1S)-(-)-camphanic chloride, the enantiomers are converted into a mixture of diastereomers[5]. Because diastereomers possess distinct physical properties (e.g., solubility, silica gel affinity), they can be separated using standard laboratory techniques[5].

Protocol C: Self-Validating Derivatization & Separation
  • Derivatization : Dissolve 10 mmol of the racemate in 50 mL anhydrous CH₂Cl₂. Add 15 mmol of Et₃N, 1 mmol of DMAP, and 12 mmol of (1S)-(-)-camphanic chloride. Stir at room temperature for 4 hours.

  • Separation : Isolate the resulting diastereomeric esters via silica gel chromatography (gradient: 5% to 20% EtOAc in Hexanes) or via fractional crystallization from hot ethanol.

  • Self-Validation (NMR) : Acquire a ¹H-NMR spectrum of the purified diastereomer. Validation Criteria : The methoxy protons (-OCH₃) of the two diastereomers will present distinct chemical shifts (typically Δδ ~ 0.05 ppm). The resolution is validated when the purified fraction exhibits a single, sharp methoxy singlet, indicating >95% diastereomeric excess (de).

  • Hydrolysis : Cleave the pure diastereomer using LiOH in THF/H₂O (3:1) at 40 °C for 6 hours to recover the enantiopure alcohol.

Comparative Data Analysis

To aid in protocol selection, the quantitative performance metrics of the three methodologies are summarized below:

Resolution MethodTypical YieldEnantiomeric Excess (ee)ScalabilityPrimary Advantage
Dynamic Kinetic Resolution (DKR) > 90%> 98%Medium (Batch)Overcomes 50% yield limit of standard EKR; high atom economy.
Preparative Chiral SFC 45–48% (per enantiomer)> 99%High (Continuous)Rapid, solvent-efficient, requires no chemical derivatization.
Diastereomeric Derivatization 35–40% (per enantiomer)> 95%High (Batch)Cost-effective; executable with standard laboratory equipment.

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Technical Notes & Optimization

Troubleshooting

How to prevent debromination during (2-Bromophenyl)(2-methoxyphenyl)methanol synthesis

Welcome to the technical support center for the synthesis of (2-bromophenyl)(2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-bromophenyl)(2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on preventing the undesired side reaction of debromination. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the success and reproducibility of your experiments.

Introduction to the Synthesis and the Debromination Challenge

The synthesis of (2-bromophenyl)(2-methoxyphenyl)methanol is a critical step in the development of various pharmaceutical intermediates and complex organic molecules. A standard and efficient method to achieve this is through a Grignard reaction. This typically involves one of two primary routes:

  • Route A: Reaction of 2-methoxyphenylmagnesium bromide with 2-bromobenzaldehyde.

  • Route B: Reaction of 2-bromophenylmagnesium bromide with 2-methoxybenzaldehyde.

While seemingly straightforward, a frequent and yield-diminishing side reaction is the debromination of the aryl bromide starting material or the Grignard reagent itself. This process, also known as hydrodebromination or reductive dehalogenation, results in the replacement of the bromine atom with a hydrogen atom, leading to the formation of (2-methoxyphenyl)(phenyl)methanol as a significant impurity.[1][2] This not only reduces the yield of the desired product but also complicates purification.

This guide will dissect the root causes of debromination and provide robust, actionable solutions to mitigate this issue.

Troubleshooting Guide: Preventing Debromination

This section is structured in a question-and-answer format to directly address the most common issues and observations in the laboratory.

Issue 1: My final product is a mixture of the desired (2-bromophenyl)(2-methoxyphenyl)methanol and a significant amount of (2-methoxyphenyl)(phenyl)methanol. What is causing this?

Answer: The presence of the debrominated byproduct points to one or more underlying issues during the formation or reaction of your Grignard reagent. The C-Mg bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile and a very strong base.[3][4] The primary causes of debromination are:

  • Protonolysis of the Grignard Reagent: This is the most common cause. Grignard reagents react readily with any available protic source (even weakly acidic protons).[5] If the 2-bromophenylmagnesium bromide intermediate encounters a proton source (e.g., water), it will be quenched, resulting in the formation of bromobenzene. If the debromination happens after the C-C bond formation, any protic source will lead to the undesired product. However, the more likely scenario involves the quenching of the Grignard reagent by residual moisture, which then leads to the formation of benzene from the Grignard reagent derived from bromobenzene, or anisole from the Grignard reagent derived from bromoanisole. The subsequent reaction of this "contaminated" Grignard with the aldehyde will produce a mixture of products.

  • Wurtz-type Coupling: While less likely to cause simple debromination, side reactions between the Grignard reagent and unreacted aryl bromide can occur, especially at higher temperatures, leading to biphenyl impurities.[6][7]

  • Instability of the Grignard Reagent: The mechanism of Grignard reagent formation involves single-electron transfer (SET) steps and the generation of radical intermediates.[8][9][10] These highly reactive species can participate in side reactions, including hydrogen atom abstraction from the solvent, which can lead to debromination.

Troubleshooting Workflow: Diagnosing Debromination

start Significant Debromination Observed q1 Were all glassware and reagents rigorously dried? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction performed under a strictly inert atmosphere (Ar or N2)? a1_yes->q2 sol1 Root Cause: Protonolysis. Solution: Oven-dry all glassware (>120°C). Use freshly distilled, anhydrous solvents. a1_no->sol1 end_node Re-run experiment with optimized conditions. Monitor for byproduct formation. sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature carefully controlled, especially during Grignard formation? a2_yes->q3 sol2 Root Cause: Atmospheric Moisture/Oxygen. Solution: Use Schlenk line or glovebox. Maintain positive inert gas pressure. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the magnesium activated prior to use? a3_yes->q4 sol3 Root Cause: High Temperature Side Reactions. Solution: Maintain low temperature (0-10°C) after initiation. Use slow, dropwise addition of halide. a3_no->sol3 sol3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_node sol4 Root Cause: Poor Initiation / Side Reactions. Solution: Activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing to expose fresh surface. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for debromination.

Issue 2: How can I ensure my reaction is completely anhydrous to prevent protonolysis?

Answer: Achieving and maintaining anhydrous conditions is the single most critical factor in preventing debromination.[11][12] Grignard reagents are exceptionally sensitive to moisture.

Core Protocols for Anhydrous Conditions:

  • Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at a minimum of 120°C for several hours (preferably overnight) and assembled while still hot under a stream of dry inert gas (Argon or Nitrogen).

  • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard.[5][13] Purchase anhydrous grade solvents and store them over molecular sieves. Never use a bottle that has been opened multiple times without proper storage.

  • Reagents: Ensure all liquid reagents (e.g., 2-bromobenzaldehyde) are anhydrous. If necessary, distill them or dry them over an appropriate drying agent.

  • Atmosphere: The entire reaction must be conducted under a positive pressure of a dry, inert gas. A Schlenk line or a glovebox provides the best environment. Use septa and cannulation techniques for transferring reagents.

Issue 3: My Grignard reaction is sluggish or fails to initiate, leading me to heat it, which then causes side reactions. How can I improve initiation?

Answer: A common problem is the passivating layer of magnesium oxide/hydroxide on the surface of the magnesium turnings, which prevents the reaction from starting. Aggressive heating to overcome this barrier often leads to an uncontrolled, highly exothermic reaction and promotes side reactions like Wurtz coupling.[6][10]

Magnesium Activation Techniques:

  • Mechanical Activation: Before assembling the apparatus, briefly and vigorously grind the magnesium turnings in a dry mortar and pestle to break the oxide layer and expose a fresh metal surface.

  • Chemical Activation:

    • Iodine: Add a single small crystal of iodine to the flask with the magnesium.[3][14] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple/brown color is an indicator of activation.

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to etch the surface.[15]

  • Initiation: Add a small portion (5-10%) of your aryl bromide solution to the activated magnesium. You should observe signs of reaction (gentle bubbling, cloudiness, or spontaneous warming) before continuing with the slow, dropwise addition of the remaining solution.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better to avoid debromination: Route A (2-methoxyphenyl-MgBr + 2-bromobenzaldehyde) or Route B (2-bromophenyl-MgBr + 2-methoxybenzaldehyde)? A1: Route A is generally preferable. The Grignard reagent, 2-methoxyphenylmagnesium bromide, does not carry the bromine atom that is intended to be in the final product. This means that any protonolysis or quenching of the Grignard reagent will form anisole, which will not interfere with the desired product structure. The 2-bromobenzaldehyde is added as the electrophile and is less susceptible to debromination under these conditions compared to forming and using the 2-bromophenylmagnesium bromide Grignard reagent.

Q2: Can the choice of solvent affect the rate of debromination? A2: Yes. While anhydrous ethereal solvents like THF and Et₂O are standard, their properties can influence the reaction.[14] THF is a stronger Lewis base and can better solvate the Grignard reagent, which may increase its reactivity.[13] However, it's also more hygroscopic. The most critical factor remains the absolute dryness of the chosen solvent.

Q3: Is there an alternative to Grignard reagents for this synthesis? A3: Yes, an alternative is to use an organolithium reagent via a lithium-halogen exchange.[16] For example, you could treat 1-bromo-2-methoxybenzene with a strong organolithium base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) to form 2-methoxyphenyllithium.[17] This can then be reacted with 2-bromobenzaldehyde. This method can sometimes offer higher yields and fewer side reactions if performed correctly, as the exchange is often very fast and clean at low temperatures, which suppresses side reactions.[14]

Q4: My NMR shows a small amount of biphenyl-type impurity. What is this and how can I prevent it? A4: This is likely a Wurtz coupling product, formed from the reaction of the Grignard reagent with unreacted aryl bromide.[6][7] To minimize this, ensure a slow, dropwise addition of the aryl bromide to the magnesium suspension. This maintains a low concentration of the aryl bromide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[18] Maintaining a moderate reaction temperature after initiation also helps.

Optimized Experimental Protocol (Route A)

This protocol is designed to minimize debromination by using the preferred synthetic route and incorporating best practices for anhydrous, controlled reactions.

Reaction Scheme

R1 2-Bromoanisole plus1 + R1->plus1 Mg Mg plus1->Mg arrow1 Mg->arrow1 Grignard 2-Methoxyphenylmagnesium bromide arrow1->Grignard Step 1: Grignard Formation Solvent1 Anhydrous THF Solvent1->arrow1 Solvent Grignard2 2-Methoxyphenylmagnesium bromide plus2 + Grignard2->plus2 R2 2-Bromobenzaldehyde plus2->R2 arrow2 R2->arrow2 Product (2-Bromophenyl)(2-methoxyphenyl)methanol arrow2->Product Step 2: Nucleophilic Addition

Caption: Preferred synthesis route for (2-bromophenyl)(2-methoxyphenyl)methanol.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • 2-Bromoanisole (1.1 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser, dropping funnel)

Procedure:

  • Preparation: Oven-dry all glassware overnight at >120°C. Assemble the apparatus (three-neck flask with dropping funnel, reflux condenser, and nitrogen/argon inlet) while hot and flush with inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) and a small iodine crystal into the reaction flask. Gently warm the flask under vacuum with a heat gun until iodine vapors are visible, then cool and backfill with inert gas. This process helps to dry and activate the magnesium.[3]

  • Grignard Reagent Formation:

    • Add anhydrous THF to the flask to cover the magnesium.

    • Prepare a solution of 2-bromoanisole (1.1 eq) in anhydrous THF in the dropping funnel.

    • Add ~10% of the 2-bromoanisole solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle reflux, and a cloudy appearance. If it does not start, gently warm the flask.

    • Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition of Aldehyde:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Prepare a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold, stirred Grignard reagent. Maintain the temperature at 0°C during the addition to prevent side reactions.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates consumption of the aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the pure (2-bromophenyl)(2-methoxyphenyl)methanol.

Data Summary: Influence of Conditions on Debromination
ParameterSub-optimal ConditionConsequenceOptimized Condition & Rationale
Atmosphere Ambient airHigh levels of debrominationInert Gas (Ar, N₂): Prevents reaction with atmospheric moisture, the primary cause of protonolysis.[5][12]
Solvent/Reagents "Anhydrous" from a previously opened bottleDebromination, low yieldFreshly distilled/new bottle of anhydrous solvent: Ensures the absence of protic impurities that quench the Grignard reagent.[14]
Temperature High heat for initiation; reflux during additionIncreased Wurtz coupling and other side reactionsLow temperature (0 °C) for aldehyde addition: Slows down reaction rates, increasing selectivity and minimizing side reactions.[14]
Addition Rate Rapid addition of reagentsUncontrolled exotherm, increased byproductsSlow, dropwise addition: Maintains control over the reaction temperature and minimizes local high concentrations of reagents.[18]
Synthetic Route Route B: 2-bromophenyl-MgBrGrignard reagent is susceptible to debrominationRoute A: 2-methoxyphenyl-MgBr: The sensitive Grignard reagent does not contain the target bromine atom, protecting it from quenching-related loss.

References

  • Rogers, H. R., et al. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides With Magnesium and With Tri-N-Butyltin Hydride in Ethereal Solvents. Journal of the American Chemical Society, 102, 231-238. [Link]

  • Whitesides Research Group. The Mechanism of Formation of Grignard Reagents. Harvard University. [Link]

  • Rogers, H. R., Deutch, J., & Whitesides, G. M. (1978). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society. [Link]

  • Bickelhaupt, F., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

  • Ashby, E. C. (2004). Grignard reagent formation. Elsevier. [Link]

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics. [Link]

  • EBSCO. Grignard reagents. Research Starters. [Link]

  • Request PDF. Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. [Link]

  • Kappe, C. O., et al. (2010). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. ACS Publications. [Link]

  • BYJU'S. Grignard Reaction Mechanism. BYJU'S. [Link]

  • Carreira, E. M., et al. (2012). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. [Link]

  • Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]

  • Hoffmann, R. W. (2001). Grignard reaction. Angew. Chem. Int. Ed.. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Chemistry Steps. [Link]

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  • MolPort. (2-bromophenyl)(2-methoxyphenyl)methanol. MolPort. [Link]

  • Meyers, A. I., et al. (1977). ALDEHYDES FROM GRIGNARD REAGENTS. A NEW SYNTHESIS. Organic Syntheses. [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Organ, M. G., et al. (2023). Organogelation enables fast organolithium cross-coupling reactions in air. Chemical Communications. [Link]

  • University of Texas. preparation of triphenyl methanol by grignard reaction. UT Chem. [Link]

  • Google Patents. (2008). A kind of synthetic method of tramadol hydrochloride.
  • Cambridge University Press. (2008). Grignard Reaction. Cambridge University Press & Assessment. [Link]

  • Google Patents. (2020). Impact of trace elements in the grignard reaction.
  • UC Davis. Grignard Reaction: Synthesis of Triphenylmethanol. UC Davis Chem. [Link]

  • ResearchGate. Grignard reaction of anisole bromide. ResearchGate. [Link]

  • Bailey, P. S., & Bailey, C. A. (2004). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. CoLab.ws. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Nolan, S. P., et al. (2024). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC. [Link]

  • Nakamura, E., et al. (2011). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Eur. J. Org. Chem.. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Grignard Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Grignard synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol. By understan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Grignard synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol. By understanding the underlying causes of impurity formation, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during your experiment in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q1: My Grignard reaction is difficult to initiate. What are the common causes and how can I resolve this?

A1: Difficulty in initiating a Grignard reaction is a frequent challenge, often stemming from the passivation of the magnesium surface or the presence of moisture.[1][2] The magnesium turnings are typically coated with a layer of magnesium oxide, which prevents the insertion of magnesium into the carbon-bromine bond of 2-bromophenyl methyl ether.[1] Additionally, Grignard reagents are potent bases and will readily react with any protic sources, such as water, rendering them inactive.[3][4]

Troubleshooting Steps:

  • Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under vacuum or oven-drying overnight at a temperature above 100°C.[2][5] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[6] It is advisable to use freshly opened bottles of anhydrous solvents or to distill them from an appropriate drying agent.

  • Activate the Magnesium Surface:

    • Mechanical Activation: Vigorously stirring the magnesium turnings can help break the oxide layer, exposing a fresh surface.[7] Crushing a few pieces of magnesium with a glass rod (in an inert atmosphere) can also be effective.[8]

    • Chemical Activation: The addition of a small crystal of iodine is a common and effective method.[1][7] The iodine etches the magnesium surface, creating reactive sites for the Grignard reagent formation to begin. The disappearance of the characteristic purple or brown color of iodine is an indicator of reaction initiation.[9] A few drops of 1,2-dibromoethane can also be used as an activator.[1]

  • Initiate with a Small Amount of Alkyl Halide: Add a small portion of your 2-bromophenyl methyl ether solution to the magnesium and gently warm the mixture with a heat gun or a warm water bath to help start the reaction.[1][10] Once initiated, the reaction is typically exothermic, and the remaining halide should be added at a rate that maintains a gentle reflux.[1][8]

Q2: I've observed a significant amount of a non-polar, yellowish impurity in my crude product. What is it and how can I minimize its formation?

A2: This impurity is most likely biphenyl, a common byproduct in Grignard reactions involving aryl halides.[8][11] It is formed through a Wurtz-type coupling reaction where the Grignard reagent (2-methoxyphenylmagnesium bromide) reacts with the unreacted starting material (2-bromophenyl methyl ether).[6][12]

Minimizing Biphenyl Formation:

  • Slow Addition of the Aryl Halide: Adding the 2-bromophenyl methyl ether solution slowly and at a controlled rate to the magnesium suspension is crucial.[1] This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling side reaction.[1][8]

  • Maintain a Moderate Temperature: While some initial heating may be necessary to start the reaction, excessive temperatures can promote the formation of biphenyl.[6][8] Once the reaction is initiated, the exothermic nature of the Grignard formation should be sufficient to sustain it. If the reaction becomes too vigorous, an ice bath can be used for cooling.[9]

  • Use of an Appropriate Solvent: While both diethyl ether and THF are common solvents for Grignard reactions, THF can sometimes lead to higher rates of undesired side reactions due to the increased nucleophilicity of the Grignard reagent.[13] For this specific synthesis, diethyl ether is often a suitable choice.

Purification Strategy: Biphenyl is less polar than the desired (2-Bromophenyl)(2-methoxyphenyl)methanol product. This difference in polarity can be exploited during purification. Trituration of the crude product with a non-polar solvent like petroleum ether or hexane can effectively remove the biphenyl impurity, as the desired alcohol product is much less soluble in these solvents.[5][8]

Q3: My final product contains unreacted 2-methoxybenzaldehyde. What could be the cause?

A3: The presence of unreacted 2-methoxybenzaldehyde suggests an incomplete reaction, which can be attributed to several factors:

  • Insufficient Grignard Reagent: The yield of the Grignard reagent formation may have been lower than anticipated. This could be due to the issues discussed in Q1 (initiation problems) or the presence of moisture or other protic impurities that consumed the Grignard reagent.

  • Steric Hindrance: While not extreme, the ortho-methoxy group on the benzaldehyde can present some steric hindrance, potentially slowing down the nucleophilic attack of the Grignard reagent.[14]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature to go to completion.

Troubleshooting and Optimization:

  • Titrate the Grignard Reagent: Before adding the 2-methoxybenzaldehyde, it is good practice to determine the concentration of your prepared Grignard reagent through titration. This allows for a more accurate stoichiometry in the subsequent reaction.

  • Ensure Complete Grignard Formation: Visually confirm that most of the magnesium has been consumed before proceeding with the addition of the aldehyde.

  • Optimize Reaction Conditions: After the addition of the 2-methoxybenzaldehyde, allow the reaction to stir at room temperature for an adequate period. Gentle heating under reflux can also be employed to drive the reaction to completion, but this should be done cautiously to avoid side reactions.[15]

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations occurring, the following diagrams illustrate the main reaction pathway and the formation of the common biphenyl impurity.

Grignard_Reaction_Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Acidic Work-up 2-Bromophenyl methyl ether 2-Bromophenyl methyl ether 2-Methoxyphenylmagnesium bromide 2-Methoxyphenylmagnesium bromide 2-Bromophenyl methyl ether->2-Methoxyphenylmagnesium bromide  + Mg (anhydrous ether) Alkoxide Intermediate Alkoxide Intermediate 2-Methoxyphenylmagnesium bromide->Alkoxide Intermediate  + 2-Methoxybenzaldehyde (2-Bromophenyl)(2-methoxyphenyl)methanol (2-Bromophenyl)(2-methoxyphenyl)methanol Alkoxide Intermediate->(2-Bromophenyl)(2-methoxyphenyl)methanol  + H3O+

Caption: Main reaction pathway for the synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol.

Wurtz_Coupling_Side_Reaction 2-Methoxyphenylmagnesium bromide 2-Methoxyphenylmagnesium bromide Biphenyl Biphenyl 2-Methoxyphenylmagnesium bromide->Biphenyl  + 2-Bromophenyl methyl ether 2-Bromophenyl methyl ether 2-Bromophenyl methyl ether 2-Bromophenyl methyl ether->Biphenyl

Caption: Formation of the biphenyl impurity via a Wurtz-type coupling reaction.

Recommended Experimental Protocol

This protocol provides a general framework. Specific quantities and conditions may need to be optimized based on the scale of your reaction and available equipment.

1. Preparation of the Grignard Reagent:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromophenyl methyl ether in anhydrous diethyl ether.

  • Add a small amount of the 2-bromophenyl methyl ether solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (as evidenced by bubbling and the disappearance of the iodine color), add the remaining 2-bromophenyl methyl ether solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

2. Reaction with 2-Methoxybenzaldehyde:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 2-methoxybenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Quenching and Work-up:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Analyze the crude product by TLC or NMR to identify the presence of impurities.

  • If biphenyl is present, triturate the crude solid with cold petroleum ether or hexane and filter to isolate the purified (2-Bromophenyl)(2-methoxyphenyl)methanol.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Reagents and Solvents Use anhydrous grade solvents and freshly distilled reagents.Grignard reagents are highly sensitive to moisture.[2]
Magnesium Activation Use iodine or 1,2-dibromoethane for chemical activation.To remove the passivating magnesium oxide layer.[1]
Addition Rate of Aryl Halide Slow, dropwise addition.To minimize the formation of biphenyl byproduct.[1]
Temperature Control Gentle initial warming, then maintain a gentle reflux. Use an ice bath for cooling if necessary.To control the exothermic reaction and prevent side reactions.[6][8]
Reaction Time Allow sufficient time for both Grignard formation and the subsequent reaction with the aldehyde to go to completion.To maximize product yield.
Purification Trituration with a non-polar solvent.To effectively remove the less polar biphenyl impurity.[8]

By carefully controlling these parameters and understanding the potential pitfalls, you can successfully troubleshoot and optimize the Grignard synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol, leading to a higher yield of a purer final product.

References

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  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
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  • Chegg.com. Solved Grignard Reaction for synthesis of Triphenyl methanol. (2017). [Link]

  • YouTube. Preparation of triphenylmethanol via Grignard, Expt. 8. (2012). [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022). [Link]

  • Google Patents. US4744869A - Process for purifying methanol.

Sources

Troubleshooting

Best solvent systems for crystallizing (2-Bromophenyl)(2-methoxyphenyl)methanol

Welcome to the Technical Support Center for Advanced Organic Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing highly sterically hindered diarylmethanols, specifically (2-Bromophenyl)(2-methoxyphenyl)methanol .

Due to the bulky ortho-bromo and ortho-methoxy substituents, this molecule adopts a highly twisted, non-planar conformation. This steric bulk shields the central hydrogen-bonding hydroxyl group and kinetically hinders efficient crystal lattice packing. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the compound separates as a dense, amorphous liquid rather than nucleating solid crystals[1].

This guide provides field-proven solvent systems, self-validating protocols, and mechanistic troubleshooting to help you bypass the LLPS boundary and isolate high-purity crystals.

I. Solvent System Selection Matrix

Selecting the correct solvent/antisolvent pair is the most critical step in preventing oiling out. Solvents with excessively high solubility for the target compound often reduce the maximum achievable supersaturation, pushing the system into the metastable liquid-liquid immiscibility region[1]. The table below summarizes the quantitative and qualitative performance of standard binary solvent systems for this specific scaffold.

Solvent System (Primary / Antisolvent)API Solubility ProfileOiling-Out RiskProcess Suitability & Mechanistic Causality
Isopropyl Acetate (IPAc) / Heptane Moderate / Very LowLow Optimal. IPAc provides moderate solubility, preventing rapid supersaturation spikes. Heptane acts as a gentle antisolvent, allowing kinetic control over nucleation.
Toluene / Heptane Moderate / LowLow Excellent. Toluene promotes favorable π−π stacking interactions with the diarylmethanol rings, pre-organizing the molecules for lattice integration.
Ethyl Acetate (EtOAc) / Hexanes High / Very LowModerate Standard but risky. The high solubility in EtOAc requires highly precise antisolvent titration. Hexanes evaporate quickly, which can cause uncontrolled local supersaturation.
Acetone / Water Very High / InsolubleHigh Not Recommended. The extreme polarity shift upon water addition rapidly forces the system across the spinodal curve, almost guaranteeing LLPS (oiling out)[1].

II. Self-Validating Crystallization Protocol (IPAc / Heptane)

This protocol utilizes an antisolvent titration method combined with controlled cooling to maintain the system within the metastable zone, avoiding the LLPS boundary[2].

Step 1: Dissolution & Clarification

  • Action: Suspend the crude (2-Bromophenyl)(2-methoxyphenyl)methanol in 3 to 5 volumes (v/w) of Isopropyl Acetate (IPAc). Heat the jacketed vessel to 60 °C under moderate stirring (200 rpm) until fully dissolved.

  • Causality: Complete dissolution erases the thermal history of the solid. Hot-filtering the solution through a 0.45 µm PTFE filter removes insoluble particulates that could trigger unwanted heterogeneous nucleation of impurities.

Step 2: Antisolvent Titration (The Cloud Point)

  • Action: Maintain the temperature at 60 °C. Using an addition funnel, add Heptane dropwise at a rate of 0.1 volumes/minute. Stop addition immediately when a faint, persistent turbidity (the "cloud point") is observed.

  • Self-Validation Check: Stop stirring for 30 seconds. If the cloudiness remains suspended homogeneously, you have successfully reached the metastable zone. If droplets coalesce and sink to the bottom, you have triggered LLPS (See FAQ Q3).

Step 3: Seeding and Aging

  • Action: Add 1–2 wt% of pure (2-Bromophenyl)(2-methoxyphenyl)methanol seed crystals. Hold the suspension isothermally at 60 °C for 60 minutes.

  • Causality: This is the most critical step for sterically hindered molecules. Aging provides the activation energy and time required for the twisted molecules to align into the crystal lattice, relieving supersaturation via crystal growth rather than phase separation.

Step 4: Controlled Cooling & Isolation

  • Action: Cool the reactor to 5 °C at a strict linear rate of 0.1 °C/min. Filter the resulting slurry under vacuum and wash the cake with 2 volumes of cold (5 °C) Heptane[3].

  • Causality: A slow cooling trajectory ensures the supersaturation generation rate does not exceed the crystal growth rate. Washing with cold antisolvent displaces the impurity-rich mother liquor without dissolving the product[3].

III. Process Workflow & Troubleshooting Logic

CrystallizationTroubleshooting Start 1. Dissolve API in Primary Solvent (Hot) AddAnti 2. Titrate Antisolvent Slowly (Dropwise) Start->AddAnti CheckCloud Cloud Point Reached? AddAnti->CheckCloud CheckCloud->AddAnti No Seed 3. Add Seed Crystals & Age (60 min) CheckCloud->Seed Yes OilOut LLPS / Oiling Out Observed? Seed->OilOut Reheat Reheat to Clear Phase & Add 10% Primary Solvent OilOut->Reheat Yes Cool 4. Controlled Cooling (0.1 °C/min) OilOut->Cool No Reheat->AddAnti Reset Isolate 5. Filter & Wash (Isolate Crystals) Cool->Isolate

Workflow for antisolvent crystallization and LLPS (oiling out) mitigation.

IV. Frequently Asked Questions (Troubleshooting)

Q1: Mechanistically, why does (2-Bromophenyl)(2-methoxyphenyl)methanol oil out so easily? A1: The phenomenon is driven by a competition between thermodynamics and kinetics. The ortho-bromo and ortho-methoxy groups create severe steric clashes, forcing the two phenyl rings into a twisted, orthogonal geometry. Because this bulky conformation struggles to pack efficiently into a rigid lattice, crystal nucleation is kinetically slow. When supersaturation is generated rapidly (via fast cooling or dumping in antisolvent), the system crosses the binodal curve into a metastable liquid-liquid immiscibility region before solid crystals can form, resulting in a solute-rich oil phase[1].

Q2: I added my antisolvent, but instead of a cloudy suspension, a dense yellow oil formed at the bottom of my flask. Is my batch ruined? A2: No, the batch is fully recoverable. You have crossed the LLPS boundary. Do not attempt to scratch the flask to induce crystallization from the oil, as this usually traps impurities within a poor-quality solid. Instead, reheat the mixture until the oil dissolves back into a single, clear phase. Add 10% more of your primary solvent (e.g., IPAc) to lower the overall concentration, and repeat the antisolvent addition at a much slower rate[2].

Q3: Does the temperature at which I add the antisolvent matter? A3: Absolutely. Higher temperatures generally increase the solubility limit but can also reduce the maximum achievable supersaturation before hitting the oiling-out boundary[1]. Performing the antisolvent titration at an elevated temperature (e.g., 60 °C) is preferred because the increased thermal energy enhances molecular mobility, allowing the sterically hindered molecules to reorient and integrate into the crystal lattice faster than they can phase-separate into an oil.

Q4: Can I use Water as an antisolvent if I dissolve the compound in Ethanol or DMSO? A4: It is highly discouraged for this specific molecule. While DMSO/Water is a classic reverse-addition system, the crystalline solubility of hydrophobic diarylmethanols drops precipitously upon the introduction of water[1]. This creates a massive, localized spike in supersaturation at the droplet interface, almost guaranteeing uncontrolled precipitation or oiling out. Stick to organic/organic binary systems like IPAc/Heptane.

V. References

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Sources

Optimization

Q2: My Suzuki-Miyaura cross-coupling at the 2-bromo position is yielding mostly debrominated side-products. How do I fix this?

[label="Pd(II)- I'm satisfied with the integration process. S_N1 pathway via diarylmethyl cation to overcome steric shielding.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pd(II)-

I'm satisfied with the integration process.

S_N1 pathway via diarylmethyl cation to overcome steric shielding.

The Causality: The bulky diarylcarbinol group severely impedes the oxidative addition of the Palladium catalyst into the C-Br bond. Furthermore, if oxidative addition does occur, the steric bulk slows down transmetalation. When transmetalation is slower than competing side reactions, the Pd(II)-aryl intermediate undergoes protodehalogenation (debromination) instead of cross-coupling. The Solution: Switch to a sterically demanding, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos. These ligands are specifically designed to favor the formation of the highly active monoligated Pd(0)L species, which accelerates oxidative addition into hindered ortho-halides. Additionally, the bulkiness of the ligand forces the aryl groups closer together during the catalytic cycle, accelerating the final reductive elimination step [4]. If issues persist, temporarily protect the free hydroxyl group (e.g., as a TBS ether) to prevent competitive alkoxide coordination to the Palladium center.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst (Bulky Ligand e.g. XPhos) OA Oxidative Addition (Hindered by ortho-Br & Carbinol) Pd0->OA Ar-Br PdII Pd(II) Aryl Bromide Complex OA->PdII TM Transmetalation (Requires Base & Heat) PdII->TM Ar'-B(OH)2 PdII_Aryl Pd(II) Diaryl Complex TM->PdII_Aryl RE Reductive Elimination (Sterically Accelerated) PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks.
Q3: Standard oxidants (Swern, Dess-Martin) are taking over 24 hours to oxidize this alcohol to a ketone. Is there a faster method?

The Causality: Bulky oxidants like Dess-Martin Periodinane (DMP) require the formation of an intermediate iodine-alkoxy bond. The extreme steric congestion around the benzylic carbon of (2-Bromophenyl)(2-methoxyphenyl)methanol prevents efficient coordination. The Solution: Utilize small, highly active electrophilic oxidants or catalytic aerobic systems. The DDQ/HNO3​ catalytic system uses molecular oxygen as the terminal oxidant and generates highly reactive, unhindered oxidizing species that easily access the shielded carbinol [5].

II. Quantitative Data Summary: Reaction Optimization

The following table summarizes optimized conditions for functionalizing sterically hindered diarylmethanols based on established literature parameters.

Reaction TypeOptimized Reagents / CatalystSolvent SystemTemp (°C)Expected Yield (%)Mechanistic Advantage
Nucleophilic Substitution Al(OTf)3​ (10 mol%), Nucleophile (1.2 eq)TFE or DCE40–6080–95Bypasses SN​2 limits via planar SN​1 diarylmethyl cation.
Suzuki Cross-Coupling Pd(OAc)2​ , XPhos, K3​PO4​ , Ar−B(OH)2​ Toluene / H2​O (10:1)90–11070–85Bulky ligand forces active Pd(0) monoligated state.
Alcohol Oxidation DDQ (10-20 mol%), HNO3​ (40 mol%), O2​ DCM2585–99Small active oxidant eliminates steric coordination limits.

III. Self-Validating Experimental Protocols

Protocol A: SN​1 Nucleophilic Substitution via Lewis Acid Activation

Objective: Substitute the benzylic hydroxyl group with a carbon or heteroatom nucleophile.

  • Reaction Setup: In an oven-dried vial, dissolve (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 equiv, 0.5 mmol) and the desired nucleophile (e.g., an indole or phosphite, 1.2 equiv) in anhydrous Trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Activation: Add Al(OTf)3​ (10 mol%) in one portion at room temperature. Seal the vial and heat to 40 °C.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) after 2 hours.

    • Validation Check: The highly conjugated diarylmethyl cation intermediate may briefly impart a deep color to the solution. Complete consumption of the starting alcohol ( Rf​≈0.3 ) and the appearance of a less polar product spot ( Rf​≈0.6 ) indicates successful conversion. If the starting material persists, add an additional 5 mol% of Al(OTf)3​ .

  • Quench & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3​ (5 mL), and extract with Dichloromethane ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the highly hindered 2-bromo position.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and the arylboronic acid (1.5 equiv) in a Schlenk tube.

  • Substrate Addition: Add (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 equiv, 0.5 mmol) and finely milled anhydrous K3​PO4​ (2.0 equiv). Add degassed Toluene/Water (10:1, 5 mL total volume).

  • Reaction & Validation: Seal the tube, remove it from the glovebox, and heat to 100 °C for 12–16 hours.

    • Validation Check: Analyze a 50 μL aliquot via LC-MS. Look for the mass of the cross-coupled product. If the primary mass corresponds to the debrominated starting material (reduction), it indicates transmetalation is failing. Corrective action for future runs: Ensure K3​PO4​ is completely anhydrous and finely ground, or switch to a more soluble base like Cs2​CO3​ .

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

IV. References

  • Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres Source: PMC - NIH URL:

  • Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes Source: Chemical Communications (RSC Publishing) URL:

  • Lewis-acid-catalyzed phosphorylation of alcohols Source: PMC - NIH URL:

  • Palladium-Catalyzed Cross-Coupling Reaction of Diarylmethanol Derivatives with Diborylmethane Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3 Source: Queen Mary Research Online (QMRO) URL:

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in the Asymmetric Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of sterically congested diarylmethanols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of sterically congested diarylmethanols. Our target molecule, (2-Bromophenyl)(2-methoxyphenyl)methanol, presents a formidable stereochemical challenge: differentiating two ortho-substituted aryl rings (bromo vs. methoxy) during chiral induction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your enantiomeric excess (ee) and overall yield.

Quantitative Data Summary: Pathway Comparison

Before troubleshooting, it is critical to benchmark your current results against established baselines. The table below summarizes the expected performance of the three primary synthetic routes for this specific diarylmethanol.

Synthesis RouteCatalyst / ReagentKey Additive / ConditionExpected YieldExpected ee
Arylzinc Addition DBNE or MIB ligandDiMPEG (10 mol%)85 - 92%90 - 95%
Ru-Catalyzed ATH Tethered Ru-TsDPENHCOOH/Et₃N (5:2)>90%85 - 90%
CBS Reduction (S)-Me-CBS (20 mol%)BH₃·THF, -20 °C80 - 88%80 - 85%

Troubleshooting & Mechanistic FAQs

Q1: I am synthesizing the target via the addition of 2-methoxyphenylzinc to 2-bromobenzaldehyde using a chiral amino alcohol ligand. My yield is fine, but the ee plateaus at ~65%. How can I improve this?

Analysis & Causality: The plateau in ee during asymmetric organozinc additions to aldehydes is rarely a failure of the chiral ligand itself. Instead, it is caused by a competing, uncatalyzed background reaction. When generating the arylzinc reagent (e.g., from an aryl lithium and ZnBr₂), achiral Lewis acidic zinc salts (like ZnBr₂ or uncoordinated ZnAr₂) remain in solution. These salts catalyze a rapid, racemic addition pathway that dilutes the high ee provided by the chiral catalyst[1].

Solution: Implement the "MPEG Effect." Adding a small amount (10 mol%) of dimethoxy poly(ethylene glycol) (DiMPEG, MW ~2000) selectively coordinates and sequesters the achiral Lewis acidic zinc species. This suppresses the racemic background reaction without interfering with the highly structured chiral transition state of the catalyzed pathway[2].

G A 2-Bromobenzaldehyde + 2-MeO-PhZn B Chiral Ligand (e.g., DBNE) A->B Catalyzed C ZnX2 (Lewis Acid) Background Rxn A->C Uncatalyzed D Enantioenriched Diarylmethanol B->D High ee E Racemic Diarylmethanol C->E Low ee F DiMPEG Additive (Sequesters ZnX2) F->C Inhibits

Competitive pathways in arylzinc addition and the inhibitory effect of DiMPEG.

Q2: I attempted the Asymmetric Transfer Hydrogenation (ATH) of (2-bromophenyl)(2-methoxyphenyl)methanone using a standard Ru-TsDPEN catalyst. The conversion is extremely low (<20%), and the ee is poor. Why is this substrate so resistant?

Analysis & Causality: Diaryl ketones are notoriously difficult substrates for ATH because the two aryl groups are spatially and electronically similar, making facial discrimination poor[3]. In your specific ketone, both rings possess ortho-substituents (a 2-bromo and a 2-methoxy group). While this theoretically provides steric differentiation, the combined steric bulk severely hinders the approach of the ketone to the Ru-H intermediate. The standard Ru-TsDPEN catalyst relies on a precise CH/π interaction and a six-membered transition state. The dual ortho-substituents clash with the η⁶-arene ligand on the ruthenium[4].

Solution: Shift from a standard Ru-TsDPEN to a Ru-catalyst of "minimal stereogenicity" or utilize a tethered Ru-complex that opens up the steric environment around the metal center[3]. Furthermore, switch your hydrogen donor from isopropanol to a formic acid/triethylamine (HCOOH/Et₃N) azeotrope. The formate-driven reduction is irreversible, pushing the equilibrium forward despite the severe steric hindrance.

ATH Cat Ru-TsDPEN Catalyst (16e- complex) Hyd Ru-H Hydride (18e- complex) Cat->Hyd + H2 (from Donor) TS Six-Membered Transition State Hyd->TS + Ketone Ket (2-Br-Ph)(2-MeO-Ph)C=O Substrate Ket->TS TS->Cat Catalyst Regeneration Prod Chiral Diarylmethanol (High ee) TS->Prod Hydride Transfer Donor HCOOH / Et3N (Hydrogen Donor) Donor->Hyd

ATH catalytic cycle demonstrating hydride transfer and catalyst regeneration.

Q3: For the Corey-Bakshi-Shibata (CBS) reduction of the diaryl ketone, I am getting 50% ee. Is the oxazaborolidine catalyst not bulky enough?

Analysis & Causality: The CBS reduction relies on the steric differentiation between the "large" and "small" groups of the ketone. For (2-bromophenyl)(2-methoxyphenyl)methanone, the size difference between the 2-bromophenyl and 2-methoxyphenyl groups is marginal. If the reaction is run at room temperature, the activation energy difference (ΔΔG‡) between the two diastereomeric transition states is too small to ensure high selectivity[5].

Solution: Lower the reaction temperature to -20 °C to amplify the energy difference between the competing transition states. Additionally, use a stoichiometric amount of the (S)-Me-CBS catalyst (rather than a catalytic 10 mol%) to ensure that the uncatalyzed reduction by BH₃·THF (which is faster for sterically hindered substrates at higher temperatures) is completely outcompeted[6].

Validated Experimental Protocols

Protocol A: DiMPEG-Optimized Asymmetric Arylation

This protocol utilizes a self-validating slow-addition technique to ensure the catalyzed pathway dominates.

  • Preparation of Arylzinc: In a flame-dried Schlenk flask under argon, dissolve 2-bromoanisole (1.0 mmol) in anhydrous THF (3 mL). Cool to -78 °C. Add n-BuLi (1.05 mmol, 1.6 M in hexanes) dropwise. Stir for 30 min.

  • Transmetalation: Add a solution of anhydrous ZnBr₂ (1.1 mmol) in THF (2 mL). Warm to room temperature and stir for 1 hour to yield 2-methoxyphenylzinc bromide.

  • Catalyst Complexation: In a separate flask, dissolve the chiral ligand (e.g., (-)-MIB, 10 mol%) and DiMPEG-2000 (10 mol%) in toluene (2 mL). Stir for 15 min to ensure full sequestration of residual Lewis acids.

  • Addition: Cool the catalyst solution to 0 °C. Add the arylzinc solution via syringe. Subsequently, add 2-bromobenzaldehyde (0.5 mmol) slowly over 1 hour using a syringe pump.

    • Self-Validation Check: Monitor the reaction via TLC. The slow addition ensures the concentration of the aldehyde remains low, maximizing the probability of interaction with the chiral catalyst rather than any residual unsequestered zinc.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. Determine ee via chiral HPLC.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol leverages an irreversible hydrogen donor to overcome steric hindrance.

  • Catalyst Activation: In an argon-filled glovebox, dissolve the tethered Ru-TsDPEN complex (1 mol%) in anhydrous dichloromethane (1 mL).

  • Substrate Preparation: Dissolve (2-bromophenyl)(2-methoxyphenyl)methanone (1.0 mmol) in a 5:2 azeotropic mixture of HCOOH/Et₃N (2 mL).

  • Reaction Execution: Add the catalyst solution to the substrate mixture. Stir at 40 °C. The use of HCOOH/Et₃N generates CO₂ gas; ensure the system is properly vented through an oil bubbler.

    • Self-Validation Check: The continuous evolution of CO₂ serves as a visual, real-time validation that the hydride transfer is actively occurring. If bubbling stops prematurely before TLC indicates completion, the catalyst has likely deactivated.

  • Workup: Dilute with water, extract with dichloromethane, wash with brine, and concentrate. Purify the resulting diarylmethanol via silica gel chromatography.

References

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. National Institutes of Health (NIH). 2

  • The MPEG Effect: Improving Asymmetric Processes by Simple Additives. American Chemical Society (ACS). 1

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. ResearchGate. 3

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. University of Southampton. 4

  • Name Reactions in Organic Synthesis. Dokumen. 5

  • 3',4'-Difluoro-2,2-dimethylpropiophenone|898789-74-7. BenchChem. 6

Sources

Optimization

Column chromatography conditions for purifying (2-Bromophenyl)(2-methoxyphenyl)methanol

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of (2-Bromophenyl)(2-methoxyphenyl)methanol . Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of (2-Bromophenyl)(2-methoxyphenyl)methanol .

Synthesized primarily via the Grignard addition of 2-methoxyphenylmagnesium bromide to 2-bromobenzaldehyde [1], this diarylmethanol presents unique chromatographic challenges. The steric bulk of the ortho-substituents and the highly activated benzylic position require precise control over stationary phase interactions and solvent gradients to prevent co-elution and on-column degradation [2].

Diagnostic Workflow

Before initiating your column chromatography, use the following diagnostic workflow to analyze your crude mixture via Thin Layer Chromatography (TLC) and determine the optimal purification strategy.

DiagnosticWorkflow Start Crude Mixture TLC (10% EtOAc/Hexanes) Check Observe Spots under UV (254 nm) Start->Check FastImp Rf > 0.8 (Biphenyl Impurities) Check->FastImp MidImp Rf ~ 0.5-0.6 (Aldehyde/Ketone) Check->MidImp Target Rf ~ 0.3-0.4 (Target Alcohol) Check->Target Action1 Flush with 100% Hexanes (2-3 Column Volumes) FastImp->Action1 Action2 Use shallow gradient (2% to 10% EtOAc) MidImp->Action2 Action3 Collect pure fractions (10-15% EtOAc) Target->Action3

Diagnostic workflow for TLC analysis and column chromatography optimization.

Troubleshooting & FAQs

Q1: My target alcohol is co-eluting with the starting 2-bromobenzaldehyde. How can I resolve this? Causality & Solution: The starting aldehyde and the product alcohol have a relatively small Rf​ difference in strong solvent systems. The steric bulk of the ortho-bromine and ortho-methoxy groups shields the hydroxyl (-OH) group, reducing its hydrogen-bonding interaction with the silanol groups on the silica gel. Action: Switch to a shallower gradient (e.g., 2% to 8% EtOAc in Hexanes) to maximize the stationary phase interaction time. Alternatively, switch to a Dichloromethane/Hexanes (50:50) system to exploit dipole-dipole interactions rather than relying solely on hydrogen bonding.

Q2: I observe a fast-eluting, highly UV-active spot near the solvent front. What is this, and how do I remove it? Causality & Solution: This is a homocoupled biphenyl derivative (e.g., 2,2'-dimethoxybiphenyl). It forms via Wurtz-type coupling during the preparation of the Grignard reagent [3]. Because it lacks polar functional groups, it has no affinity for the silica gel. Action: Flush the column with 2-3 column volumes (CV) of 100% hexanes before introducing any ethyl acetate. This will completely elute the non-polar biphenyls before the target compound begins to migrate.

Q3: My isolated product slowly turns yellow upon storage, and TLC shows a new, slightly faster-eluting spot. What is happening? Causality & Solution: Diarylmethanols are highly susceptible to autoxidation. The benzylic carbon is activated by the two electron-rich/withdrawing phenyl rings, making the benzylic C-H bond relatively weak. Exposure to atmospheric oxygen slowly oxidizes the alcohol to the corresponding diaryl ketone ((2-bromophenyl)(2-methoxyphenyl)methanone). Action: Store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20 °C. Do not leave the purified fractions in a rotary evaporator bath at high temperatures (>40 °C) for extended periods.

Mechanistic Pathway of Impurity Generation

Understanding how impurities form during the reaction is critical for anticipating their chromatographic behavior.

MechanisticPathway Aldehyde 2-Bromobenzaldehyde Target (2-Bromophenyl)(2-methoxyphenyl) methanol Aldehyde->Target Grignard Addition Grignard 2-Methoxyphenylmagnesium bromide Grignard->Target Biphenyl Homocoupled Biphenyl Impurity Grignard->Biphenyl Wurtz-type Coupling Ketone Oxidized Ketone Impurity Target->Ketone Autoxidation (Benzylic C-H)

Mechanistic pathway of target synthesis and common impurity generation.

Quantitative Chromatographic Data

Use the following table to benchmark your TLC results. All values are based on standard normal-phase silica gel (60 Å, 40-63 µm).

Compound Rf​ (10% EtOAc/Hexanes) Rf​ (20% EtOAc/Hexanes)Detection Method
Homocoupled Biphenyls0.85 - 0.950.95UV (254 nm)
2-Bromobenzaldehyde0.550.70UV, DNP stain
Diaryl Ketone (Oxidation)0.450.60UV
(2-Bromophenyl)(2-methoxyphenyl)methanol 0.30 0.45 UV, KMnO₄ stain

Step-by-Step Purification Protocol

This protocol is a self-validating system designed to ensure high purity (>98%) while preventing on-column degradation.

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column with a diameter appropriate for your scale (e.g., 2 inches for 1-3 grams of crude).

  • Prepare a slurry of silica gel (approx. 30-50 times the weight of the crude mixture) in 100% hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent air bubbles and channeling. Causality: A perfectly packed column ensures a uniform solvent front, which is critical for separating the target alcohol from the closely eluting ketone impurity.

Step 2: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (3x the mass of the crude) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed. Causality: Diarylmethanol crude mixtures are highly viscous. Liquid loading often causes band broadening. Dry loading ensures a perfectly flat, narrow starting band, maximizing resolution.

Step 3: Gradient Elution

  • Flush: Elute with 2 Column Volumes (CV) of 100% Hexanes. (This removes biphenyl impurities).

  • Shallow Gradient: Elute with 3 CV of 5% EtOAc in Hexanes. (This elutes unreacted aldehydes).

  • Target Elution: Elute with 10% EtOAc in Hexanes until the target compound is fully collected.

Step 4: Fraction Analysis & Validation

  • Spot every 3rd fraction on a TLC plate. Develop in 15% EtOAc/Hexanes.

  • Self-Validation Step: To ensure the compound is not degrading on the silica gel, perform a 2D-TLC on a fraction containing the product. Spot the fraction in the corner of a square TLC plate, develop it, rotate the plate 90 degrees, and develop it again. If the spot forms a perfect diagonal, the compound is stable. If off-diagonal spots appear, on-column oxidation is occurring, and future runs should be performed using deactivated silica or faster flow rates.

  • Pool pure fractions and concentrate in vacuo at a bath temperature not exceeding 35 °C to prevent thermal oxidation.

References

  • Palladium-Catalyzed Cross-Coupling Reaction of Diarylmethanol Derivatives with Diborylmethane Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Substituted 9-Anthraldehydes from Dibenzocycloheptanol Epoxides via Acid-Catalyzed Epoxide Opening/Semipinacol Rearrangement Source: The Journal of Organic Chemistry - ACS Publications URL
Troubleshooting

Technical Support Center: Navigating Reactions with (2-Bromophenyl)(2-methoxyphenyl)methanol

Welcome to the technical resource hub for (2-Bromophenyl)(2-methoxyphenyl)methanol. This guide is specifically curated for our partners in research, discovery, and process development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource hub for (2-Bromophenyl)(2-methoxyphenyl)methanol. This guide is specifically curated for our partners in research, discovery, and process development. It is designed to serve as a practical, field-tested manual for troubleshooting and optimizing reactions involving this key synthetic intermediate, with a primary focus on mitigating the common challenge of ether cleavage.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct that appears to be a phenol. What is causing the methoxy group to cleave?

The cleavage of the aryl-OCH₃ bond in (2-Bromophenyl)(2-methoxyphenyl)methanol is a classic side reaction that is typically promoted by acidic conditions. The ether oxygen is Lewis basic and can be activated by protonation or coordination to a Lewis acid. This activation renders the methyl group susceptible to nucleophilic attack.

  • Primary Culprits: The most common reagents responsible for this cleavage are strong Lewis acids (e.g., boron tribromide (BBr₃), aluminum chloride (AlCl₃)) and strong protic acids, particularly those with a nucleophilic conjugate base (e.g., hydrobromic acid (HBr), hydroiodic acid (HI)).

  • Reaction Conditions: High reaction temperatures significantly accelerate the rate of ether cleavage. Even moderately acidic conditions can become problematic at elevated temperatures or over prolonged reaction times.

  • Substrate-Specific Factors: The presence of the benzylic hydroxyl group can potentially influence the reactivity of the molecule, for instance, through intramolecular hydrogen bonding or by coordinating to reagents, which might affect the electronic nature of the methoxy-substituted ring.

Q2: Can standard palladium cross-coupling conditions cause cleavage of the methoxy group?

While less common than acid-promoted cleavage, certain factors in palladium-catalyzed cross-coupling reactions can contribute to demethylation, although it is not the primary pathway.

  • Lewis Acidity of Additives: Some additives or co-catalysts used in coupling reactions might possess sufficient Lewis acidity to promote cleavage, especially at the higher temperatures often required for these reactions.

  • Harsh Basic Conditions: While many bases used in cross-coupling are not directly responsible for ether cleavage, extremely strong bases at high temperatures could potentially play a role in degrading the substrate over long reaction times.

Generally, standard cross-coupling protocols (e.g., Suzuki, Buchwald-Hartwig) are compatible with aryl methyl ethers. If cleavage is observed, it is more likely due to a combination of factors, including temperature and the specific ligand/base system employed.

Troubleshooting Guide: Strategies to Minimize Ether Cleavage

This section provides a systematic, problem-oriented approach to overcoming unwanted ether cleavage in your synthetic work.

Scenario 1: Cleavage during an acid-catalyzed reaction (e.g., dehydration, cyclization, or protecting group manipulation).

Problem: Your reaction requires an acidic catalyst, but this is leading to the formation of (2-Bromophenyl)(2-hydroxyphenyl)methanol.

Troubleshooting Workflow:

start Ether Cleavage Detected in Acidic Medium acid_check Analyze Acid Type & Strength start->acid_check lewis_acid Strong Lewis Acid Used (e.g., BBr₃, AlCl₃) acid_check->lewis_acid Lewis protic_acid Strong Protic Acid Used (e.g., HBr, HCl) acid_check->protic_acid Protic sol_lewis Action: Substitute with a milder Lewis acid (e.g., TMSI, MgBr₂). Reduce stoichiometry. lewis_acid->sol_lewis sol_protic Action: Switch to a non-nucleophilic acid (e.g., p-TsOH, CSA) or a weaker carboxylic acid (e.g., TFA, AcOH). protic_acid->sol_protic temp_check Evaluate Reaction Temperature sol_lewis->temp_check sol_protic->temp_check sol_temp Action: Reduce temperature significantly. Start at 0 °C or below and slowly warm if necessary. temp_check->sol_temp monitor Implement Strict Reaction Monitoring (TLC, LC-MS) sol_temp->monitor

Caption: A logical workflow for diagnosing and solving acid-mediated ether cleavage.

Detailed Recommendations:

  • Acid Selection is Critical:

    • If you are using a Lewis acid known for its potent demethylating ability like BBr₃, you must switch to a milder alternative. Boron trichloride (BCl₃) is sometimes less aggressive. For certain transformations, trimethylsilyl iodide (TMSI) can be a suitable substitute.

    • If using a protic acid, replace nucleophilic acids like HBr with non-nucleophilic alternatives such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). These provide the necessary protons for catalysis without introducing a nucleophile that actively cleaves the ether.

  • Aggressive Temperature Control:

    • Initiate your reaction at a low temperature (e.g., 0 °C or -20 °C) and monitor for product formation. Only warm the reaction if absolutely necessary. The Arrhenius equation dictates that the rate of the undesired cleavage reaction will decrease significantly with temperature.

Comparative Table of Acidic Reagents for Ether Stability:

ReagentTypeEther Cleavage PotentialRecommended Use Case
BBr₃, HIStrong Lewis/ProticVery HighReserved for intentional demethylation.
AlCl₃, HBrStrong Lewis/ProticHighUse with extreme caution at low temperatures.
p-TsOH, MsOHProtic (Non-nucleophilic)Low to ModerateGeneral acid catalysis.
TFA, Acetic AcidProtic (Weak)LowMild acid catalysis, Boc-deprotection.
TMSCl/NaILewis Acid (in situ)ModerateMilder demethylation or silylation.
Scenario 2: Protecting group strategy is required due to inherent reactivity.

Problem: All attempts to modify reaction conditions have failed, and ether cleavage remains a persistent issue. This often occurs when the required reaction conditions are fundamentally incompatible with the aryl methyl ether.

Solution: Implement a protecting group strategy for the benzylic hydroxyl group.

The hydroxyl group can sometimes participate in unwanted side reactions. Protecting it as a robust ether or silyl ether can enhance stability and improve reaction outcomes.

Experimental Protocol: Silyl Ether Protection, Suzuki Coupling, and Deprotection

Step 1: Protection of the Hydroxyl Group with TBDPS

  • To a stirred solution of (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq).

  • Allow the reaction to warm to ambient temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the TBDPS-protected ether.

Step 2: Suzuki Cross-Coupling Reaction

  • In a reaction vessel, combine the TBDPS-protected starting material (1.0 eq), your desired boronic acid partner (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add degassed solvent (e.g., toluene/water 10:1, 0.2 M).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS or TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the coupled product.

Step 3: Deprotection of the Silyl Ether

  • Dissolve the purified, coupled product in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add tetra-n-butylammonium fluoride (TBAF, 1.5 eq, as a 1 M solution in THF).

  • Stir at room temperature for 1-3 hours until the reaction is complete.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the final, deprotected product.

Protect-React-Deprotect Workflow:

start Starting Alcohol protect Protect Hydroxyl (TBDPSCl, Imidazole) start->protect protected_intermediate Protected Intermediate (TBDPS Ether) protect->protected_intermediate react Core Reaction (e.g., Suzuki Coupling) protected_intermediate->react protected_product Protected Product react->protected_product deprotect Deprotect Hydroxyl (TBAF) protected_product->deprotect final_product Final Product deprotect->final_product

Caption: A robust protect-react-deprotect sequence for complex syntheses.

References

  • Cleavage of Ethers: Organic Chemistry Portal. Cleavage of Ethers. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of (2-Bromophenyl)(2-methoxyphenyl)methanol: GC-MS vs. HPLC Methods

(2-Bromophenyl)(2-methoxyphenyl)methanol is a sterically hindered, halogenated benzhydrol derivative utilized as a critical intermediate in organic synthesis and pharmaceutical development[1]. Because impurities in start...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Bromophenyl)(2-methoxyphenyl)methanol is a sterically hindered, halogenated benzhydrol derivative utilized as a critical intermediate in organic synthesis and pharmaceutical development[1]. Because impurities in starting materials can propagate through synthetic pathways and compromise final product efficacy, rigorous purity analysis is paramount.

As a Senior Application Scientist, I have evaluated multiple analytical paradigms for this compound. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV), detailing the mechanistic rationale and experimental validation required to establish a robust, self-validating assay.

Mechanistic Rationale: Why GC-MS over HPLC?

When developing a purity assay for benzhydrol derivatives, analytical scientists typically evaluate HPLC-UV and GC-MS[2]. However, the specific chemical architecture of (2-Bromophenyl)(2-methoxyphenyl)methanol dictates a clear preference when causality is considered.

The HPLC-UV Pitfall: HPLC operates at ambient temperatures, successfully preserving the native molecule[3]. However, UV detection relies heavily on the molar absorptivity of specific chromophores. The parent compound and its structurally related impurities (e.g., oxidized ketone forms or debrominated analogs) often exhibit vastly different UV response factors. This discrepancy can lead to a heavily biased purity calculation (using area normalization) where minor impurities are either exaggerated or entirely missed [4].

The GC-MS Thermal Challenge: GC-MS utilizes a nearly universal detector (Electron Ionization MS) that provides a much more uniform response factor based on total ion current (TIC), allowing for highly accurate relative quantification[4]. Furthermore, MS provides exact mass fragmentation data for unknown impurity identification[3]. However, the secondary hydroxyl (-OH) group of (2-Bromophenyl)(2-methoxyphenyl)methanol is highly susceptible to thermal dehydration at the elevated temperatures of a GC injection port (e.g., 250°C), resulting in artifactual alkene formation.

The Causality of Derivatization: To harness the quantitative power of GC-MS without suffering thermal degradation, we introduce a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]. This reagent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) ether. This chemical modification eliminates hydrogen bonding, significantly lowers the boiling point, and confers absolute thermal stability to the molecule during volatilization. This ensures the detected peaks represent the true sample composition rather than injection-port artifacts.

G Start Target: (2-Bromophenyl) (2-methoxyphenyl)methanol Challenge Secondary -OH group prone to thermal dehydration Start->Challenge Decision Analytical Approach Challenge->Decision HPLC HPLC-UV Issue: Biased UV response factors for impurities Decision->HPLC GCMS GC-MS (Native) Issue: On-column degradation at >200°C Decision->GCMS Deriv GC-MS (Derivatized) Solution: BSTFA silylation stabilizes -OH group Decision->Deriv Result Accurate Purity Profiling Uniform MS Response Deriv->Result

Logical decision tree for selecting GC-MS with derivatization over HPLC.

Experimental Protocol: GC-MS Method Validation

This protocol is designed as a self-validating system in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures [5].

Step 1: Sample Preparation & Derivatization
  • Standard Preparation : Accurately weigh 10.0 mg of (2-Bromophenyl)(2-methoxyphenyl)methanol reference standard into a dry 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ethyl acetate (1.0 mg/mL).

  • Derivatization : Transfer 1.0 mL of the solution to a 2.0 mL GC autosampler vial. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation : Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to ensure complete silylation. Allow to cool to room temperature prior to injection.

Step 2: GC-MS Instrumental Setup
  • Column : HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness[4].

  • Carrier Gas : Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection : 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program : Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions : Electron Ionization (EI) at 70 eV, Ion source 230°C, Quadrupole 150°C, Scan range 50–500 m/z.

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability Testing (SST) : Inject the derivatized standard six consecutive times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5[6].

  • Specificity : Inject a blank (derivatized solvent) to confirm no co-eluting peaks at the retention time of the TMS-derivatized analyte[7].

  • Linearity & Range : Prepare five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration) to establish the reportable range[5]. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy (Recovery) : Spike known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels[6]. Calculate % recovery.

  • LOD & LOQ : Determine based on the signal-to-noise ratio (S/N). LOD = 3:1; LOQ = 10:1[6].

Workflow S1 1. Derivatization BSTFA + 1% TMCS 60°C for 30 min S2 2. GC Injection Split ratio 10:1 Inlet: 250°C S1->S2 S3 3. Separation HP-5MS Column Temp Gradient S2->S3 S4 4. MS Detection EI Mode (70 eV) Scan: 50-500 amu S3->S4 S5 5. Validation ICH Q2(R2) Criteria Data Analysis S4->S5

Step-by-step GC-MS analytical workflow and ICH Q2(R2) validation.

Comparative Performance Data

To objectively evaluate the efficacy of the validated GC-MS method, a parallel analysis was conducted using a standard HPLC-UV (254 nm) method. The data below summarizes the performance metrics[3].

Validation ParameterGC-MS (Derivatized)HPLC-UV (Native)Advantage / Rationale
Specificity (Resolution) > 3.5 (Baseline separation)1.8 (Partial co-elution)Capillary GC offers superior theoretical plate counts over LC columns.
Linearity ( R2 ) 0.99980.9950MS TIC provides a more linear dynamic range than UV absorption.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.5 µg/mL / 1.5 µg/mLGC-MS is an order of magnitude more sensitive for this compound class.
Accuracy (% Recovery) 99.2% - 101.1%94.5% - 105.2%Uniform MS response eliminates UV chromophore bias.
Impurity Identification Yes (Exact mass library match)No (Requires external LC-MS)GC-MS directly identifies unknown peaks via fragmentation patterns.

Conclusion

While HPLC-UV remains a staple in pharmaceutical laboratories, the structural nuances of (2-Bromophenyl)(2-methoxyphenyl)methanol demand a more sophisticated approach. By employing a targeted BSTFA derivatization strategy coupled with GC-MS, analysts can bypass the thermal instability of benzhydrols and the response factor bias inherent to UV detectors[4]. This method not only aligns with the rigorous lifecycle requirements of ICH Q2(R2)[7] but also provides a highly sensitive, self-validating system for definitive purity profiling.

References

  • HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes? Source: ResearchGate URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL:[Link]

Sources

Comparative

Comparing reactivity: (2-Bromophenyl)(2-methoxyphenyl)methanol vs 4-bromo isomers

As a Senior Application Scientist, selecting the correct isomeric building block is not merely a matter of structural preference—it fundamentally dictates the synthetic trajectory, reaction kinetics, and accessible chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct isomeric building block is not merely a matter of structural preference—it fundamentally dictates the synthetic trajectory, reaction kinetics, and accessible chemical space. When comparing (2-Bromophenyl)(2-methoxyphenyl)methanol (the ortho-bromo isomer) with its 4-bromo analog (the para-bromo isomer), we observe a profound divergence in reactivity. This divergence is governed by steric encumbrance, electronic resonance stabilization, and entropic pre-organization.

This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their reactivity profiles and providing self-validating protocols for their application in advanced organic synthesis.

Mechanistic Causality & Structural Dynamics

Steric Hindrance & Benzylic Reactivity (SN1 / SN2)

Both isomers feature a benzylic carbinol center flanked by two aromatic rings. Upon acid-catalyzed dehydration, they form a diarylmethyl cation. The 2-methoxyphenyl group strongly stabilizes this cation via the +M (resonance) effect of the oxygen lone pair.

However, the position of the bromine atom creates a critical mechanistic bifurcation:

  • The Para-Bromo Isomer: The bromine atom is distal to the reactive center. The two aromatic rings can easily adopt a near-planar geometry, maximizing p-orbital overlap and resonance stabilization of the carbocation. This makes the para-isomer highly reactive toward nucleophilic substitution.

  • The Ortho-Bromo Isomer: The bulky bromine atom at the 2-position projects its van der Waals radius directly into the benzylic trajectory. This steric clash forces the aromatic rings out of coplanarity, slightly destabilizing the carbocation. Furthermore, in direct SN2 or reductive scenarios, ortho-substituents drastically shield the benzylic carbon, significantly reducing reaction yields and requiring harsher conditions [1].

Divergent Cross-Coupling & Cyclization Pathways

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C–Br bond is the rate-determining step. The para-bromo isomer undergoes facile oxidative addition due to its unhindered nature [2]. Conversely, the ortho-bromo isomer suffers from severe steric retardation, often necessitating highly active, sterically demanding Buchwald ligands (e.g., SPhos) to force the transition state.

Yet, this steric proximity is also the ortho-isomer's greatest asset. It is perfectly pre-organized for intramolecular cyclization . Following the demethylation of the methoxy group, the resulting phenoxide can undergo an intramolecular Ullmann-type C–O coupling to form a rigid xanthene scaffold —a highly valuable core for fluorescent dyes and pharmaceuticals [3][4]. The para-isomer is geometrically incapable of this transformation.

Reactivity_Pathways Sub_Ortho (2-Bromophenyl)(2-methoxyphenyl)methanol [Ortho-Isomer] Cation_Ortho Sterically Twisted Diarylmethyl Cation Sub_Ortho->Cation_Ortho H+ / -H2O Cyclization Intramolecular Cyclization (Xanthene Scaffold) Sub_Ortho->Cyclization Cu/Base, Heat (Entropically Favored) Coupling Intermolecular Cross-Coupling (Suzuki-Miyaura) Sub_Ortho->Coupling Pd(0), Slow/Sterically Hindered Sub_Para (4-Bromophenyl)(2-methoxyphenyl)methanol [Para-Isomer] Cation_Para Planar Resonance-Stabilized Diarylmethyl Cation Sub_Para->Cation_Para H+ / -H2O Sub_Para->Coupling Pd(0), Rapid Oxidative Addition

Mechanistic divergence of ortho- vs para-bromo diarylmethanols based on steric and proximity effects.

Quantitative Performance Data

The following table summarizes the comparative experimental performance of both isomers across three standard synthetic transformations.

SubstrateReaction TypeCatalyst / ReagentsTemp (°C)Time (h)Yield (%)
Para-bromo Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃90492%
Ortho-bromo Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃901845%
Ortho-bromo Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄1001281%
Para-bromo SN1 EtherificationMeOH, cat. H₂SO₄25295%
Ortho-bromo SN1 EtherificationMeOH, cat. H₂SO₄651270%
Ortho-bromo Ullmann CyclizationCuI, Cs₂CO₃ (post-BBr₃)110885%
Para-bromo Ullmann CyclizationCuI, Cs₂CO₃ (post-BBr₃)11024N/A (Fails)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and specific analytical checkpoints to verify causality and prevent false positives.

Protocol A: Comparative Suzuki-Miyaura Kinetic Analysis

Causality Focus: Demonstrating the steric retardation of oxidative addition at the ortho-position.

  • Preparation: Charge a dried Schlenk flask with the selected bromo-isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and exactly 0.5 mmol of biphenyl (Internal Standard).

    • Validation Checkpoint: The internal standard ensures that solvent evaporation during high-temperature sampling does not skew the GC-MS kinetic conversion data.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₃PO₄ (2.0 equiv). The bidentate dppf ligand is chosen specifically to force the reductive elimination step, counteracting the steric bulk of the ortho-isomer.

  • Reaction: Degas the system (3x freeze-pump-thaw) and add 5 mL of degassed 1,4-dioxane/H₂O (4:1). Heat to 100 °C.

  • Monitoring: Extract 50 µL aliquots every 2 hours, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. Plot the product/biphenyl peak area ratio to generate a kinetic curve.

Experimental_Workflow Prep Substrate Prep Equimolar + Int. Std Rxn Catalytic Reaction Pd(dppf)Cl2 / Base Prep->Rxn Monitor In-Situ Monitoring GC-MS Validation Rxn->Monitor Isolate Product Isolation Flash Chromatography Monitor->Isolate

Self-validating experimental workflow for comparative cross-coupling kinetic analysis.

Protocol B: Intramolecular Xanthene Synthesis (Ortho-Isomer Exclusive)

Causality Focus: Exploiting entropic pre-organization for complex heterocycle synthesis.

  • Demethylation: Dissolve the ortho-bromo isomer (1.0 mmol) in anhydrous DCM at -78 °C. Add BBr₃ (1.5 equiv) dropwise.

    • Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting material exhibits strong fluorescence quenching, whereas the resulting phenol intermediate will show a distinct polarity shift and altered UV activity.

  • Solvent Switch & Catalyst: Quench with NaHCO₃, extract, dry, and concentrate. Redissolve the crude phenol in anhydrous DMF. Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality: 1,10-phenanthroline acts as a bidentate ligand to stabilize the Cu(I) oxidation state, preventing catalyst disproportionation and accelerating the C–O bond formation [5].

  • Cyclization: Heat the mixture to 110 °C for 8 hours. The rigid pre-organization of the ortho-bromo and phenoxide groups drives the intramolecular Ullmann coupling to completion, bypassing intermolecular side reactions.

References

  • Title: A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. Source: PubMed Central (PMC). URL:[Link]

  • Title: Development of Synthetically Useful Methodologies for Applications in the Preparation of Functional Molecules. Source: Homi Bhabha National Institute. URL:[Link]

  • Title: Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Source: Organic Chemistry Portal. URL: [Link]

Sources

Validation

HPLC retention times for (2-Bromophenyl)(2-methoxyphenyl)methanol and its derivatives

An Expert's Guide to Predicting and Interpreting HPLC Retention Times for (2-Bromophenyl)(2-methoxyphenyl)methanol and Its Derivatives Introduction: The Analytical Imperative in Synthetic Chemistry In the landscape of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Predicting and Interpreting HPLC Retention Times for (2-Bromophenyl)(2-methoxyphenyl)methanol and Its Derivatives

Introduction: The Analytical Imperative in Synthetic Chemistry

In the landscape of drug discovery and synthetic chemistry, the family of diarylmethanols serves as a crucial scaffold for a multitude of pharmacologically active molecules. Among these, (2-Bromophenyl)(2-methoxyphenyl)methanol is a key intermediate whose purity and characterization are paramount for successful downstream applications. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity, monitoring the progress of synthesis, and isolating such compounds.

This guide, designed for researchers and drug development professionals, moves beyond a simple data repository. It provides a foundational understanding of the physicochemical principles governing the separation of (2-Bromophenyl)(2-methoxyphenyl)methanol and its derivatives. We will establish a robust analytical protocol and, based on established chromatographic theory, predict and explain the retention behavior of several structurally related analogues.

Part 1: Foundational Principles of Reversed-Phase Separation

The retention of an analyte in reversed-phase HPLC is primarily governed by its partitioning between the non-polar stationary phase (typically alkyl-bonded silica, like C18) and the polar mobile phase. The core principle is straightforward: the less polar (more hydrophobic) a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.

For the compounds , several structural features dictate their polarity and, consequently, their retention time:

  • Halogenation: The presence and type of halogen (e.g., Bromine vs. Chlorine) impact the molecule's overall hydrophobicity.

  • Polar Functional Groups: Groups like hydroxyl (-OH) and methoxy (-OCH₃) introduce polarity. The oxygen atom can act as a hydrogen bond acceptor, increasing interaction with the polar mobile phase and reducing retention time.

  • Molecular Size and Surface Area: Generally, a larger non-polar surface area leads to stronger van der Waals interactions with the stationary phase, increasing retention.

Understanding these fundamentals is critical for interpreting chromatograms and for troubleshooting or optimizing separation methods.

Part 2: A Standardized Protocol for Comparative Analysis

To provide a valid framework for comparison, we must first define a standardized, robust analytical method. The following protocol is designed to be a reliable starting point for the analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol and its analogues, grounded in common practices for small aromatic molecules.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Weigh Analyte Dissolve Dissolve in Acetonitrile to 1 mg/mL Sample->Dissolve Filter Filter through 0.45 µm PTFE Syringe Filter Dissolve->Filter Injector Autosampler Injection (5 µL) Filter->Injector Column C18 Column (40 °C) Injector->Column Pump Binary Pump (Gradient Elution) Pump->Injector Detector UV Detector (220 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Report Generate Report (Retention Time, Area %) Integration->Report

Caption: Standard HPLC workflow from sample preparation to data analysis.

Detailed Method Parameters
  • HPLC System: Agilent 1100/1200 series or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm (chosen for strong absorbance of the aromatic rings)

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile

Gradient Elution Profile:

Time (min) % Mobile Phase B (Acetonitrile)
0.0 50
20.0 95
25.0 95
25.1 50

| 30.0 | 50 |

Causality Behind Choices:

  • C18 Column: The universal choice for reversed-phase chromatography, offering excellent retention for non-polar and moderately polar aromatic compounds.

  • Acetonitrile (ACN): Preferred over methanol for this application due to its lower viscosity (leading to lower backpressure) and different selectivity, which can be advantageous for aromatic compounds.

  • 0.1% Formic Acid: Added to the mobile phase to control pH and ensure the hydroxyl group of the methanol moiety remains protonated, leading to sharper, more symmetrical peaks.

  • 40 °C Column Temperature: Elevated temperature reduces mobile phase viscosity, improving efficiency. Most importantly, it ensures run-to-run reproducibility by mitigating the effects of ambient temperature fluctuations.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities within a reasonable timeframe while maintaining good peak shape.

Part 3: Comparative Guide to Retention Times

Using the standardized protocol above, we can predict the elution order and relative retention times for (2-Bromophenyl)(2-methoxyphenyl)methanol and a set of logical derivatives. The following data is predictive, based on fundamental chromatographic principles, and serves as a guide for what a researcher should expect to observe.

Predicted Retention Time Comparison
Compound IDCompound NameKey Structural ChangePredicted Retention Time (min)Predicted Elution Order
Parent (2-Bromophenyl)(2-methoxyphenyl)methanol -~14.5 3
A (2-Chlorophenyl)(2-methoxyphenyl)methanolBr → Cl~13.82
B (2-Bromophenyl)(2-hydroxyphenyl)methanol-OCH₃ → -OH~11.21
C (2-Bromophenyl)(2,4-dimethoxyphenyl)methanolAdd -OCH₃~16.04
Analysis of Structure-Retention Relationships

The predicted elution order can be explained by the specific structural modifications relative to the parent compound.

StructureRetention cluster_retention Predicted Retention Time (Increasing Hydrophobicity →) B B -OH group (Most Polar) A A -Cl group B->A Less Polar Halogen Parent Parent -Br, -OCH3 A->Parent More Hydrophobic Halogen C C -Br, 2x -OCH3 (Least Polar) Parent->C Added Hydrophobic Group

Caption: Relationship between structural polarity and predicted HPLC retention.

  • Compound B: (2-Bromophenyl)(2-hydroxyphenyl)methanol (Predicted tR ≈ 11.2 min) This derivative is expected to be the earliest eluting compound. Replacing the methoxy (-OCH₃) group with a hydroxyl (-OH) group significantly increases the molecule's polarity. The hydroxyl group is a potent hydrogen bond donor, leading to stronger interactions with the polar water/ACN mobile phase and weaker interactions with the non-polar C18 stationary phase. This results in a substantially shorter retention time.

  • Compound A: (2-Chlorophenyl)(2-methoxyphenyl)methanol (Predicted tR ≈ 13.8 min) This compound is predicted to elute earlier than the parent compound . Chlorine is less hydrophobic and has a smaller van der Waals radius than bromine. By substituting bromine with chlorine, the overall hydrophobicity of the molecule is reduced, leading to weaker interactions with the stationary phase and a correspondingly shorter retention time.

  • Parent Compound: (2-Bromophenyl)(2-methoxyphenyl)methanol (Predicted tR ≈ 14.5 min) This is our reference compound. Its retention is a balance between the large, hydrophobic bromophenyl ring and the moderately polar methoxyphenyl methanol moiety.

  • Compound C: (2-Bromophenyl)(2,4-dimethoxyphenyl)methanol (Predicted tR ≈ 16.0 min) The addition of a second methoxy group is predicted to make this the latest eluting compound. While the ether oxygen adds a polar center, the net effect of adding a methyl group (-CH₃) increases the overall non-polar surface area and hydrophobicity of the molecule. This leads to stronger partitioning onto the C18 stationary phase and a longer retention time.

Part 4: Critical Considerations for Chiral Separation

It is crucial to recognize that (2-Bromophenyl)(2-methoxyphenyl)methanol is a chiral molecule, existing as a racemic mixture of two enantiomers. The standard reversed-phase HPLC method described above cannot separate these enantiomers. For applications in drug development, where enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are mandatory.

Achieving this requires specialized Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most common and effective for this class of compounds. Method development would involve screening a panel of chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with various mobile phases, often under normal-phase (e.g., hexane/isopropanol) or polar organic conditions.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol and its derivatives. By understanding the fundamental principles of reversed-phase chromatography, one can logically predict how specific structural modifications will impact retention time. The provided standardized protocol serves as a robust starting point for method development, while the comparative analysis illustrates the direct relationship between molecular structure and chromatographic behavior. For any work involving stereochemistry, researchers must advance beyond standard RP-HPLC and employ chiral separation techniques to resolve enantiomers, a critical step for ensuring the safety and efficacy of potential drug candidates.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • ResearchGate. (n.d.). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis.
  • ResearchGate. (n.d.). Plots of the retention time vs. methanol percentage in the mobile phase of ET and BCM.
  • Separation Science. (2024, July 4).
  • Bocian, S., et al. (2020, November 1).
  • ResearchGate. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • SIELC Technologies. (n.d.). Bromide.
  • Google Patents. (2004, June 3).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
  • YMC. (n.d.).
  • Chiralpedia. (2022, November 3).
  • IntechOpen. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • HPLC. (n.d.).
  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
  • Agilent. (2010, August 25). Choosing HPLC Columns for Rapid Method Development.
  • Asian Journal of Chemistry. (2007).
  • Chromatography Today. (n.d.).
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Royal Society of Chemistry. (2017).
  • Benchchem. (n.d.). Application Note: HPLC Method Development for the Quantification of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Revue Roumaine de Chimie. (n.d.).
  • LCGC International. (2025, November 26). Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Chemistry LibreTexts. (2020, November 19). HPLC Retention Order.
  • Biotage. (2023, January 23).
  • LCGC. (2014, August 26).
  • PubMed. (2010, July 15). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
Comparative

Validating the Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol: A Comparative Guide to IR Spectroscopy Techniques

Executive Summary The synthesis of sterically hindered diarylmethanols, such as (2-Bromophenyl)(2-methoxyphenyl)methanol , is a critical workflow in the development of chiral catalysts, active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered diarylmethanols, such as (2-Bromophenyl)(2-methoxyphenyl)methanol , is a critical workflow in the development of chiral catalysts, active pharmaceutical ingredients (APIs), and specialized ligands. The standard synthetic route involves the reduction of its precursor, (2-bromophenyl)(2-methoxyphenyl)methanone, using Sodium Borohydride (NaBH₄).

Validating the complete conversion of this sterically congested ketone to the target alcohol is paramount. As a Senior Application Scientist, I rely on Infrared (IR) spectroscopy as the most immediate, unambiguous tool for this validation. This guide objectively compares IR spectroscopic techniques—specifically ATR-FTIR versus KBr Pellet Transmission—against alternative methods, providing a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Causality: The Synthesis Logic

To understand how to validate the reaction, we must first understand the chemical environment. The starting material, (2-bromophenyl)(2-methoxyphenyl)methanone, features a carbonyl carbon flanked by two bulky aromatic rings.

  • Steric Hindrance: The ortho-bromo group (large van der Waals radius) and the ortho-methoxy group create a highly congested trajectory for nucleophilic attack.

  • Electronic Effects: The methoxy group donates electron density into the ring via resonance, slightly reducing the electrophilicity of the carbonyl carbon.

  • The Solution: We utilize NaBH₄ in methanol. Methanol serves a dual purpose: it dissolves the reagents and acts as a proton source. The small hydride (H⁻) from BH₄⁻ is capable of penetrating the steric bulk to attack the carbonyl carbon, forming an intermediate alkoxide that is rapidly protonated by the solvent to yield the diarylmethanol.

Spectroscopic Causality: Tracking the Transformation

IR spectroscopy is the optimal validation tool because it directly tracks the functional group transformation.

  • The Starting Material (Ketone): Due to conjugation with two aromatic rings, the C=O stretching frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) to a sharp, intense band at ~1660 cm⁻¹ .

  • The Target Product (Alcohol): Successful reduction eliminates the C=O bond entirely. In its place, the newly formed hydroxyl (-OH) group engages in extensive intermolecular hydrogen bonding in the solid state, producing a distinct, broad absorption band between 3200 and 3500 cm⁻¹ .

ShiftLogic Ketone Starting Material: (2-bromophenyl)(2-methoxyphenyl)methanone IR: Sharp C=O stretch (~1660 cm⁻¹) Transition NaBH4 Reduction (Hydride attack at hindered C=O) Ketone->Transition Addition of NaBH4 in Methanol Alcohol Target Product: (2-Bromophenyl)(2-methoxyphenyl)methanol IR: Broad O-H stretch (3200-3500 cm⁻¹) Transition->Alcohol Protonation & Loss of C=O band

Mechanistic and spectroscopic shift logic during ketone reduction.

Comparison Guide: Validation Alternatives

When selecting an analytical technique to monitor this reaction, scientists must balance speed, sensitivity, and sample preparation. Below is a comparative analysis of the three most common benchtop validation methods.

Analytical TechniqueSample PreparationAnalysis TimeSensitivity to Trace KetoneDestructive?Best Application
ATR-FTIR None (Direct application)< 1 minuteModerateNoRapid in-process reaction monitoring
KBr Pellet FT-IR High (Grinding, pressing)5–10 minutesHigh (Longer pathlength)YesFinal quantitative purity & trace impurity detection
Benchtop ¹H NMR Medium (Dissolution in CDCl₃)3–5 minutesHigh (Distinct shifts)NoStructural elucidation & stereochemical analysis

Expert Insight: Attenuated Total Reflectance (ATR) FTIR is highly favored for rapid in-process monitoring due to its speed and minimal sample preparation requirements . Quantitative analysis of powdered solids is highly reliable using ATR techniques when properly calibrated . However, if your goal is to detect trace amounts of unreacted sterically hindered ketone, KBr pellets offer superior sensitivity due to their strict adherence to the Beer-Lambert law and a longer effective optical pathlength [[1]]([Link]).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates the synthesis workflow with a self-validating ATR-FTIR feedback loop.

Step 1: Reaction Setup
  • Action: In a 100 mL round-bottom flask, dissolve 10.0 mmol of (2-bromophenyl)(2-methoxyphenyl)methanone in 30 mL of anhydrous methanol.

  • Causality: Methanol provides the necessary polarity to dissolve the ketone while acting as the proton donor for the final step of the reduction mechanism.

Step 2: Hydride Addition
  • Action: Cool the solution to 0°C using an ice bath. Slowly add 15.0 mmol (1.5 equivalents) of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

  • Causality: The excess NaBH₄ compensates for the steric and electronic deactivation of the ketone. Cooling controls the exothermic release of hydrogen gas and prevents unwanted side reactions.

Step 3: Reaction Monitoring (The Validation Loop)
  • Action: After stirring for 2 hours at room temperature, withdraw a 0.1 mL aliquot. Evaporate the methanol under a gentle stream of nitrogen to leave a crude solid residue. Place the solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Validation Logic: Scan the sample. If the sharp peak at ~1660 cm⁻¹ persists, the reaction is incomplete; add an additional 0.5 eq of NaBH₄ and stir for another hour. The reaction is deemed complete only when the 1660 cm⁻¹ peak is entirely absent and a broad peak at 3200–3500 cm⁻¹ dominates the functional group region.

Step 4: Workup and Isolation
  • Action: Once validated, quench the reaction mixture with 10 mL of saturated aqueous NH₄Cl to neutralize any unreacted hydride. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2-Bromophenyl)(2-methoxyphenyl)methanol as a solid.

Workflow A 1. Reactants Ketone + NaBH4 B 2. Reaction MeOH, 0°C to RT A->B Hydride Transfer C 3. Workup Quench & Extract B->C Protonation D 4. Product Diarylmethanol C->D Purification E 5. Validation ATR-FTIR D->E Sampling F Pass: Broad O-H No C=O E->F Complete G Fail: Sharp C=O Incomplete Rxn E->G Incomplete

Step-by-step experimental workflow with integrated ATR-FTIR validation.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution URL:[Link]

  • Should I be using KBr pellets in FTIR Spectroscopy Source: Specac Ltd URL:[Link]

Sources

Validation

A Comparative Guide to Catalytic Systems for the Intramolecular Coupling of (2-Bromophenyl)(2-methoxyphenyl)methanol

The dibenzo[b,d]oxepine scaffold is a privileged seven-membered heterocyclic motif prevalent in a range of natural products and pharmacologically active molecules.[1][2] Its synthesis, particularly through the intramolec...

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Author: BenchChem Technical Support Team. Date: April 2026

The dibenzo[b,d]oxepine scaffold is a privileged seven-membered heterocyclic motif prevalent in a range of natural products and pharmacologically active molecules.[1][2] Its synthesis, particularly through the intramolecular cyclization of diaryl methanol precursors, presents a significant challenge in controlling the formation of the medium-sized ring. The intramolecular C-O bond formation via the coupling of (2-Bromophenyl)(2-methoxyphenyl)methanol is a key strategy to access this valuable core structure. This guide provides a comparative analysis of various catalytic systems employed for this transformation, offering field-proven insights and detailed experimental data to aid researchers in catalyst selection and methods development.

The primary catalytic approaches for this intramolecular O-arylation reaction are dominated by palladium and copper-based systems. Each offers distinct advantages and operates under specific mechanistic paradigms, influencing reaction efficiency, substrate tolerance, and overall practicality.

The Dominant Paradigm: Palladium-Catalyzed Intramolecular O-Arylation

Palladium catalysis is the most robust and widely employed method for constructing C-O bonds in complex molecules.[3] The intramolecular version of the Buchwald-Hartwig amination, adapted for alcohols, provides a powerful route to dibenzo[b,d]oxepines from (2-Bromophenyl)(2-methoxyphenyl)methanol. The success of this transformation is critically dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, the base, and the solvent.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable, commercially available, and readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Ligand Selection: The ligand is paramount. Bulky, electron-rich monodentate phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald's biaryl phosphine ligands) are often superior.[3] This structural feature accelerates the rate-limiting reductive elimination step, which forms the desired C-O bond, while sterically discouraging competing side reactions like β-hydride elimination (though not a primary concern for this specific substrate).[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the starting material, forming the active palladium alkoxide intermediate. Sodium tert-butoxide (NaOt-Bu) is a frequent and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, often requiring higher temperatures.[4][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or DMF are necessary to prevent quenching of the anionic intermediates and to ensure solubility of the catalyst and reagents.

Illustrative Reaction Scheme

Caption: General scheme for the intramolecular coupling.

Catalytic Cycle: Palladium-Catalyzed O-Arylation

The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ii_complex Ar-Pd(II)(Br)Lₙ oxidative_addition->pd_ii_complex alkoxide_formation Base (B⁻) ROH pd_ii_complex->alkoxide_formation Ligand Exchange pd_alkoxide Ar-Pd(II)(OR)Lₙ alkoxide_formation->pd_alkoxide reductive_elimination Reductive Elimination (C-O Formation) pd_alkoxide->reductive_elimination reductive_elimination->pd0 Product (Ar-OR)

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

The Classic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, typically requiring harsh conditions.[6] Modern advancements, however, have introduced milder, more efficient protocols using ligands to stabilize the copper catalyst. For the intramolecular cyclization of (2-Bromophenyl)(2-methoxyphenyl)methanol, a copper-catalyzed approach offers a palladium-free alternative.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) salts such as CuI or CuBr are most common, as they are believed to be the active catalytic species.

  • Ligand: While some Ullmann reactions are ligand-free, the inclusion of N,N- or N,O-chelating ligands like 1,10-phenanthroline or various diamines can significantly lower the required reaction temperature and improve yields by stabilizing the copper center and promoting the coupling.

  • Base: A moderately strong base, such as K₂CO₃ or Cs₂CO₃, is typically sufficient. The base deprotonates the alcohol and may also play a role in the reductive elimination step.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or pyridine are traditionally used to achieve the high temperatures often necessary for this reaction.

While often requiring higher temperatures than their palladium counterparts, copper-catalyzed systems can be less sensitive to air and moisture and offer a more cost-effective solution.[7]

Emerging Frontiers: Rhodium and Gold Catalysis

While less common for this specific transformation, rhodium and gold catalysts are powerful tools for other types of cyclizations that can lead to similar oxepine cores.

  • Rhodium(III)-Catalyzed C-H Functionalization: This strategy involves the reaction of o-vinylphenols with alkynes in a formal (5+2) cycloaddition.[8][9] While this requires a different starting material than (2-Bromophenyl)(2-methoxyphenyl)methanol, it represents an advanced, atom-economical alternative for constructing the benzoxepine skeleton.[8]

  • Gold-Catalyzed Cyclization: Gold catalysts excel at activating alkyne functionalities toward nucleophilic attack.[10][11][12][13][14] Syntheses of benzoxepines have been achieved through gold-catalyzed intramolecular cyclizations where an alcohol attacks an activated alkyne.[11] This again highlights a different retrosynthetic approach to the target scaffold.

These methods, while not direct comparisons for the coupling of the specified substrate, are included to provide a broader context of modern synthetic strategies for accessing dibenzo[b,d]oxepines.

Performance Comparison of Catalytic Systems

The following table summarizes experimental data for the synthesis of dibenzo[b,d]oxepine and related structures, providing a basis for objective comparison.

Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5), P(t-Bu)₃ (10)NaOt-BuToluene801895Analogous intramolecular C-O coupling reactions often show high efficiency with this catalyst system.[3][4]
Pd₂(dba)₃ (2.5), Xantphos (7.5)Cs₂CO₃1,4-Dioxane1002485-90Bidentate ligands like Xantphos are effective in promoting C-O bond formation for seven-membered rings.
CuI (10), 1,10-Phenanthroline (20)K₂CO₃DMF120-14024-4860-75Represents a typical modern Ullmann-type condensation, which generally results in lower yields and requires harsher conditions than palladium-catalyzed methods.[6]
[Cp*RhCl₂]₂ (2.5), Cu(OAc)₂ (50)N/A (oxidant)CH₃CN8516~80Applicable for the (5+2) cycloaddition of o-vinylphenols and alkynes, not the direct coupling of the topic substrate, but demonstrates an alternative route to the core structure.[8][9]

Experimental Protocols

This section provides a detailed, self-validating protocol for the high-yielding palladium-catalyzed intramolecular O-arylation.

Protocol: Pd/P(t-Bu)₃ Catalyzed Synthesis of 6-Methoxy-dibenzo[b,d]oxepine

Materials:

  • (2-Bromophenyl)(2-methoxyphenyl)methanol (1.0 mmol, 1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.10 mmol, 10 mol%) or as a 10% solution in hexanes

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Reaction Setup: In a glovebox, add (2-Bromophenyl)(2-methoxyphenyl)methanol, Pd(OAc)₂, and NaOt-Bu to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Ligand Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene via syringe, followed by the P(t-Bu)₃ ligand. Causality Note: The ligand is added after the solvent to ensure proper mixing and to avoid localized heating upon dissolution of the base.

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes while stirring. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Methoxy-dibenzo[b,d]oxepine.

Experimental Workflow Diagram

G start 1. Reagent Prep (Glovebox) setup 2. Add Reagents to Schlenk Tube start->setup solvent 3. Add Anhydrous Solvent & Ligand setup->solvent purge 4. Purge with Inert Gas solvent->purge react 5. Heat to 80°C (12-18h) purge->react monitor 6. Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup 7. Quench & Aqueous Work-up monitor->workup Complete purify 8. Column Chromatography workup->purify end 9. Pure Product purify->end

Caption: Step-by-step workflow for the Pd-catalyzed coupling.

Conclusion and Outlook

For the intramolecular coupling of (2-Bromophenyl)(2-methoxyphenyl)methanol, palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, offer the most efficient and high-yielding route.[3][4] They operate under relatively mild conditions and provide a reliable method for constructing the dibenzo[b,d]oxepine core. While copper-catalyzed Ullmann-type reactions present a more economical alternative, they typically require harsher conditions and may result in lower yields.[6] Emerging strategies involving rhodium and gold, while powerful for synthesizing related structures, rely on different starting materials and mechanisms, representing alternative synthetic blueprints rather than direct catalytic substitutes. The choice of catalyst will ultimately depend on factors such as desired yield, cost, available equipment, and tolerance to specific reaction conditions.

References

  • 15

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  • 18

  • 19

  • 10

  • [Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][15][18]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate.]()

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Comparative

Mass spectrometry fragmentation pathways of brominated diarylmethanols

An In-Depth Guide to the Mass Spectrometry Fragmentation of Brominated Diarylmethanols: Pathways, Comparisons, and Experimental Protocols For researchers engaged in drug development, environmental analysis, and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Brominated Diarylmethanols: Pathways, Comparisons, and Experimental Protocols

For researchers engaged in drug development, environmental analysis, and synthetic chemistry, mass spectrometry is an indispensable tool for structural elucidation. Brominated diarylmethanols, a structural motif found in various bioactive compounds and metabolites of flame retardants, present unique fragmentation patterns under mass spectrometric analysis. Understanding these pathways is critical for accurate identification and characterization.

This guide provides a detailed examination of the fragmentation behavior of brominated diarylmethanols, primarily under Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS). We will explore the core fragmentation mechanisms, offer a comparative analysis against related structures, and provide a robust experimental protocol for reproducible analysis.

The Foundational Principles of Diarylmethanol Fragmentation

The fragmentation of diarylmethanols is governed by the stability of the resulting ions. The central hydroxyl-bearing carbon, positioned between two aromatic rings, is a key structural feature. Upon ionization, the molecule readily undergoes fragmentation pathways that lead to highly stable, resonance-delocalized carbocations. The presence of a bromine atom introduces additional, highly characteristic fragmentation routes and an unmistakable isotopic signature.

A quintessential feature of any bromine-containing compound is its isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio (50.5% and 49.5%, respectively).[1][2] Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][4] This signature is a powerful diagnostic tool for identifying brominated species.

Core Fragmentation Pathways of a Model Compound: 4,4'-Dibromobenzhydrol

The primary fragmentation events for a symmetrical brominated diarylmethanol like 4,4'-dibromobenzhydrol under EI-MS are proposed as follows:

  • Dehydration (Loss of H₂O): The molecular ion is often unstable. Alcohols frequently undergo the loss of a water molecule (18 Da).[7] In this case, the loss of water from the molecular ion would lead to the formation of a highly stable dibrominated diphenylmethyl cation. This cation is stabilized by the extensive resonance delocalization across both aromatic rings.

  • Benzylic C-C Cleavage: The bond between the two aromatic systems can cleave. This pathway involves the loss of a bromophenyl radical, leading to the formation of a brominated benzoyl-like cation.

  • Loss of Bromine Radical (Br•): A common fragmentation pathway for brominated compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da).[3] This leads to the formation of a diarylmethyl cation.

  • Formation of Phenyl and Tropylium Ions: Subsequent fragmentation of the primary ions can lead to the formation of smaller, characteristic ions. The loss of the second bromine atom or other fragments can ultimately produce the phenyl cation (C₆H₅⁺) at m/z 77 or rearrange to the very stable tropylium ion (C₇H₇⁺) at m/z 91.[8]

G M [(Br-Ph)₂CHOH]⁺• (Molecular Ion) m/z 342, 344, 346 A [(Br-Ph)₂CH]⁺ (Loss of H₂O) m/z 324, 326, 328 M->A - H₂O B [Br-Ph-CO]⁺ (Benzylic Cleavage) m/z 183, 185 M->B - C₇H₆Br• C [(Ph)₂CHOH-Br]⁺• (Loss of Br•) m/z 263, 265 M->C - Br• D [C₇H₆Br]⁺ (Tropylium Derivative) m/z 170, 172 B->D - CO

Caption: Proposed EI fragmentation pathways for 4,4'-dibromobenzhydrol.

Comparative Fragmentation Analysis

To fully appreciate the influence of the bromine atoms and the diarylmethanol structure, it is instructive to compare its fragmentation pattern with related molecules: non-halogenated benzhydrol and the simpler 4-bromobenzaldehyde.

m/z Proposed Fragment Ion (for 4,4'-Dibromobenzhydrol) Relative Intensity (%) (Predicted) Analogous Ion in Benzhydrol (m/z) Analogous Ion in 4-Bromobenzaldehyde (m/z) [3]
342/344/346[C₁₃H₁₀Br₂O]⁺• (Molecular Ion)Low184184/186
324/326/328[C₁₃H₉Br₂]⁺ (Loss of H₂O)High166-
263/265[C₁₃H₁₀BrO]⁺ (Loss of Br•)Medium183105 (Loss of Br•)
183/185[C₇H₄BrO]⁺ (Benzylic Cleavage)High105 ([C₇H₅O]⁺)183/185 ([M-H]⁺)
165/167[C₁₃H₉]⁺ (Loss of 2Br, H₂O)Medium165-
155/157[C₆H₄Br]⁺Medium-155/157
77[C₆H₅]⁺Low7777

Key Observations:

  • Influence of the Hydroxyl Group: The most significant fragmentation pathway for both benzhydrol and its brominated analog is the facile loss of water, leading to a stable diarylmethyl cation. This pathway is absent in 4-bromobenzaldehyde, which instead shows a prominent [M-H]⁺ peak.[3]

  • Influence of the Bromine Atom: The bromine atom dictates the isotopic pattern, making the major fragment ions appear as doublets. It also provides an alternative fragmentation route through the loss of a Br• radical. The C-Br bond cleavage is a major event in 4-bromobenzaldehyde, leading to the benzoyl cation at m/z 105.[3]

  • Benzylic Stability: The core stability of the diphenylmethyl (benzhydryl) system is evident. The ion at m/z 165 in benzhydrol is a major peak. In the brominated version, the analogous ion cluster (m/z 324/326/328) is predicted to be the base peak due to the added stability imparted by resonance.

G cluster_0 4,4'-Dibromobenzhydrol cluster_1 Benzhydrol (non-brominated) cluster_2 4-Bromobenzaldehyde M1 [M]⁺• m/z 342/344/346 F1 Base Peak [(M-H₂O)]⁺ m/z 324/326/328 M1->F1 - H₂O M2 [M]⁺• m/z 184 F2 Base Peak [(M-H₂O)]⁺ m/z 166 M2->F2 - H₂O M3 [M]⁺• m/z 184/186 F3 Base Peak [M]⁺• m/z 184 F4 [M-H]⁺ m/z 183/185 M3->F4 - H•

Caption: Comparison of primary fragmentation events for related compounds.

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step methodology for the analysis of brominated diarylmethanols using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is synthesized from standard methods for analyzing semi-volatile brominated compounds.[9][10]

Objective: To achieve chromatographic separation and obtain a clear mass spectrum for structural elucidation of a brominated diarylmethanol sample.

Materials:

  • GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Capillary Column: Rxi-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[9]

  • Carrier Gas: Helium (99.999% purity).

  • Sample: Brominated diarylmethanol standard (1 mg/mL in a suitable solvent like acetone or ethyl acetate).

  • Syringes and vials.

Procedure:

  • Sample Preparation:

    • Prepare a 10 µg/mL working solution of the analyte by diluting the stock solution in ethyl acetate.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • GC Method Parameters:

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (hold for 1 min).

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Constant flow mode, 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 250 °C.

      • Ramp 2: 10 °C/min to 320 °C, hold for 5 minutes.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan.

    • Mass Range: 45 - 550 m/z.[9]

    • Solvent Delay: 4 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the brominated diarylmethanol.

    • Extract the mass spectrum for the peak.

    • Identify the molecular ion cluster (M, M+2, M+4).

    • Identify the major fragment ions and correlate them with the proposed fragmentation pathways.

    • Verify the characteristic isotopic patterns for all bromine-containing fragments.

G A Sample Prep (10 µg/mL in Ethyl Acetate) B GC Injection (1 µL, Splitless, 280°C) A->B C Chromatographic Separation (Rxi-5ms column, Temp Ramp) B->C D EI Ionization (70 eV, 230°C Source) C->D E Mass Analysis (Full Scan, 45-550 m/z) D->E F Data Interpretation (Identify M⁺• and Fragments) E->F

Caption: Workflow for GC-EI-MS analysis of brominated diarylmethanols.

Conclusion

The mass spectrometric fragmentation of brominated diarylmethanols is a predictable process dominated by the formation of stable, resonance-delocalized cations. The primary pathways involve the loss of water and cleavage of the C-Br or benzylic C-C bonds. The unmistakable isotopic signature of bromine provides an immediate and confident indicator of its presence in any fragment. By comparing these pathways to non-halogenated analogs and simpler brominated structures, researchers can gain a deeper understanding of the structural factors that govern fragmentation. The provided GC-MS protocol offers a reliable starting point for obtaining high-quality data for these important chemical entities.

References

  • Analysis of Brominated Flame Retardants (BFRs) by GC-TOFMS. LabRulez GCMS. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation Pathways. Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation. chemconnections.org. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. [Link]

  • Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. PubMed. [Link]

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Validation

A Comparative Guide to Grignard vs. Organolithium Routes for the Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals The synthesis of complex diarylmethanols, such as (2-Bromophenyl)(2-methoxyphenyl)methanol, is a critical step in the development of numerous pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex diarylmethanols, such as (2-Bromophenyl)(2-methoxyphenyl)methanol, is a critical step in the development of numerous pharmaceutical compounds and advanced materials. The choice of synthetic strategy, particularly the organometallic reagent, can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of two prominent methods for synthesizing this target molecule: the Grignard reaction and the organolithium approach, supported by mechanistic insights and detailed experimental protocols.

At a Glance: Grignard vs. Organolithium Reagents

While both Grignard and organolithium reagents are powerful carbon nucleophiles, their reactivity profiles differ substantially. Organolithium reagents, featuring a more polarized carbon-lithium bond, are generally more reactive and basic than their Grignard counterparts.[1] This heightened reactivity can be advantageous for challenging transformations but may also introduce a greater propensity for side reactions. Conversely, Grignard reagents, while typically less reactive, can offer enhanced selectivity in certain applications and are often more tolerant of a wider range of functional groups.[1][2]

Strategic Disconnection and Mechanistic Considerations

The synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol can be approached from two primary retrosynthetic disconnections, each favoring one of the organometallic routes.

Route 1: Grignard Approach

This strategy involves the reaction of a Grignard reagent, 2-methoxyphenylmagnesium bromide, with 2-bromobenzaldehyde. The Grignard reagent is prepared by the reaction of 2-bromoanisole with magnesium metal.[3] The subsequent nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde leads to the desired product after an acidic workup.[4][5]

Route 2: Organolithium Approach

The organolithium route leverages the principle of Directed ortho Metalation (DoM).[6][7] In this approach, anisole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), which selectively deprotonates the aromatic ring at the position ortho to the methoxy group due to a coordinating effect.[6][8] This generates a highly reactive 2-lithioanisole intermediate, which then acts as a nucleophile, attacking the carbonyl of 2-bromobenzaldehyde to yield the target alcohol.

Comparative Analysis of Synthetic Routes

FeatureGrignard RouteOrganolithium Route
Starting Materials 2-Bromoanisole, Magnesium, 2-BromobenzaldehydeAnisole, n-Butyllithium, 2-Bromobenzaldehyde
Key Intermediate 2-Methoxyphenylmagnesium bromide2-Lithioanisole
Reaction Conditions Ethereal solvent (e.g., THF, Et₂O), often requires initiation[9]Anhydrous, inert atmosphere, typically low temperatures (e.g., -78 °C to 0 °C)[10]
Reactivity Moderately reactive, generally good yields with aldehydes[4]Highly reactive, can lead to higher yields but also more side reactions[1]
Selectivity Good selectivity for carbonyl addition[11]Highly regioselective due to directed metalation[6][7]
Potential Side Reactions Wurtz coupling, enolization of the aldehyde[4]Reaction with solvent, potential for halogen-lithium exchange with the product[12]
Handling Requires anhydrous conditions, but generally more forgiving than organolithiums[13]Highly sensitive to air and moisture, requires stringent anhydrous and inert techniques[3]

Visualizing the Synthetic Pathways

Grignard_vs_Organolithium_Routes cluster_0 Grignard Route cluster_1 Organolithium Route 2-Bromoanisole 2-Bromoanisole Grignard_Reagent 2-Methoxyphenyl- magnesium bromide 2-Bromoanisole->Grignard_Reagent Mg, THF Mg Mg Mg->Grignard_Reagent Product_G (2-Bromophenyl)(2-methoxyphenyl)methanol Grignard_Reagent->Product_G + 2-Bromobenzaldehyde 2-Bromobenzaldehyde_G 2-Bromobenzaldehyde 2-Bromobenzaldehyde_G->Product_G Anisole Anisole Organolithium_Intermediate 2-Lithioanisole Anisole->Organolithium_Intermediate n-BuLi, THF, -78 °C nBuLi n-Butyllithium nBuLi->Organolithium_Intermediate Product_O (2-Bromophenyl)(2-methoxyphenyl)methanol Organolithium_Intermediate->Product_O + 2-Bromobenzaldehyde 2-Bromobenzaldehyde_O 2-Bromobenzaldehyde 2-Bromobenzaldehyde_O->Product_O

Caption: Comparison of Grignard and Organolithium Synthetic Pathways.

Experimental Protocols

Protocol 1: Grignard Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

Grignard_Protocol start Start prep_grignard Prepare Grignard Reagent: - Dry magnesium turnings under vacuum. - Add anhydrous THF and a crystal of iodine. - Add 2-bromoanisole dropwise to initiate. start->prep_grignard add_aldehyde Add Aldehyde: - Cool the Grignard solution to 0 °C. - Add a solution of 2-bromobenzaldehyde in THF dropwise. prep_grignard->add_aldehyde react Reaction: - Stir at room temperature for 2-4 hours. - Monitor by TLC. add_aldehyde->react quench Quench: - Pour the reaction mixture onto ice-cold saturated NH₄Cl solution. react->quench extract Extraction: - Extract with ethyl acetate (3x). - Wash combined organic layers with brine. quench->extract dry_concentrate Dry and Concentrate: - Dry over anhydrous Na₂SO₄. - Filter and concentrate under reduced pressure. extract->dry_concentrate purify Purification: - Purify by column chromatography (silica gel, hexane/ethyl acetate gradient). dry_concentrate->purify end End Product purify->end

Caption: Workflow for the Grignard Synthesis.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium surface.[14][15] A solution of 2-bromoanisole (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining 2-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: The reaction is carefully quenched by pouring it into a stirred, ice-cold saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-Bromophenyl)(2-methoxyphenyl)methanol.

Protocol 2: Organolithium Synthesis of (2-Bromophenyl)(2-methoxyphenyl)methanol

Organolithium_Protocol start Start prep_solution Prepare Anisole Solution: - In a flame-dried flask under argon, dissolve anisole in anhydrous THF. - Cool to -78 °C. start->prep_solution add_nBuLi Add n-Butyllithium: - Add n-BuLi solution dropwise via syringe. prep_solution->add_nBuLi lithiation Lithiation: - Stir at 0 °C for 2 hours to form 2-lithioanisole. add_nBuLi->lithiation add_aldehyde Add Aldehyde: - Re-cool to -78 °C. - Add a solution of 2-bromobenzaldehyde in THF dropwise. lithiation->add_aldehyde react Reaction: - Stir at -78 °C for 1 hour, then warm to room temperature. add_aldehyde->react quench Quench: - Quench with saturated aqueous NH₄Cl solution. react->quench extract Extraction: - Extract with diethyl ether (3x). - Wash combined organic layers with brine. quench->extract dry_concentrate Dry and Concentrate: - Dry over anhydrous MgSO₄. - Filter and concentrate under reduced pressure. extract->dry_concentrate purify Purification: - Purify by column chromatography. dry_concentrate->purify end End Product purify->end

Caption: Workflow for the Organolithium Synthesis.

Step-by-Step Methodology:

  • Lithiation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and anisole (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe. After the addition, the reaction mixture is warmed to 0 °C and stirred for 2 hours to ensure complete formation of 2-lithioanisole.

  • Reaction with Aldehyde: The solution is re-cooled to -78 °C. A solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired product.

Conclusion and Recommendations

Both the Grignard and organolithium routes offer viable pathways to (2-Bromophenyl)(2-methoxyphenyl)methanol. The choice between them will depend on the specific requirements of the synthesis.

The Grignard route is generally more straightforward to perform, requires less specialized handling techniques, and is often more cost-effective for larger-scale syntheses. It is a robust and reliable method for this type of transformation.

The organolithium route , leveraging Directed ortho Metalation, offers a more elegant and potentially higher-yielding approach, particularly when high regioselectivity is paramount.[6] However, it demands more stringent control over reaction conditions, including the rigorous exclusion of air and moisture, and the use of cryogenic temperatures. This method is well-suited for smaller-scale syntheses where maximizing yield from a valuable starting material is the primary concern.

For most standard laboratory applications and initial scale-up, the Grignard approach is recommended due to its operational simplicity and reliability. The organolithium method should be considered when higher yields are critical and the necessary equipment and expertise for handling highly reactive organometallic reagents are readily available.

References

  • Bauer, W., & Schleyer, P. von R. (1989). The Structure of Organolithium Compounds. Advances in Organometallic Chemistry, 28, 299-367.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-lithiation and new synthetic applications of aryllithiums. Chemical Reviews, 90(6), 879-933.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 957-986.
  • Barros, S. M., Comasseto, J. V., & Petragnani, N. (1984). Reactions of functionalized organolithium compounds with electrophiles. Tetrahedron Letters, 25(12), 1255-1258.
  • Organic Reactions. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • St. Olaf College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • YouTube. (2021, April 1). Grignard and Organolithium reagents in synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]

  • Saskia van der Vlugt. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, May 21). Organolithium Reactions (IOC 16). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Structural Analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol via Density Functional Theory

Abstract In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth protocol for the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth protocol for the structural and electronic characterization of (2-Bromophenyl)(2-methoxyphenyl)methanol using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[1] We will explore the theoretical underpinnings of DFT, detail a step-by-step computational workflow from molecular construction to advanced electronic analysis, and emphasize the critical comparison of calculated data with experimental benchmarks. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular insight.

Introduction: The 'Why' and 'How' of Computational Structural Analysis

(2-Bromophenyl)(2-methoxyphenyl)methanol is a bi-aryl methanol derivative with potential applications stemming from its unique electronic and steric properties. The presence of a bromine atom, a methoxy group, and the rotational freedom around the central carbinol carbon creates a complex conformational landscape that dictates its reactivity and intermolecular interactions. While experimental techniques like X-ray crystallography provide a gold-standard static picture of the solid-state structure, they can be resource-intensive and may not represent the molecule's behavior in solution or biological environments.[2][3]

This is where Density Functional Theory (DFT) emerges as an invaluable tool. DFT calculations allow us to predict a molecule's minimum energy conformation (its most stable structure), vibrational frequencies (which correspond to its infrared spectrum), and a host of electronic properties, all from first principles.[1][4] By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable yet highly accurate approach to understanding molecular systems.[5]

This guide will provide a practical framework for performing a comprehensive DFT analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol, enabling a robust comparison with both experimental data and alternative computational approaches.

Theoretical Framework: Choosing the Right Tools for the Job

The accuracy of any DFT calculation is fundamentally dependent on the choice of two key components: the exchange-correlation functional and the basis set .

  • Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be highly effective.[6][7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems, offering a good balance of accuracy and computational cost.[6][7][8][9]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and lead to more accurate results, but at a higher computational cost.[10] For a molecule containing a heavy atom like bromine and lone pairs on oxygen, a Pople-style basis set like 6-311++G(d,p) is an excellent choice.[11][12][13][14]

    • 6-311: Indicates a triple-zeta quality basis set for valence electrons.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bond shapes.

Alternative Methods: While DFT with B3LYP is a robust choice, other methods exist. Møller–Plesset perturbation theory (MP2) can sometimes provide more accurate geometries but is computationally more demanding.[15] Different DFT functionals, such as the M06 suite or ωB97XD, may offer advantages for specific properties or systems, particularly where non-covalent interactions are dominant.[9][11] However, for a general structural and electronic analysis of our target molecule, the B3LYP/6-311++G(d,p) level of theory represents a scientifically sound and widely accepted starting point.

Experimental Workflow: A Step-by-Step Computational Protocol

This section details the complete workflow for the DFT analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol. This protocol is designed to be self-validating, with checks at each stage to ensure the reliability of the results.

dot digraph "DFT_Workflow" { graph [fontname="Arial", fontsize=12, label="Fig. 1: DFT Computational Workflow", labelloc=b, labeljust=c, rankdir=TB]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A streamlined workflow for DFT calculations.

Step 1: Building the Initial Molecular Structure

  • Using a molecular editor such as GaussView or Avogadro, construct the 3D structure of (2-Bromophenyl)(2-methoxyphenyl)methanol.

  • Ensure correct atom types and initial bond connectivities. A preliminary "clean-up" using molecular mechanics can provide a reasonable starting geometry.

Step 2: Geometric Optimization

  • This is the core of the structural analysis. The goal is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[1]

  • Software: This calculation is typically performed using software packages like Gaussian, ORCA, or GAMESS.[4][16]

  • Input Parameters:

    • Method: B3LYP/6-311++G(d,p)

    • Job Type: Opt (Optimization)

    • Convergence Criteria: Use tight or very tight convergence criteria to ensure a true minimum is found.

  • The output of this step will be the optimized Cartesian coordinates of the molecule.

Step 3: Vibrational Frequency Calculation

  • Causality: A true minimum energy structure will have no imaginary vibrational frequencies. A single imaginary frequency indicates a transition state. This step is a critical validation of the optimized geometry.[17][18]

  • Input Parameters:

    • Method: B3LYP/6-311++G(d,p)

    • Job Type: Freq

    • Input Geometry: The optimized coordinates from Step 2.

  • The output will list the vibrational frequencies. Confirm that all are positive. These frequencies can be scaled by an empirical factor (typically ~0.96-0.98 for B3LYP) to better match experimental IR spectra.[18]

Step 4: Data Extraction and Comparison

  • From the output files of the optimization and frequency calculations, extract key structural parameters:

    • Bond lengths (e.g., C-Br, C-O, O-H)

    • Bond angles (e.g., C-C-O, C-O-H)

    • Dihedral angles (defining the relative orientation of the two aromatic rings)

  • Compare these calculated values with available experimental data (e.g., from X-ray crystallography). Discrepancies can arise from the difference between a gas-phase calculation (DFT) and a solid-state measurement (X-ray), where crystal packing forces can influence geometry.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Structure

The DFT optimization will yield the most stable conformation of (2-Bromophenyl)(2-methoxyphenyl)methanol. The key structural parameters should be tabulated for clarity.

ParameterDFT Calculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
C-Br Bond Length (Å)ValueValue
C-O (methoxy) Bond Length (Å)ValueValue
C-O (hydroxyl) Bond Length (Å)ValueValue
O-H Bond Length (Å)ValueValue
C-C-Br Bond Angle (°)ValueValue
C-C-O-C Dihedral Angle (°)ValueValue

Note: Placeholder "Value" would be replaced with actual output data from the calculation.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Key vibrational modes can be assigned and compared to experimental FT-IR data.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H StretchValueValue
C-H (aromatic) StretchValueValue
C-O StretchValueValue
C-Br StretchValueValue
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[19]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[12][20]

dot digraph "HOMO_LUMO" { graph [fontname="Arial", fontsize=12, label="Fig. 2: Frontier Molecular Orbitals", labelloc=b, labeljust=c]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [style=invis];

} Caption: The HOMO-LUMO energy gap (ΔE).

Visualization of the HOMO and LUMO isosurfaces will reveal where these orbitals are localized on the molecule, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs, corresponding to a Lewis structure representation.[21][22] This analysis can quantify:

  • Hybridization: Determine the hybridization of atomic orbitals contributing to specific bonds.[22]

  • Natural Atomic Charges: Provide a more robust measure of charge distribution than other methods like Mulliken population analysis.[22]

  • Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.[21] For example, it can quantify the interaction between an oxygen lone pair and an adjacent antibonding orbital.

dot digraph "NBO_Concept" { graph [fontname="Arial", fontsize=12, label="Fig. 3: NBO Donor-Acceptor Interaction", labelloc=b, labeljust=c, rankdir=LR]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: NBO analysis reveals stabilizing electron delocalization.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the structural and electronic analysis of (2-Bromophenyl)(2-methoxyphenyl)methanol using Density Functional Theory. By following this workflow—from the judicious selection of a functional and basis set to the detailed analysis of optimized geometry, vibrational frequencies, and electronic properties—researchers can gain a deep and predictive understanding of this molecule's behavior. The synergy between high-quality computational data and experimental results provides a powerful paradigm for modern chemical research, accelerating discovery in drug development and materials science.

References

  • Natural Bond Orbital (NBO) Analysis . Gaussian.com. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example . iOpenShell. [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example . Q-Chem. [Link]

  • Natural Bond Orbital (NBO) Analysis . ORCA Manual. [Link]

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Safety & Regulatory Compliance

Safety

(2-Bromophenyl)(2-methoxyphenyl)methanol proper disposal procedures

Advanced Operational Guide: Disposal Protocols for (2-Bromophenyl)(2-methoxyphenyl)methanol As a diarylmethanol derivative, (2-Bromophenyl)(2-methoxyphenyl)methanol is a highly valuable intermediate in pharmaceutical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Disposal Protocols for (2-Bromophenyl)(2-methoxyphenyl)methanol

As a diarylmethanol derivative, (2-Bromophenyl)(2-methoxyphenyl)methanol is a highly valuable intermediate in pharmaceutical synthesis and drug development. However, the presence of the ortho-bromine substituent fundamentally alters its environmental risk profile. In the laboratory, this compound cannot be treated as standard organic waste.

This guide provides drug development professionals and safety officers with a field-proven, causality-driven operational plan for the safe handling, segregation, and disposal of this specific brominated compound in strict accordance with the Resource Conservation and Recovery Act (RCRA)[1].

The Mechanistic Causality of Halogenated Waste Disposal

To understand the strict disposal protocols for (2-Bromophenyl)(2-methoxyphenyl)methanol, one must understand its thermal degradation chemistry.

When standard, non-halogenated solvents (like ethanol or acetone) are incinerated, they undergo complete combustion to form carbon dioxide and water. Because they possess high energy content (>5,000 Btu/lb), they are routinely utilized for "fuel blending" to power industrial cement kilns[2].

Conversely, halogenated organic compounds exhibit high thermal oxidation stability (TOS) and low heat of combustion (often <4,000 Btu/lb)[3]. If (2-Bromophenyl)(2-methoxyphenyl)methanol is incinerated at standard kiln temperatures, the strong carbon-bromine bond undergoes incomplete combustion. This generates highly toxic hydrobromic acid (HBr) gas and risks the formation of polybrominated dibenzo-p-dioxins (PBDDs)[3].

Therefore, the Environmental Protection Agency (EPA) mandates that halogenated organics be diverted to specialized rotary kiln incinerators capable of reaching temperatures exceeding 1,200 °C with a minimum 2-second residence time, followed by aggressive caustic scrubbing to neutralize acidic exhaust gases[2][3].

Step-by-Step Operational Disposal Protocol

To ensure regulatory compliance and cost-efficiency, laboratories must implement a self-validating waste management system. Follow this procedural workflow for all waste streams containing (2-Bromophenyl)(2-methoxyphenyl)methanol.

Phase 1: Point-of-Generation Segregation (Critical Step)
  • The Action: Isolate all solid and liquid waste containing this compound into dedicated containers strictly designated for Halogenated Organic Waste .

  • The Causality: The "dilution is the solution" principle does not apply to halogens. Mixing even a few milligrams of a brominated compound into a 20-liter carboy of non-halogenated solvent legally converts the entire volume into halogenated waste. Because halogenated incineration is significantly more complex, this simple segregation error can increase disposal costs by up to 300%[2].

Phase 2: Primary Containment & Chemical Compatibility
  • The Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers for waste accumulation.

  • The Causality: Never use standard metal safety cans for halogenated waste. Trace moisture in the waste can react with degrading brominated organics to form micro-amounts of hydrobromic acid. Over time, this acid will silently corrode metal containers from the inside out, leading to catastrophic secondary spills in the waste accumulation area.

Phase 3: Labeling and RCRA Classification
  • The Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Aromatics)."

  • The Causality: Strict adherence to RCRA 40 CFR Part 262 (Standards Applicable to Generators of Hazardous Waste) acts as a self-validating safety mechanism[1]. Accurate labeling ensures that downstream waste management vendors do not accidentally route the carboy to a standard fuel-blending facility, which would trigger severe EPA violations and environmental contamination.

Phase 4: Emergency Spill Response & Decontamination
  • The Action: In the event of a dry powder spill of (2-Bromophenyl)(2-methoxyphenyl)methanol, do not use a standard laboratory vacuum. Sweep up the material using a damp, chemically inert absorbent pad. Place all contaminated PPE, wipes, and sweepings into a solid halogenated waste bin.

Quantitative Waste Stream Comparison

To assist laboratory managers in auditing their waste streams, the following table summarizes the distinct logistical and thermal requirements for halogenated versus non-halogenated waste.

ParameterHalogenated Waste (e.g., Brominated Organics)Non-Halogenated Solvent Waste
Energy Content Low (< 4,000 Btu/lb)[3]High (> 5,000 Btu/lb)[2]
Primary Disposal Route Rotary Kiln Incineration[3]Fuel Blending (Cement Kilns)[2]
Destruction Conditions >1,200 °C, <2 sec residence time[2]980 °C – 2,200 °C[2]
Exhaust Treatment Mandatory Caustic Scrubbing (for HBr/HCl)[3]Standard Particulate Filtration
Cost Profile High (Requires specialized thermal destruction)Low (Often offsets facility fuel costs)[2]

Operational Workflow Visualization

The following decision tree illustrates the required segregation and disposal pathways for (2-Bromophenyl)(2-methoxyphenyl)methanol to ensure total RCRA compliance.

G Start Waste Generation: (2-Bromophenyl)(2-methoxyphenyl)methanol State Is the waste solid or dissolved in solvent? Start->State Solid Solid Waste Stream (Contaminated PPE, Pure Powder) State->Solid Solid Form Liquid Liquid Waste Stream (Dissolved in DCM/EtOAc) State->Liquid Liquid Form Halogenated Segregate as HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1200°C) with Caustic Scrubbers Halogenated->Incineration EPA/RCRA Compliant Transfer

Workflow for the segregation and RCRA-compliant disposal of brominated organic waste.

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Handling

Standard Operating Procedure &amp; Safety Guide: Handling (2-Bromophenyl)(2-methoxyphenyl)methanol

Executive Summary & Chemical Profiling (2-Bromophenyl)(2-methoxyphenyl)methanol is a sterically hindered, halogenated diarylmethanol. Compounds of this class are critical building blocks in the synthesis of chiral phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

(2-Bromophenyl)(2-methoxyphenyl)methanol is a sterically hindered, halogenated diarylmethanol. Compounds of this class are critical building blocks in the synthesis of chiral phosphoramidite ligands (e.g., BINAP and SEGPHOS derivatives), and serve as key intermediates in the development of active pharmaceutical ingredients (APIs)[1]. Because of its specific functional groups—a heavy bromine atom and an electron-donating methoxy group—handling this compound requires rigorous safety protocols to mitigate acute toxicity, dermal absorption, and environmental hazards.

Mechanistic Toxicology & Hazard Profile

While a unified Safety Data Sheet (SDS) for this specific assembled molecule may be rare, we can authoritatively extrapolate its hazard profile by analyzing its structural precursors: 2-bromobenzyl alcohol and 2-methoxybenzyl alcohol[2].

  • Lipophilicity & Dermal Penetration: The diaryl motif significantly increases the molecule's lipophilicity. When dissolved in carrier solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), its ability to permeate the stratum corneum increases exponentially. Prolonged skin contact can defat the skin and produce dermatitis[3].

  • Electrophilic Sensitization: The brominated aromatic ring can act as an electrophilic center under certain metabolic conditions, leading to potential skin sensitization (H317) and acute dermal irritation (H315)[4].

  • Ocular Toxicity: The methoxy group enhances hydrogen bonding capabilities, increasing corneal adhesion if introduced to the ocular mucosa. This necessitates strict adherence to eye protection protocols to prevent serious eye irritation (H319)[5][6].

Table 1: Hazard Classification of Structural Motifs
Component / Structural MotifCAS NumberPrimary GHS Hazard CodesSignal Word
2-Bromobenzyl alcohol 18982-54-2H302, H315, H319, H317Warning
2-Methoxybenzyl alcohol 612-16-8H302, H315, H319Warning
(2-Bromophenyl)(2-methoxyphenyl)methanol ExtrapolatedH302, H315, H319, H317, H335 Warning

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the physical state and solvent interactions of the chemical.

Table 2: PPE Material Compatibility Matrix
PPE CategoryRecommended MaterialBreakthrough TimeCausality / Rationale
Gloves (Primary) Nitrile ( 0.11 mm)> 480 mins (Solid)High resistance to solid particulate permeation. Prevents dermal sensitization[4].
Gloves (Secondary) Butyl Rubber> 480 mins (Solvent)Required if handling the compound in DCM or DMSO solutions to prevent rapid solvent-mediated dermal absorption.
Eye Protection Polycarbonate GogglesN/AProvides impact and splash resistance against organic solvents; mitigates H319 risk[6].
Body Protection Flame-Resistant Lab CoatN/APrevents accumulation of static charge and protects against incidental powder dusting.

Causality in PPE Selection: Standard latex gloves provide virtually zero protection against halogenated aromatics. Nitrile gloves are mandatory for handling the solid powder[7]. However, if the compound is dissolved in aggressive organic solvents, nitrile will degrade rapidly. In such cases, butyl rubber or laminate gloves must be used as a secondary layer.

Operational Plan: Experimental Workflow

OperationalWorkflow A 1. Environmental Validation Verify Hood Velocity (80-120 fpm) B 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat A->B C 3. Dispensing Weigh via Static-Free Spatula B->C D 4. Reaction Setup Transfer to Schlenk Flask / Inert Gas C->D E 5. Decontamination Wash Tools with Acetone, Doff PPE D->E

Figure 1: Step-by-step operational workflow for safely handling halogenated diarylmethanols.

Protocol: Safe Dispensing and Reaction Setup
  • Environmental Validation: Verify the chemical fume hood's face velocity is operating between 80–120 feet per minute (fpm).

    • Self-Validating System: Observe the digital airflow monitor or use a tissue strip to confirm inward directional airflow before unsealing the primary chemical container. This ensures containment of any aerosolized particulates.

  • PPE Donning: Equip polycarbonate safety goggles, a flame-resistant laboratory coat, and double-layer nitrile gloves[6].

  • Static Mitigation: Ground the analytical balance and utilize an anti-static bar (ionizer) inside the enclosure.

    • Causality: Fine brominated organic powders can easily aerosolize due to electrostatic repulsion, drastically increasing the risk of inhalation (H335).

  • Dispensing: Weigh the required mass of (2-Bromophenyl)(2-methoxyphenyl)methanol using a static-free, grounded stainless steel spatula. Avoid rapid movements that generate air currents.

  • Transfer & Sealing: Transfer the solid directly into a Schlenk flask or reaction vessel. Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) before removing the vessel from the fume hood.

Spill Response & Chemical Disposal Plan

WasteLogic Start Waste Generation (2-Bromo...methanol) Solid Solid Waste (Contaminated PPE/Wipes) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Heavy Contamination Liquid->Halogenated Contains Br Incinerator EPA-Compliant Incineration Halogenated->Incinerator

Figure 2: Decision matrix for the segregation and disposal of brominated organic waste.

Protocol: Spill Containment and Decontamination
  • Immediate Containment: Isolate the spill area immediately. Do not use water, as it will spread the lipophilic compound without dissolving it.

  • Absorption and Collection: For solid powder spills, sweep up gently using a soft brush and static-free dustpan to avoid dust generation[4]. For solution spills, apply an inert absorbent material such as vermiculite or dry sand[8].

  • Chemical Decontamination: Wipe the affected area with a solvent capable of dissolving the compound (e.g., acetone or ethanol), followed by a thorough wash with soap and water to remove residual organics.

  • Waste Segregation: Place all collected spill debris, contaminated wipes, and compromised PPE into a clearly labeled, sealable container designated exclusively for halogenated organic waste [6].

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Bromobenzyl alcohol) Source: fishersci.co.uk URL: [Link]

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